molecular formula C26H41NO2 B591390 N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide CAS No. 883715-22-8

N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide

Katalognummer: B591390
CAS-Nummer: 883715-22-8
Molekulargewicht: 399.6 g/mol
InChI-Schlüssel: BMQBTHWVNBJSPS-NQLNTKRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide has been reported in Lepidium meyenii with data available.

Eigenschaften

IUPAC Name

(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBTHWVNBJSPS-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187441
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883715-22-8
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883715-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide

Introduction

(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a member of the macamide class of secondary metabolites, which are naturally occurring benzylamides of fatty acids.[1] Originally identified in the Peruvian plant Lepidium meyenii (Maca), this compound has garnered significant interest for its potential neuroprotective and anticonvulsant properties.[1][2] This guide provides a comprehensive overview of its chemical identity, biological activity, mechanism of action, and the experimental workflows used to validate its therapeutic potential.

Part 1: Nomenclature and Chemical Identification

A precise understanding of a compound begins with its unequivocal identification. The formal nomenclature and associated identifiers for this macamide are crucial for accurate database searches and regulatory submissions.

IUPAC Name: The systematically generated and internationally recognized name for this compound is (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide .[3]

Synonyms and Common Identifiers: In scientific literature and commercial catalogs, the compound is referenced by several names and codes:

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide[2][3]

  • N-(3-Methoxy)Benzyllinoleamide[3]

  • N-3-methoxybenzyl-linoleamide[3]

  • 3-MBL (an abbreviation used in research studies)[4]

  • Macamide Impurity 10[3][5]

Key Chemical Data Summary:

IdentifierValueSource
CAS Number 883715-22-8[2][3][5]
Molecular Formula C₂₆H₄₁NO₂[2][3][5]
Molecular Weight 399.61 g/mol [5]
Physical Form Oil[2]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Part 2: Biological Activity and Mechanism of Action

The therapeutic interest in (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide (3-MBL) is primarily focused on its activity within the central nervous system, specifically its role as an anticonvulsant.[6]

Core Activity: Anticonvulsant Effects

Recent preclinical studies have demonstrated that synthetically derived 3-MBL exhibits significant anticonvulsant effects.[6] In rodent models of chemically-induced epilepsy, administration of 3-MBL resulted in a higher probability of survival and mitigation of seizure severity.[6] This positions the compound as a promising candidate for further investigation in the treatment of neurological disorders like epilepsy.

Proposed Mechanism: Modulation of the Endocannabinoid System

The leading hypothesis for 3-MBL's neuroprotective action is its interaction with the endocannabinoid system (ECS).[1][6] The ECS is a critical neuromodulatory system, and its dysregulation is implicated in the pathophysiology of epilepsy.[6]

The mechanism is believed to involve the inhibition of Fatty Acid Amide Hydrolase (FAAH), a membrane-bound enzyme responsible for the degradation of the endogenous cannabinoid, anandamide.[1][7] By inhibiting FAAH, 3-MBL prevents the breakdown of anandamide, leading to an increase in its local concentration.[6] Elevated anandamide levels enhance signaling through cannabinoid receptors (primarily CB1), which can stabilize neuronal excitability and produce an anticonvulsant effect.[1] This structural and functional similarity to anandamide makes macamides like 3-MBL compelling molecules for neurological drug development.[1]

It is critical to distinguish this compound from a structurally similar macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrien amide. This related molecule, containing an additional double bond, has been investigated for its role in promoting bone formation via the Wnt/β-catenin signaling pathway and is primarily researched in the context of osteoporosis.[8][9][10]

Part 3: Experimental Validation Workflows

The validation of 3-MBL's therapeutic potential follows a logical progression from computational prediction to biological verification. This dual approach strengthens the evidence base and provides mechanistic insights that a singular method cannot.

In Silico Analysis: Predicting Bioactivity

Rationale: Before committing to resource-intensive in vivo studies, computational methods are employed to predict the compound's interaction with its biological target. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and quantify the binding affinity between a ligand (3-MBL) and a protein (FAAH).[6][7] This approach allows researchers to hypothesize a mechanism of action—in this case, that 3-MBL could physically obstruct the enzyme's active site.[6]

In_Silico_Workflow cluster_inputs Inputs cluster_process Computational Process cluster_output Output Compound 3-MBL Structure Docking Molecular Docking Simulation Compound->Docking Target FAAH Enzyme Structure Target->Docking MD Molecular Dynamics (MD) Simulation Docking->MD Top poses MMPBSA Binding Affinity Calculation (MM/PBSA) MD->MMPBSA System stability Prediction Predicted Inhibitory Effect & Binding Mechanism MMPBSA->Prediction

Caption: Workflow for in silico prediction of 3-MBL's interaction with the FAAH enzyme.

In Vivo Protocol: Anticonvulsant Activity in a Rodent Model

Rationale: This protocol describes a widely accepted animal model for inducing status epilepticus to test the efficacy of potential anticonvulsant drugs.[6] Pilocarpine, a muscarinic acetylcholine receptor agonist, is used to induce seizures. The Racine scale provides a standardized method for scoring the behavioral severity of the seizures, ensuring objective and reproducible data collection. Diazepam, a standard-of-care anticonvulsant, is often used as a positive control to validate the model.[1]

Step-by-Step Protocol:

  • Animal Acclimatization: Male Sprague Dawley rats are housed under controlled conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week prior to the experiment to reduce stress-related variables.

  • Group Allocation: Animals are randomly assigned to experimental groups: Vehicle Control, Positive Control (e.g., Diazepam), and Treatment Group (3-MBL at various dosages).

  • Compound Administration: 3-MBL, dissolved in a suitable vehicle, is administered to the treatment group, typically via intraperitoneal (IP) injection. The control group receives the vehicle only.

  • Seizure Induction: After a predetermined pretreatment interval (e.g., 30 minutes), status epilepticus is induced in all animals by an IP injection of pilocarpine.

  • Behavioral Observation and Scoring: Immediately following pilocarpine injection, animals are continuously observed for a period of several hours. The severity of seizures is scored at regular intervals using the Racine scale.

  • Data Collection and Analysis: Key endpoints are recorded, including the latency to the first seizure, the maximum seizure stage reached, and the overall survival rate. Statistical analysis is performed to compare the treatment group against the control group.

In_Vivo_Workflow A Animal Acclimatization (Sprague Dawley Rats) B Group Assignment (Vehicle, 3-MBL) A->B C Compound Administration (IP) B->C D Pilocarpine Injection (Seizure Induction) C->D 30 min pretreatment E Continuous Behavioral Monitoring D->E F Seizure Scoring (Racine Scale) E->F Continuous Scoring G Data Analysis (Survival, Severity) F->G H Efficacy Determination G->H

Caption: Experimental workflow for in vivo evaluation of 3-MBL's anticonvulsant activity.

Part 4: Summary of Preclinical Findings and Future Directions

The combined in silico and in vivo evidence strongly supports the potential of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide as a novel anticonvulsant agent.[6]

Key Findings:

Study TypeFindingImplication
In Silico 3-MBL shows high energetic affinity for the FAAH enzyme, potentially blocking the substrate access channel.[6]Provides a plausible, testable mechanism of action for the observed biological effects.
In Vivo Administration of 3-MBL significantly increased the survival probability in rats with pilocarpine-induced status epilepticus.[6]Demonstrates clear therapeutic efficacy in a preclinical model of epilepsy.

Future Directions: While promising, the journey of 3-MBL from a preclinical candidate to a therapeutic agent requires further rigorous investigation. Key next steps include:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Screening: Establishing a comprehensive safety profile through acute and chronic toxicity studies.

  • Mechanism Refinement: Utilizing enzymatic assays to directly quantify the inhibitory concentration (IC₅₀) of 3-MBL against FAAH.

  • Broader Efficacy Testing: Evaluating the compound in other models of epilepsy and related neurological disorders.

This technical guide consolidates the current understanding of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide, highlighting its potential as a valuable tool for researchers and a promising lead for drug development professionals in the field of neurology.

References

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. PubMed. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-. NIST WebBook. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Semantic Scholar. [https://www.semanticscholar.org/paper/Anticonvulsant-Effects-of-Synthetic-N-(3-and-An-In-Vera-L%C3%B3pez-Moscoso-Paredes/594611599557053530c149d5a711202b37805177]([Link]

  • 化合物N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. Sangon Biotech. [Link]

  • N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-Methoxyphenyl_methyl_octadeca-9_12_15-trienamide___9Z_12Z_15Z-]([Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. DC Chemicals. [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" CAS number 883715-22-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (CAS 883715-22-8): A Candidate for TRPV1 Antagonism

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a lipid molecule belonging to the macamide class, a group of secondary metabolites found in the hypocotyls of the Peruvian plant Maca (Lepidium meyenii). While the broader family of macamides is under investigation for various biological activities, including potential interactions with the endocannabinoid system, this specific compound, by virtue of its chemical structure, presents a compelling case for investigation as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]

This guide serves as a technical framework for researchers, chemists, and drug development professionals. It outlines the scientific rationale for targeting TRPV1 with this molecule, provides detailed, actionable protocols for its synthesis and biological evaluation, and discusses the interpretation of potential outcomes. This document is structured not as a review of established knowledge, but as a forward-looking guide to empower new research into this promising chemical entity.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The key identifiers and predicted properties for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide are summarized below.

PropertyValueSource
CAS Number 883715-22-8[2]
Molecular Formula C₂₆H₄₁NO₂[3]
Molecular Weight 399.61 g/mol [2]
IUPAC Name (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide[4]
Predicted Boiling Point 562.0 ± 45.0 °C[5]
Predicted Density 0.951 ± 0.06 g/cm³[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5], [6]

Scientific Rationale for Investigation as a TRPV1 Antagonist

The Target: An Overview of the TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in the peripheral and central terminals of sensory neurons.[7][8] It functions as a polymodal integrator of noxious stimuli, being activated by a diverse range of inputs including high temperatures (>43°C), acidic conditions (protons), and a variety of chemical ligands.[9] The most well-known of these ligands is capsaicin, the pungent component of chili peppers.

Upon activation, TRPV1 allows an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuron and the propagation of a pain signal to the central nervous system.[9] In inflammatory conditions, various mediators such as prostaglandins and bradykinin can sensitize the TRPV1 channel, lowering its activation threshold and contributing to thermal hyperalgesia (exaggerated pain response to heat) and allodynia (pain response to normally non-painful stimuli).[8][10] Given its critical role as a molecular integrator of pain and inflammation, the development of TRPV1 antagonists has been a major goal in the search for novel, non-opioid analgesics.[1][9][10]

Structural Analogy and a Hypothesis-Driven Approach

While direct experimental data on the interaction between N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and TRPV1 is not yet published, a compelling hypothesis for its activity can be built on the principles of the structure-activity relationship (SAR). The molecule shares key structural features with known TRPV1 modulators.

  • N-Benzylamide Core: The central amide linkage connected to a benzyl group is a common scaffold in various synthetic TRPV1 antagonists.

  • Methoxybenzyl Moiety: The "head" group of the molecule, a 3-methoxybenzyl ring, is particularly noteworthy. It bears a resemblance to the vanilloid head of capsaicin (a 4-hydroxy-3-methoxybenzyl group) and is present in potent antagonists. For example, the well-characterized antagonist SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide) features a methoxy group on an aromatic ring system.[11]

  • Lipophilic Tail: The long, unsaturated (9Z,12Z)-octadecadienoyl chain provides the necessary lipophilicity to interact with the transmembrane domains of the channel, a feature shared by both endogenous and exogenous TRPV1 ligands.

This structural convergence suggests that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide may fit into the ligand-binding pocket of TRPV1, potentially acting as a competitive antagonist to capsaicin and other agonists.

TRPV1 Antagonist Hypothesis cluster_0 Known TRPV1 Ligands cluster_1 Hypothesized Ligand cluster_2 Shared Structural Features Capsaicin Capsaicin (Agonist) (4-hydroxy-3-methoxybenzyl head) Feature1 Methoxy-Aromatic 'Head' Capsaicin->Feature1 Feature2 Amide Linker Capsaicin->Feature2 Feature3 Lipophilic 'Tail' Capsaicin->Feature3 TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to Ligand Pocket SB366791 SB-366791 (Antagonist) (methoxyphenyl head) SB366791->Feature1 SB366791->Feature2 SB366791->Feature3 SB366791->TRPV1 Binds to Ligand Pocket Target N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide (3-methoxybenzyl head) Target->Feature1 Target->Feature2 Target->Feature3 Target->TRPV1 Binds to Ligand Pocket PainSignal Pain & Inflammation Signal TRPV1->PainSignal Modulates Ion Flux

Hypothesized interaction based on structural analogy.

Experimental Protocols

The following protocols provide a comprehensive framework for the de novo synthesis of the target compound and its subsequent in vitro characterization.

Protocol 1: Synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

This synthesis is a standard two-step procedure involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by coupling with an amine.

Step 1: Synthesis of (9Z,12Z)-octadecadienoyl chloride (Linoleoyl chloride)

Causality: Direct amidation of a carboxylic acid is possible but often requires harsh conditions or specialized catalysts.[7][10][12][13][14] Conversion to the acyl chloride creates a highly electrophilic carbonyl carbon, facilitating a rapid and high-yield reaction with the amine nucleophile under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add (9Z,12Z)-octadecadienoic acid (linoleic acid, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Thionyl Chloride Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude linoleoyl chloride, a pale yellow oil, is typically used in the next step without further purification.[6][15][16]

Step 2: Amide Coupling

  • Reagent Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, ~1.2 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the amine solution in an ice bath. Dissolve the crude linoleoyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution. The TEA will neutralize the HCl generated during the reaction, forming triethylammonium chloride, a white precipitate.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Protocol 2: In Vitro Characterization via FLIPR Calcium Assay

Causality: This protocol is designed to determine if the synthesized compound can inhibit TRPV1 activation. It uses a cell line engineered to express high levels of human TRPV1. The activation of these channels by the agonist capsaicin leads to a large influx of extracellular Ca²⁺. This influx is measured by a calcium-sensitive fluorescent dye. An antagonist will block this channel activation, resulting in a dose-dependent reduction of the fluorescent signal. The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of these changes simultaneously across many concentrations.[17][18]

  • Cell Plating: Seed HEK293 cells stably expressing human TRPV1 (hTRPV1) into black-walled, clear-bottom 384-well microplates at a density of ~10,000-20,000 cells per well. Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Dye Loading: The next day, remove the culture medium. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[17] Add the loading buffer to each well and incubate the plate for 60-120 minutes at 37°C. This allows the AM ester form of the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cells.

  • Compound Plate Preparation: Prepare a separate 384-well "compound plate." Serially dilute the test compound (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) in buffer to create a range of concentrations (e.g., from 10 nM to 30 µM). Also, prepare wells with a known antagonist (e.g., capsazepine) as a positive control and wells with buffer/DMSO only as a negative (vehicle) control.

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to first add the compounds from the compound plate to the cell plate. Incubate for 5-15 minutes. This pre-incubation allows the antagonist to bind to the TRPV1 channels.

    • Prepare an agonist plate containing capsaicin at a concentration known to elicit a strong response (e.g., its EC₈₀ concentration, typically around 100-300 nM).

    • The FLIPR instrument will then add the capsaicin solution to all wells while simultaneously measuring the fluorescence intensity over time (e.g., reading every second for 2-3 minutes).

  • Data Analysis:

    • The fluorescence signal will increase sharply in the vehicle control wells upon capsaicin addition.

    • In wells pre-treated with the test compound, the magnitude of this fluorescence increase should be reduced in a dose-dependent manner if the compound is a TRPV1 antagonist.

    • For each concentration of the test compound, calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the capsaicin-induced response).

FLIPR Assay Workflow A 1. Plate hTRPV1-HEK293 Cells (384-well plate) B 2. Incubate Overnight A->B C 3. Load Cells with Calcium-Sensitive Dye B->C E 5. Pre-incubate Cells with Compound (in FLIPR) C->E D 4. Prepare Compound Plate (Serial Dilutions of Test Compound) D->E F 6. Add Capsaicin (Agonist) & Measure Fluorescence E->F G 7. Data Analysis (Calculate % Inhibition) F->G H 8. Determine IC50 Value G->H

Workflow for TRPV1 antagonist characterization.

Conclusion and Future Directions

This guide provides the scientific and methodological foundation for a thorough investigation into N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide as a novel TRPV1 antagonist. The structural similarities to established TRPV1 modulators provide a strong, hypothesis-driven basis for this line of inquiry.

Successful demonstration of potent TRPV1 antagonism in the described in vitro assay would be a significant first step. Subsequent research should focus on selectivity profiling against other TRP channels (e.g., TRPA1, TRPM8) to determine its specificity. If a favorable profile is established, progression to in vivo models of inflammatory and neuropathic pain would be the logical next step to ascertain its therapeutic potential as a novel analgesic. Concurrently, exploring its effects on other pathways associated with macamides, such as the endocannabinoid system, could reveal a multi-target profile, offering new avenues for drug development.

References

  • Lund, G., Mizushima, H., Fujita, M., & Kunishima, M. (2024). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 89(10), 18660-18664.
  • Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9).
  • El Dine, T. M., et al. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a highly active catalyst for direct amidation between carboxylic acids and amines. The Journal of Organic Chemistry, 80, 4532-4544.
  • Movassaghi, M., & Schmidt, M. A. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • Morales-Lázaro, S. L., et al. (2014). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 1189, 147-158.
  • Cheméo. (n.d.). Chemical Properties of N-(3-Methoxy)Benzyllinoleamide (CAS 883715-22-8). Retrieved from [Link]

  • Aiello, F., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. ACS Chemical Neuroscience, 7(6), 737-48.
  • L-Aleo, E., et al. (2022). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 13, 958322.
  • Doherty, E. M., et al. (2006). The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones. Bioorganic & Medicinal Chemistry Letters, 16(11), 2924-2928.
  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • Weng, H., et al. (2015). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Science Signaling, 8(390), ra83.
  • Waller, A., et al. (2017). Comparison of intracellular calcium assays for TRPV1 receptors... Scientific Reports, 7(1), 1-13.
  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Papakosta, M., et al. (2011). Validation of a FLIPR heat activation assay for hTRPV1 wild-type. Journal of Biomolecular Screening, 16(7), 733-743.
  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Validation of TRPV1 and ASIC1 ligand-gated ion channels using automated patch clamp and FLIPR with novel calcium sensing dye. Retrieved from [Link]

  • Grandl, J., & Caterina, M. J. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.
  • Iwasaki, Y., et al. (2015). Differences in the effects of TRPV1 antagonists on energy metabolism in mice. Journal of Pharmacological Sciences, 129(2), 125-131.
  • Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-8.
  • Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved from [Link]

  • Doherty, E. M., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][7][10] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-84.

  • Sangon Biotech. (n.d.). N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. Retrieved from [Link]

Sources

A Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Bioactive Macamide from Lepidium meyenii

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a significant bioactive lipid amide isolated from Lepidium meyenii (Maca). This document consolidates current scientific understanding of its physicochemical properties, outlines detailed protocols for its extraction and purification, and explores its established biological activities and mechanisms of action, with a particular focus on its interaction with the endocannabinoid system. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven methodologies with mechanistic insights to serve as a comprehensive resource for future research and application.

Introduction: Unveiling the Macamides of Lepidium meyenii

Lepidium meyenii, commonly known as Maca, is a cruciferous plant native to the high Andes of Peru.[1] For centuries, its hypocotyls have been utilized as a food source and in traditional medicine.[2] Modern phytochemical research has identified a unique class of secondary metabolites, known as macamides, as the primary contributors to Maca's diverse physiological effects.[3][4] These compounds are N-benzylamides of long-chain fatty acids, and their formation is a result of biochemical reactions that occur during the traditional post-harvest sun-drying and processing of the Maca root.[5][6]

Among the more than 26 identified macamides, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stands out due to its specific chemical structure and promising biological activities.[3][7] This molecule consists of a linoleic acid backbone joined by an amide bond to a 3-methoxybenzylamine moiety.[3][8] Its structural similarity to endogenous cannabinoids, such as anandamide (AEA), has positioned it as a compound of significant interest for neurological and physiological research.[3][9] This guide will focus specifically on this methoxylated macamide, providing a detailed scientific overview for advanced research and development.

Physicochemical Properties and Characterization

Accurate identification and characterization are foundational to any scientific investigation. The key identifiers and properties of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide are summarized below.

Table 1: Physicochemical Identifiers

Property Value Source
IUPAC Name (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide PubChem[8]
Molecular Formula C₂₆H₄₁NO₂ PubChem[8]
Molecular Weight 399.6 g/mol PubChem[8]
CAS Number 883715-22-8 ChemFaces[10]
Appearance Oil ChemFaces[10]

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[10] |

Characterization is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while 1D and 2D NMR experiments (¹H, ¹³C, HMBC) establish the precise connectivity and stereochemistry of the molecule.[4][11]

Extraction and Isolation from Lepidium meyenii: A Methodological Deep Dive

The isolation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from the complex matrix of Maca root requires a multi-step process designed to separate lipids from more polar compounds. The choice of solvents and chromatographic techniques is critical for achieving high yield and purity.

Rationale Behind the Workflow

The general strategy involves an initial extraction with a non-polar or semi-polar solvent to capture the lipidic fraction containing macamides. This is followed by chromatographic purification to isolate the specific macamide of interest from other structurally similar compounds. While various methods exist, a common and effective approach involves solvent extraction followed by column chromatography. Supercritical fluid extraction (SFE) using CO₂ has also been explored as a "green" alternative for obtaining the initial lipidic extract.[12]

Detailed Experimental Protocol

This protocol represents a synthesized, standard laboratory-scale approach based on common practices in natural product chemistry.[2][11][13]

Step 1: Raw Material Preparation

  • Obtain dried Lepidium meyenii (Maca) hypocotyls. Proper drying is essential as it facilitates the formation of macamides.[5]

  • Pulverize the dried hypocotyls into a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.

Step 2: Solvent Extraction

  • Rationale: The goal is to selectively extract the non-polar macamides. Solvents like ethanol, methanol, or hexane are commonly used.[12][13] Ethanol offers a good balance of extracting macamides while minimizing the co-extraction of highly polar compounds like sugars.

  • Procedure:

    • Weigh 200 g of powdered Maca root and place it into a suitable vessel.

    • Add 1 L of 95% ethanol (EtOH).

    • Macerate the mixture with continuous stirring at room temperature for 24 hours. Alternatively, use a Soxhlet apparatus for 5-6 hours for a more exhaustive extraction.[13]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

Step 3: Concentration

  • Rationale: The solvent must be removed to yield the crude extract.

  • Procedure:

    • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation of the target compounds.

    • This will yield a dark, viscous crude lipidic extract.

Step 4: Chromatographic Purification

  • Rationale: The crude extract is a complex mixture of various lipids and other co-extractives. Silica gel column chromatography is a standard and effective method for separating compounds based on polarity. A step-wise gradient of solvents is used to selectively elute fractions.

  • Procedure:

    • Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

    • Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v Hexane:Ethyl Acetate).

    • Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC). The target compound can be visualized under UV light (254 nm).

    • Combine fractions that show a high concentration of the target macamide.

    • Further purification of the combined fractions can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the compound at >98% purity.[11]

Workflow Visualization

The following diagram illustrates the key stages of the extraction and isolation process.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification DriedMaca Dried Lepidium meyenii Powder Pulverized Maca Powder DriedMaca->Powder Grinding Extraction Solvent Maceration (e.g., Ethanol) Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Combined Filtrates CrudeExtract Crude Lipidic Extract Concentration->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractions Fraction Collection & TLC SilicaColumn->Fractions PrepHPLC Semi-Preparative HPLC Fractions->PrepHPLC Enriched Fractions PureCompound Pure N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide PrepHPLC->PureCompound

Caption: Workflow for the isolation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Biological Activity and Mechanism of Action

The growing interest in N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and related macamides stems from their structural resemblance to anandamide, a key endogenous cannabinoid neurotransmitter.[3][9] This has led to investigations into their effects on the endocannabinoid system (ECS).

Interaction with the Endocannabinoid System (ECS)

The ECS is a crucial biological system that regulates numerous physiological processes, including mood, pain, appetite, and memory.[9][14] It primarily consists of cannabinoid receptors (CB1 and CB2), endocannabinoids (like anandamide), and the enzymes that synthesize and degrade them.[14]

A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the rapid breakdown of anandamide, thus terminating its signaling.[5][15][16] Inhibition of FAAH leads to elevated levels of anandamide in the synaptic cleft, prolonging its homeostatic and neuroprotective effects.[5][17][18]

Several studies have demonstrated that macamides, including the N-benzyl-linoleamide structure central to the topic compound, act as FAAH inhibitors.[14][17][19] By competing with anandamide for the active site of FAAH, these macamides effectively slow down anandamide's degradation.[5][6] This indirect cannabimimetic action is considered a primary mechanism for the neuroprotective and adaptogenic effects attributed to Maca.[3][5] Some macamides have also been shown to directly bind to the CB1 receptor.[14][20]

Signaling Pathway: FAAH Inhibition

The mechanism involves the macamide molecule acting as a competitive or non-reversible inhibitor of the FAAH enzyme, which is located on the postsynaptic neuron.[19] This protective action increases the concentration of anandamide available to bind to presynaptic CB1 receptors, modulating neurotransmitter release.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 Binds FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Neurotransmitter Neurotransmitter Release (Modulated) CB1->Neurotransmitter Inhibits Degradation AEA Degradation FAAH->Degradation Macamide N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Macamide->FAAH Inhibits

Caption: Macamide-mediated inhibition of the FAAH enzyme.

Other Investigated Biological Activities

Beyond the ECS, research has pointed to other potential therapeutic applications:

  • Anticonvulsant Effects: In silico and in vivo studies on synthetic N-(3-methoxybenzyl)linoleamide have shown an anticonvulsant effect, which is hypothesized to be linked to the "plugging" of the FAAH enzyme's active site, thereby increasing anandamide levels.[17]

  • Bone Formation: A closely related compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to promote osteogenic differentiation of mesenchymal stem cells and enhance bone formation by activating the canonical Wnt/β-catenin signaling pathway.[1][21] This suggests a potential role in osteoporosis research.[1][21]

  • Antihypertensive Properties: Methanolic extracts of Maca, rich in macamides, have exhibited significant inhibitory activity against angiotensin-converting enzyme (ACE) and renin in vitro.[7]

Future Directions and Conclusion

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a compelling bioactive compound from Lepidium meyenii. Its primary mechanism of action appears to be the inhibition of the FAAH enzyme, leading to an indirect modulation of the endocannabinoid system. This activity underpins its potential neuroprotective, anticonvulsant, and adaptogenic properties.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific macamide is crucial for determining effective dosages and delivery methods.

  • Clinical Trials: Rigorous, placebo-controlled human trials are needed to validate the therapeutic effects suggested by preclinical studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this macamide could lead to the development of more potent and selective FAAH inhibitors for targeted drug development.

References

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • Isolation and Identification of Macamides from the Lipidic Extract of Maca [Lepidium meyenii] using Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. ResearchGate. [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem. [Link]

  • N-(3-Methozybenzyl)-(9Z,12Z,15Z)-octadecatrienamide from maca (Lepidium meyenii Walp.) ameliorates corticosterone-induced testicular toxicity in rats. Royal Society of Chemistry. [Link]

  • Process for extracting macamides
  • How does maca work? Macamides and the ECS. selenohealth.com. [Link]

  • N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. PubChem. [Link]

  • Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics. ACS Omega. [Link]

  • Macamides as Potential Therapeutic Agents in Neurological Disorders. National Center for Biotechnology Information. [Link]

  • Endocannabinoid system. Wikipedia. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. [Link]

  • New Alkamides from Maca (Lepidium meyenii). ResearchGate. [Link]

  • Simultaneous extraction of proteins and carbohydrates, including phenolics, antioxidants, and macamide B from Peruvian maca (Lepidium meyenii Walp.). Wiley Online Library. [Link]

  • Inhibitors of Monoacylglycerol Lipase, Fatty-Acid Amide Hydrolase and Endocannabinoid Transport Differentially Suppress Capsaicin-Induced Behavioral Sensitization Through Peripheral Endocannabinoid Mechanisms. PubMed. [Link]

  • (PDF) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. [Link]

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is one of the macamides isolated from Maca (Lepidium meyenii Walp.). PubMed. [Link]

  • Identification of endocannabinoid system-modulating N-alkylamides from Heliopsis helianthoides var. scabra and Lepidium meyenii. PubMed. [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]

  • In What Way Does Maca Work?. Seleno Health. [Link]

  • Preparation from Lepidium meyenii Walpers using high-speed countercurrent chromatography and thermal stability of macamides in air at various temperatures. PubMed. [Link]

  • Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands. PubMed Central. [Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. National Institutes of Health. [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PubMed Central. [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Executive Summary

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a synthetic macamide structurally analogous to endogenous endocannabinoids, has emerged as a molecule of significant interest in neuropharmacology and beyond. This technical guide synthesizes current research to provide an in-depth overview of its primary biological activities, mechanisms of action, and therapeutic potential. The core focus is on its recently discovered anticonvulsant properties, which are attributed to a novel inhibitory interaction with the Fatty Acid Amide Hydrolase (FAAH) enzyme. By preventing the degradation of the endocannabinoid anandamide, this compound offers a promising new avenue for the management of neurological disorders such as epilepsy.[1][2][3] Additionally, this guide will touch upon the broader therapeutic landscape for related macamides, including demonstrated effects on bone metabolism, to provide a comprehensive view for researchers and drug development professionals.

Molecular Profile and Scientific Rationale

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, hereafter referred to as 3-MBL (3-Methoxybenzyl-linoleamide), is a derivative of linoleic acid and 3-methoxybenzylamine.[1] It belongs to the macamide family, a class of secondary metabolites originally identified in the Maca plant (Lepidium meyenii), which is known for its diverse medicinal properties.[1][4][5]

The scientific rationale for investigating 3-MBL stems from its pronounced structural similarity to anandamide (N-arachidonylethanolamide), a key endogenous cannabinoid neurotransmitter.[1] Anandamide plays a crucial role in regulating a wide array of physiological processes, including pain, mood, and neuronal excitability, primarily through the activation of the CB1 receptor.[1] Its signaling is tightly controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catabolizes anandamide, thus terminating its action.[1] It has been hypothesized that inhibiting FAAH could potentiate endogenous anandamide signaling, offering a therapeutic strategy for conditions characterized by endocannabinoid system dysregulation, such as epilepsy.[1][2][3] The structural design of 3-MBL makes it a prime candidate for exploring this therapeutic hypothesis.

Primary Biological Activity: Potent Anticonvulsant Effects

Recent rigorous in vivo studies have demonstrated that 3-MBL possesses significant anticonvulsant activity.[1][2][3] These investigations provide the most compelling evidence to date of its therapeutic potential in neurology.

Efficacy in a Preclinical Model of Epilepsy

The anticonvulsant properties of 3-MBL were evaluated in a well-established pilocarpine-induced status epilepticus model in Sprague Dawley rats.[1] Pilocarpine administration reliably induces seizures that mimic aspects of human temporal lobe epilepsy, making this a highly relevant preclinical model. In this model, 3-MBL demonstrated a dose-dependent inhibition of seizure activity and a significant improvement in survival rates.[1]

Notably, 3-MBL was found to be more potent than its oleamide counterpart, N-(3-methoxybenzyl)oleamide (3-MBO), showcasing a superior anticonvulsant profile.[1] When administered intravenously, 3-MBL at doses of 10.0, 15.0, and 20.0 mg/kg exhibited anticonvulsant effects comparable to the established antiepileptic drug diazepam, achieving over 90% seizure inhibition.[1]

Quantitative Efficacy Data

The dose-response relationship of 3-MBL highlights its potency. The data below, summarized from the pivotal study, compares its efficacy against both a related macamide (3-MBO) and standard-of-care drugs.

Treatment GroupDose (mg/kg)Seizure Inhibition (%) at 1.0 h post-treatment (Mean ± S.D.)Experimentally Derived ED₅₀ Range (mg/kg)
Diazepam (Control)4.0100.0% (Reference)N/A
Carbamazepine (Control)Not Specified84.45%N/A
3-MBL 5.0Significantly lower than controls3.2 - 5.5
3-MBL 10.0> 90.0%
3-MBL 15.0> 90.0%
3-MBL 20.0> 90.0%
3-MBO15.0Mild Effect9.1 - 12.0
3-MBO20.0> 89.0%
3-MBO25.0> 89.0%
3-MBO30.0> 89.0%

Data synthesized from Vera-López et al., 2025.[1]

Furthermore, 3-MBL demonstrated a profound effect on survival. In the vehicle-treated group, mortality reached nearly 67% at 48 hours. In contrast, treatment with 15 and 20 mg/kg of 3-MBL successfully abolished mortality entirely, a significant improvement even over the control groups treated with diazepam and carbamazepine (17% mortality).[1]

Proposed Mechanism of Action: Allosteric Inhibition of FAAH

The leading hypothesis for 3-MBL's anticonvulsant activity is its ability to inhibit the FAAH enzyme.[1][3] This mechanism was extensively explored using advanced in silico modeling techniques, which provide a compelling molecular rationale for the observed in vivo effects.

In Silico Evidence of FAAH Interaction

Molecular dynamics simulations and binding free energy calculations were performed to model the interaction between 3-MBL and rat FAAH (rFAAH).[1] The results indicate a high energetic affinity of 3-MBL for a specific allosteric site on the enzyme surface, distinct from the catalytic active site.[1] This binding is proposed to occur near the membrane access channel (MAC), a crucial entryway through which anandamide must pass to reach the catalytic triad (K142, S217, S241) for degradation.[1]

The simulations suggest that 3-MBL does not compete directly with anandamide at the active site but instead acts as a non-competitive inhibitor. By binding to a highly conserved pocket near the channel entrance, it induces a conformational change or steric hindrance—a "plug" effect—that physically obstructs the entry of anandamide.[1][3] This "plugging" mechanism effectively shuts down the enzyme's hydrolytic activity, leading to an accumulation of anandamide in the synapse and enhanced endocannabinoid signaling.[1][2] This increased anandamide level is believed to exert the observed neuroprotective and anticonvulsant effects.[1][3]

FAAH_Inhibition_Mechanism Proposed 'Plugging' Mechanism of 3-MBL on FAAH cluster_membrane Cell Membrane cluster_intracellular FAAH FAAH Enzyme Anandamide Anandamide (Substrate) FAAH->Anandamide Channel Blocked ('Plug' Effect) Degraded Inactive Metabolites FAAH->Degraded Hydrolysis in Catalytic Site Anandamide->FAAH Enters Membrane Access Channel MBL 3-MBL (Inhibitor) MBL->FAAH Binds to Allosteric Site near Channel

Proposed 'Plugging' Mechanism of 3-MBL on FAAH

Experimental Protocols and Methodologies

The trustworthiness of these findings is grounded in robust and reproducible experimental design. The following sections detail the core methodologies employed.

Protocol: In Vivo Pilocarpine-Induced Status Epilepticus Model

This protocol is designed to assess the anticonvulsant efficacy of a test compound in an acute seizure model.

Step-by-Step Methodology:

  • Animal Model: Male Sprague Dawley rats are used for this model. Animals are housed under standard conditions with ad libitum access to food and water.

  • Induction of Status Epilepticus: A single intraperitoneal (IP) injection of pilocarpine (350 mg/kg) is administered to induce status epilepticus. The onset of seizures typically occurs within one hour.

  • Seizure Monitoring and Scoring: Following pilocarpine injection, animals are continuously observed. Seizure severity is scored according to the Racine scale, which grades behaviors from mild facial clonus (Stage 1) to severe, generalized tonic-clonic seizures with loss of posture (Stage 5).

  • Compound Administration: Once status epilepticus is established (typically characterized by continuous Stage 3-5 seizures), the test compound (3-MBL), vehicle, or positive control (e.g., diazepam 4.0 mg/kg) is administered intravenously (IV). The IV route ensures 100% bioavailability and rapid onset of action.[1]

  • Post-Treatment Evaluation: Seizure activity is monitored and scored at regular intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours) post-administration. The percentage of seizure inhibition is calculated relative to the control group.

  • Survival Monitoring: Animals are monitored for up to 48 hours post-induction to determine the effect of the treatment on mortality.

InVivo_Workflow A Acclimatize Sprague Dawley Rats B Administer Pilocarpine (350 mg/kg, IP) to Induce Seizures A->B C Observe and Confirm Status Epilepticus (Racine Scale) B->C D Administer Treatment (IV): - 3-MBL (various doses) - Vehicle Control - Diazepam Control C->D E Monitor and Score Seizure Severity at 0.25, 0.5, 1.0, 2.0 hours D->E G Monitor Survival Rate for 48 hours D->G F Calculate Seizure Inhibition (%) E->F H Data Analysis: ED₅₀ and Survival Curves F->H G->H

Workflow for the In Vivo Anticonvulsant Study
Protocol: In Silico Analysis of FAAH-Ligand Interaction

This computational workflow is essential for elucidating the molecular mechanism of action.

Step-by-Step Methodology:

  • Structure Preparation: Obtain the 3D structures of the rat FAAH (rFAAH) enzyme (e.g., from the AlphaFold server) and the ligand (3-MBL). The ligand structure is optimized using quantum calculations (e.g., AM1 method).[1]

  • System Assembly: The rFAAH homodimer is embedded in a simulated lipid bilayer (e.g., DPPC) to mimic the cellular membrane environment. The system is then solvated and ionized to replicate physiological conditions.[1]

  • Molecular Dynamics (MD) Simulations: Perform MD simulations (e.g., using GROMACS) on the FAAH-membrane complex without the ligand to allow the enzyme to reach a stable, energetically favorable conformation. This step is crucial for identifying conserved binding pockets.[1]

  • Binding Site Identification: Analyze the MD trajectories to identify highly conserved surface pockets that are likely interaction sites for ligands.

  • Molecular Docking: Perform rigid receptor docking calculations (e.g., using AutoDock Vina) to predict the binding pose and affinity of 3-MBL within the identified pockets on the stabilized FAAH structure.[1]

  • Refinement and Energy Calculation: The most promising docked complexes are subjected to further, longer MD simulations. Binding Free Energy (BFE) is then calculated using methods like MM/PBSA to quantify the strength and nature of the interaction.[1]

  • Mechanism Hypothesis: Analyze the final interaction data to determine the effect of ligand binding on the enzyme's structure, particularly on the accessibility of the substrate channel, leading to the formulation of the "plugging" hypothesis.

Broader Biological Activities and Future Perspectives

While the anticonvulsant activity of 3-MBL is its most well-defined function, research into related macamides suggests a broader therapeutic potential for this chemical class.

A study on the closely related compound N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) , which contains an additional double bond, revealed its capacity to promote bone formation.[6] In an ovariectomized mouse model of postmenopausal osteoporosis, MBOC treatment significantly improved bone microarchitecture, including trabecular thickness and number.[6] The mechanism was shown to be the activation of the canonical Wnt/β-catenin signaling pathway , a critical pathway in osteogenic differentiation.[6] MBOC was found to inhibit the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates osteogenic gene expression.[6]

Wnt_Pathway MBOC MBOC (Related Macamide) GSK3b GSK-3β MBOC->GSK3b Inhibits Phosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Stabilization & Translocation Transcription Osteogenic Gene Transcription Nucleus->Transcription Activates

Simplified Wnt/β-catenin Pathway Activated by MBOC

This finding suggests that molecules in the N-(3-Methoxybenzyl)-octadecadienamide family may have pleiotropic effects, acting on multiple signaling pathways.

Conclusion and Future Research Directions

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (3-MBL) is a highly promising therapeutic candidate, particularly for neurological disorders like epilepsy. Its potent anticonvulsant activity, coupled with a well-supported mechanism of allosteric FAAH inhibition, provides a solid foundation for further development.

Key future research should focus on:

  • Biochemical Validation: Conducting enzymatic assays to directly measure the IC₅₀ of 3-MBL on FAAH activity to confirm the in silico findings.

  • Pharmacokinetics and Oral Bioavailability: The initial studies utilized intravenous administration.[1] Assessing the oral bioavailability and metabolic stability of 3-MBL is a critical next step for clinical translation.

  • Chronic Dosing and Safety: Evaluating the efficacy and safety of 3-MBL in chronic epilepsy models to determine its suitability for long-term treatment.

  • Exploration of Other Therapeutic Areas: Given the role of the endocannabinoid system in pain, anxiety, and inflammation, the therapeutic utility of 3-MBL should be investigated in these areas.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of 3-MBL to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Vera-López, K. J., Aguilar-Pineda, J. A., Moscoso-Palacios, R. M., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 30(2), 333. [Link]

  • Vera-López, K. J., et al. (2025). (PDF) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(5), 1413-1422. [Link]

  • Vera-López, K. J., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed. [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Multifaceted Mechanism of Action of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a synthetic N-acyl amide belonging to the macamide class of compounds, which are structurally related to endogenous signaling lipids like the endocannabinoid anandamide. While direct, comprehensive studies on this specific molecule are not yet prevalent in public literature, a robust body of evidence from structurally proximate analogs allows for the formulation of several well-grounded hypotheses regarding its mechanism of action. This guide moves beyond a singular focus, presenting a scientifically rigorous analysis of three primary, plausible mechanistic pathways: modulation of the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition, activation of the canonical Wnt/β-catenin signaling pathway, and direct agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. For each potential mechanism, we provide the underlying scientific rationale, visualize the core signaling cascade, and present detailed, field-proven experimental protocols required for validation. This document is designed not as a static review, but as a strategic roadmap for researchers seeking to precisely elucidate the biological activity of this promising compound.

Introduction: The Chemical and Biological Context

N-acyl amides are a diverse class of lipid signaling molecules constructed from a fatty acid linked to an amine via an amide bond[1]. This simple scaffold gives rise to hundreds of biologically active lipids, including the well-known endocannabinoid N-arachidonoylethanolamine (anandamide)[2][3]. These molecules act as crucial regulators in numerous physiological processes.

The subject of this guide, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, is a derivative of linoleic acid, an 18-carbon polyunsaturated fatty acid. Its defining feature is the N-substitution with a 3-methoxybenzyl group. This structure places it within the family of "macamides," compounds first identified in the Maca plant (Lepidium meyenii)[4]. Macamides and their synthetic analogs have garnered significant interest for their diverse bioactivities, including neuroprotective and anti-inflammatory effects[5][6].

The core challenge and opportunity for researchers is that compounds with this structural architecture do not conform to a single receptor theory. Evidence from close analogs suggests a polypharmacological profile. This guide will dissect the most probable molecular targets and provide the technical means to investigate them.

Potential Mechanism I: Modulation of the Endocannabinoid System via FAAH Inhibition

Scientific Rationale

The structural similarity between N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and the endocannabinoid anandamide is striking. Anandamide's signaling is tightly regulated by its enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH)[5]. It is a well-established hypothesis that macamides can act as inhibitors of FAAH[7]. By inhibiting FAAH, the compound would prevent the breakdown of endogenous anandamide, leading to an increase in its local concentration and duration of action. This, in turn, would potentiate the activation of cannabinoid receptors (CB1 and CB2) and other anandamide targets like TRPV1, producing a range of downstream physiological effects[5][7]. Studies on various macamides have demonstrated this inhibitory effect on FAAH, making it a primary and highly plausible mechanism of action for the title compound[7].

Signaling Pathway: FAAH Inhibition

The diagram below illustrates the proposed mechanism. The compound inhibits FAAH, preventing the hydrolysis of anandamide (AEA). The resulting accumulation of AEA leads to enhanced activation of CB1 receptors, which are G-protein coupled receptors that typically inhibit adenylyl cyclase, reducing cAMP levels and modulating downstream kinase activity.

FAAH_Inhibition_Pathway CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts FAAH FAAH Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Compound->FAAH Inhibits AEA Anandamide (AEA) AEA->CB1 Activates AEA->FAAH Hydrolysis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

Caption: FAAH inhibition pathway leading to enhanced CB1 receptor signaling.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the compound's ability to inhibit FAAH activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against human FAAH.

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • Test Compound stock solution (in DMSO).

  • URB597 (known FAAH inhibitor, for positive control).

  • AMC-Arachidonoyl Amide (fluorogenic FAAH substrate).

  • 96-well black microplate, fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in FAAH Assay Buffer. Also prepare dilutions of the positive control (URB597). Include a vehicle control (DMSO in buffer).

  • Enzyme Incubation: To each well of the 96-well plate, add 50 µL of the diluted compound or control.

  • Initiate Reaction: Add 25 µL of recombinant human FAAH enzyme solution to each well. Gently mix and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 25 µL of the AMC-Arachidonoyl Amide substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, known inhibitor (URB597) provides a critical internal control. A valid assay will yield an IC50 for URB597 that is consistent with literature values.

Potential Mechanism II: Activation of the Wnt/β-Catenin Pathway

Scientific Rationale

Strikingly, a very close structural analog, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), which differs only by an additional double bond, has been demonstrated to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway[4][8]. The study showed that MBOC induces osteogenic differentiation of mesenchymal stem cells by inhibiting the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key negative regulator of the pathway[4]. This inhibition leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation[4]. Given the minor structural difference, it is highly probable that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide shares this mechanism.

Signaling Pathway: Canonical Wnt Activation

The diagram below shows the core components of the canonical Wnt pathway. In the absence of a Wnt signal (or an activating compound), a "destruction complex" phosphorylates β-catenin, targeting it for degradation. The compound is hypothesized to inhibit GSK-3β, preventing this phosphorylation, allowing β-catenin to accumulate and translocate to the nucleus to activate gene transcription.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK-3β) BetaCatenin β-catenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Co-activates GSK3b GSK-3β GSK3b->BetaCatenin Phosphorylates Gene Target Gene Transcription TCF_LEF->Gene Activates Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Compound->GSK3b Inhibits

Caption: Proposed Wnt/β-catenin pathway activation via GSK-3β inhibition.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This assay provides a quantitative measure of Wnt/β-catenin signaling pathway activation.

Objective: To determine if the test compound activates TCF/LEF-mediated transcription.

Materials:

  • HEK293T or similar cell line.

  • TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash).

  • Control plasmid with a constitutively expressed Renilla luciferase (for normalization).

  • Lipofectamine or other transfection reagent.

  • Test Compound stock solution (in DMSO).

  • Wnt3a conditioned media or CHIR99021 (GSK-3β inhibitor, for positive control).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of the test compound. Include a vehicle control (DMSO), a positive control (Wnt3a or CHIR99021), and a negative control (unstimulated cells).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase kit.

  • Luciferase Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

    • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence again (Renilla activity).

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.

    • Express the results as "Fold Activation" relative to the vehicle-treated control.

    • Plot the Fold Activation against compound concentration and determine the EC50 (half-maximal effective concentration).

Potential Mechanism III: Direct Agonism of TRPV1 Channels

Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in pain and temperature sensation[9][10]. It is activated by a wide range of stimuli, including capsaicin, heat, and numerous endogenous lipids[11][12]. Many N-acyl amides, particularly those incorporating an aromatic moiety like N-oleoyl dopamine (OLDA), are potent TRPV1 agonists[13][14]. The N-(3-methoxybenzyl) group of the title compound bears a structural resemblance to the vanillyl group of capsaicin, the canonical TRPV1 agonist. This structure-activity relationship strongly suggests that the compound could directly bind to and activate the TRPV1 channel, leading to an influx of cations (primarily Ca2+ and Na+), cell depolarization, and initiation of downstream signaling events[9][15].

Signaling Pathway: TRPV1 Channel Activation

Upon activation by an agonist, the TRPV1 channel opens, allowing an influx of cations. The subsequent increase in intracellular calcium acts as a critical second messenger, activating various downstream effectors such as Calmodulin (CaM) and Protein Kinase C (PKC), and leading to cellular responses like neurotransmitter release or inflammation.

TRPV1_Activation_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_in [Ca²⁺]i ↑ TRPV1->Ca_in Influx Na_in Na⁺ Influx TRPV1->Na_in Influx Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Compound->TRPV1 Binds & Activates Downstream Downstream Signaling (e.g., CaM, PKC activation, Neurotransmitter Release) Ca_in->Downstream Depolarization Membrane Depolarization Na_in->Depolarization Depolarization->Downstream

Caption: Direct activation of the TRPV1 channel leading to cation influx.

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol uses a fluorescent calcium indicator to directly measure TRPV1 channel activation in a cellular context.

Objective: To determine if the test compound elicits calcium influx through TRPV1 channels and to quantify its potency (EC50).

Materials:

  • HEK293T cells stably or transiently expressing human TRPV1.

  • Non-transfected (wild-type) HEK293T cells (for negative control).

  • Cell culture medium, poly-D-lysine coated coverslips or 96-well plates.

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes).

  • Hanks' Balanced Salt Solution (HBSS) with calcium.

  • Test Compound stock solution (in DMSO).

  • Capsaicin (positive control agonist).

  • Capsazepine or Ruthenium Red (TRPV1 antagonists).

  • Fluorescence microscope or plate reader with kinetic reading capability.

Methodology:

  • Cell Plating: Seed TRPV1-expressing HEK293T cells onto poly-D-lysine coated coverslips or plates. Culture until they reach ~80% confluency.

  • Dye Loading: Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at 37°C, allowing the dye to enter the cells and be cleaved into its active form.

  • Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Place the cells on the microscope or in the plate reader and record the baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Compound Addition: Add the test compound at various concentrations and continue recording the fluorescence signal in real-time for 5-10 minutes. Include positive controls (Capsaicin) and vehicle controls (DMSO).

  • Antagonist Validation (Causality): In a separate experiment, pre-incubate TRPV1-expressing cells with a TRPV1 antagonist (e.g., capsazepine) for 15 minutes before adding the test compound. A true TRPV1-mediated effect will be significantly diminished or blocked by the antagonist.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over baseline (ΔF/F₀) or the ratio of emissions at 340/380 nm for Fura-2.

    • The peak response is used to measure the effect of the compound.

    • Plot the peak response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

Integrated Experimental Workflow and Data Summary

A scientifically rigorous investigation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide requires a tiered approach. The following workflow provides a logical progression from primary screening to definitive characterization.

Proposed Research Workflow

Research_Workflow cluster_tier1 Tier 1: Primary Screening (Is there an effect?) cluster_tier2 Tier 2: Confirmation & Selectivity (Is the effect direct and specific?) cluster_tier3 Tier 3: In-Vivo Validation (Is there a physiological effect?) Screen_FAAH FAAH Inhibition Assay (Fluorometric) Selectivity Off-Target Screening (e.g., CB1/CB2 Binding Assay) Screen_FAAH->Selectivity If positive Screen_Wnt TCF/LEF Reporter Assay (Luciferase) Confirm_Wnt Western Blot for β-catenin stabilization Screen_Wnt->Confirm_Wnt If positive Screen_TRPV1 Calcium Imaging Assay (Fluorescence) Confirm_TRPV1 Patch-Clamp Electrophysiology (Whole-Cell Recording) Screen_TRPV1->Confirm_TRPV1 If positive Vivo_Model Relevant Animal Model (e.g., Osteoporosis, Neuropathic Pain) Confirm_Wnt->Vivo_Model Based on confirmed mechanism Confirm_TRPV1->Vivo_Model Based on confirmed mechanism Selectivity->Vivo_Model Based on confirmed mechanism

Caption: A tiered experimental workflow for elucidating the compound's mechanism.

Summary of Potential Mechanisms and Validation Data
Potential Mechanism Primary Target Key Downstream Event Primary Validation Assay Expected Quantitative Output
Endocannabinoid Modulation Fatty Acid Amide Hydrolase (FAAH)Increased endogenous anandamideIn Vitro FAAH Inhibition AssayIC50 (nM or µM)
Wnt/β-Catenin Signaling GSK-3β (likely)β-catenin nuclear translocationTCF/LEF Luciferase Reporter AssayEC50 (nM or µM), Max Fold-Activation
Ion Channel Activation TRPV1 ChannelIntracellular Ca²⁺ influxIn Vitro Calcium ImagingEC50 (nM or µM), Max ΔF/F₀

Conclusion and Future Directions

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stands as a compound of significant scientific interest, precisely because its mechanism of action is likely not monolithic. The evidence from its structural analogs points toward a fascinating polypharmacological profile that could encompass endocannabinoid modulation, developmental pathway activation via Wnt/β-catenin, and direct sensory channel gating through TRPV1. Each of these pathways holds immense therapeutic relevance, from inflammation and pain to regenerative medicine.

The true value for drug development professionals and researchers lies in systematically dissecting these possibilities. The experimental workflows and specific, self-validating protocols detailed in this guide provide a clear and robust framework for this endeavor. By progressing through tiered screening, from broad functional assays to definitive electrophysiological or molecular biology techniques, the scientific community can precisely define the molecular targets of this compound. Such a characterization is the essential first step in unlocking its full potential as either a valuable research tool or a lead compound for future therapeutic development.

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]

  • Garakani, A., et al. (2021). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Journal of Neuroinflammation, 18(1), 1-20. [Link]

  • Hill, C. L., & Stephens, G. J. (2021). An Introduction to Patch Clamp Recording. Methods in Molecular Biology, 2188, 1–19. [Link]

  • Ho, K. W., Ward, N. J., & Calkins, D. J. (2012). TRPV1 and endocannabinoids: emerging molecular signals that modulate mammalian vision. International Journal of Molecular Sciences, 13(9), 11973-11998. [Link]

  • Lastres-Becker, I., et al. (2022). N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes. Journal of Neuroinflammation, 19(1), 125. [Link]

  • Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e03819. [Link]

  • Singh, N., Barnych, B., Morisseau, C., et al. (2020). N-Benzyl-linoleamide, a constituent of Lepidium meyenii (maca), is an orally bioavailable soluble epoxide hydrolase inhibitor that alleviates inflammatory pain. Journal of Natural Products, 83(12), 3689-3697. [Link]

  • Ticona, L. A., Pérez, V. T., Serban, A. M., et al. (2021). Design, synthesis and pharmacological evaluation of N-benzyl linoleamide analogues from Tropaeolum tuberosum as NF-κB inhibitors and Nrf2 activators. Molecules, 26(11), 3163. [Link]

  • Wang, C., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(5), 1436-1445. [Link]

  • Wu, H., et al. (2013). Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. Bioorganic & Medicinal Chemistry, 21(17), 5188-5197. [Link]

  • Zhang, Y., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 28(2), 834. [Link]

Sources

An In-depth Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide as a FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a notable inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document delves into the intricate mechanism of action of FAAH and its pivotal role within the endocannabinoid system. It further elucidates the inhibitory properties of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, detailing its time-dependent nature and selectivity. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for the characterization of this and similar FAAH inhibitors. Included are methodologies for fluorescence-based inhibition assays and competitive activity-based protein profiling for selectivity analysis. The synthesis, potential therapeutic applications, and current understanding of this compound are also discussed, providing a consolidated resource for advancing research in this promising therapeutic area.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system integral to the regulation of a multitude of physiological processes, including pain perception, inflammation, mood, and memory[1]. The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide) being one of the most extensively studied. The biological activity of anandamide is terminated through cellular uptake and subsequent enzymatic degradation[2]. The principal enzyme responsible for this degradation is Fatty Acid Amide Hydrolase (FAAH)[2][3].

FAAH is an intracellular serine hydrolase that catabolizes anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling cascade[3]. Given its critical role in regulating endocannabinoid tone, FAAH has emerged as a significant therapeutic target. Inhibition of FAAH leads to an elevation in endogenous anandamide levels, which can potentiate the analgesic, anti-inflammatory, and anxiolytic effects of the ECS without the psychoactive side effects associated with direct cannabinoid receptor agonists[1].

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Profile

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, also known as N-3-methoxybenzyl-linoleamide, is a macamide that has been identified as a potent inhibitor of FAAH[1]. This compound is a derivative of linoleic acid and is characterized by a methoxybenzyl group attached to the amide nitrogen.

Chemical Structure:

  • IUPAC Name: (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide[4]

  • Molecular Formula: C₂₆H₄₁NO₂[4]

  • Molecular Weight: 399.6 g/mol [4]

This compound has been isolated from Lepidium meyenii (Maca), a plant with noted neuroprotective properties[1].

Mechanism of FAAH Inhibition

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide exhibits a time-dependent and dose-dependent inhibition of FAAH , suggesting a mechanism that is likely irreversible or slowly reversible [1]. This mode of action implies a strong, covalent or tightly bound interaction with the enzyme's active site.

Importantly, studies have shown that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is selective for FAAH, with no significant inhibitory effect on monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG)[1]. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects and allows for a more focused modulation of the anandamide signaling pathway.

The following diagram illustrates the mechanism of FAAH inhibition and the resulting potentiation of anandamide signaling.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Binds to Anandamide_signal Increased Anandamide Signaling CB1R->Anandamide_signal Leads to FAAH FAAH Enzyme Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolyzes AEA Inhibitor N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Inhibitor->FAAH Inhibits Anandamide_uptake AEA Uptake Anandamide_uptake->FAAH Synthesis_Workflow Linoleic_Acid Linoleic Acid Activation Activation (e.g., SOCl₂ or DCC) Linoleic_Acid->Activation Activated_LA Activated Linoleic Acid Activation->Activated_LA Amidation Amidation (Base, Solvent) Activated_LA->Amidation Amine 3-Methoxybenzylamine Amine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Purification->Final_Product ABPP_Workflow Lysate Cell/Tissue Lysate Incubation Incubate with Inhibitor/Vehicle Lysate->Incubation Probe_Labeling Add Fluorescent Activity-Based Probe Incubation->Probe_Labeling SDS_PAGE SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Scan Fluorescence Gel Scan SDS_PAGE->Gel_Scan Analysis Analyze Band Intensity (FAAH vs. Off-targets) Gel_Scan->Analysis

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" and the endocannabinoid system

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Endocannabinoid System Interactions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Foreword

The endocannabinoid system (ECS) represents a pivotal and ubiquitous signaling network that plays a crucial role in regulating a vast array of physiological processes. Its modulation holds immense therapeutic potential for a myriad of disorders, ranging from chronic pain and neurodegenerative diseases to inflammatory conditions and psychiatric ailments. The exploration of novel synthetic ligands that can selectively target components of the ECS is a cornerstone of modern medicinal chemistry. This guide focuses on a putative novel compound, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, providing a comprehensive framework for its synthesis, characterization, and potential interaction with the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.

Introduction to the Endocannabinoid System (ECS)

The canonical endocannabinoid system is primarily composed of three key elements:

  • Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs), CB1 and CB2. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are found primarily in the periphery, associated with immune cells.

  • Endogenous Cannabinoids (Endocannabinoids): These are lipid-based retrograde neurotransmitters, with the most studied being anandamide (N-arachidonoylethanolamine; AEA) and 2-arachidonoylglycerol (2-AG).

  • Metabolic Enzymes: These are responsible for the synthesis and degradation of endocannabinoids. The primary catabolic enzymes are Fatty Acid Amide Hydrolase (FAAH), which primarily degrades AEA, and Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.

The therapeutic landscape of ECS modulation is expanding, with a focus on developing ligands that exhibit specific profiles, such as peripheral restriction or allosteric modulation, to enhance therapeutic efficacy while minimizing psychotropic side effects.

Profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a novel chemical entity whose structure suggests a potential interaction with the endocannabinoid system. Its molecular structure consists of two key moieties:

  • A Linoleamide Core: The (9Z,12Z)-octadecadienamide portion is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This long, flexible lipid tail is a common feature in many endogenous and synthetic cannabinoid ligands, facilitating interaction with the hydrophobic pockets of cannabinoid receptors.

  • An N-(3-Methoxybenzyl) Head Group: This aromatic head group is a significant modification compared to endogenous ligands like anandamide. The presence of the benzyl group introduces steric bulk and potential for aromatic interactions (e.g., π-π stacking) within the receptor binding pocket, which can significantly influence binding affinity and functional activity. The methoxy substitution at the meta position may further refine these interactions.

Given its structural features, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide warrants a thorough investigation as a potential modulator of CB1 and/or CB2 receptors, or as an inhibitor of the key metabolic enzymes FAAH or MAGL.

Synthesis and Characterization

A plausible and efficient laboratory-scale synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide can be achieved via a standard amidation reaction.

Synthetic Protocol
  • Activation of Linoleic Acid: To a solution of linoleic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a coupling agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Formation of the Acid Chloride: Allow the reaction to stir at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude linoleoyl chloride.

  • Amidation Reaction: The crude linoleoyl chloride is redissolved in fresh anhydrous dichloromethane. To this solution, a mixture of 3-methoxybenzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane is added dropwise at 0 °C.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Structural Verification

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Evaluation Workflow

A systematic approach is required to elucidate the pharmacological profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The following is a proposed workflow:

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Activity Functional Activity Receptor Binding->Functional Activity Target ID Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Functional Activity Pharmacokinetics Pharmacokinetics Functional Activity->Pharmacokinetics Lead Candidate Animal Models Animal Models Pharmacokinetics->Animal Models Synthesis & Purification Synthesis & Purification Synthesis & Purification->Receptor Binding Test Compound Synthesis & Purification->Enzyme Inhibition

Caption: Workflow for Pharmacological Evaluation.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the test compound for human CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay [1][2][3]

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).[3]

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein per well).

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 for both CB1 and CB2).

    • Increasing concentrations of the test compound (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) or a known displacer for non-specific binding (e.g., unlabeled WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide25.4350.80.07
Anandamide (AEA)~89~371~0.24
WIN 55,212-2 (Control)~2.9~0.28~10.4

Objective: To determine the potency (IC50) of the test compound to inhibit the activity of FAAH and MAGL.

Protocol: Fluorometric Enzyme Activity Assay [4][5][6]

  • Enzyme Source: Use recombinant human FAAH or MAGL, or rodent brain homogenates.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl buffer, pH 7.2-9.0).

  • Reaction Setup: In a 96-well plate, pre-incubate the enzyme with increasing concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate. For FAAH, arachidonoyl-7-amino-4-methylcoumarin (AAMC) is commonly used. For MAGL, a substrate like 4-nitrophenyl acetate can be used, with absorbance read at 405-412 nm.[5]

  • Measurement: Monitor the increase in fluorescence (or absorbance) over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Table 2: Hypothetical Enzyme Inhibition Data

CompoundFAAH IC50 (nM)MAGL IC50 (nM)Selectivity (FAAH/MAGL)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide85.2>10,000>117
URB597 (FAAH Inhibitor Control)~5>10,000>2000
JZL184 (MAGL Inhibitor Control)>10,000~4<0.0004

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.

Protocol: [³⁵S]GTPγS Binding Assay [7][8][9][10]

This assay measures the activation of G proteins coupled to the receptor, a proximal event in GPCR signaling.

  • Membrane Preparation: Use membranes from cells expressing CB1 or CB2 receptors.

  • Assay Buffer: Prepare a buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl₂.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Increasing concentrations of the test compound. To test for antagonism, include a fixed concentration of a known agonist (e.g., CP55,940).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding in a dose-dependent manner. Antagonists will inhibit the stimulation caused by a co-incubated agonist. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

Protocol: cAMP Accumulation Assay [11][12][13][14][15]

This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use whole cells (e.g., CHO-CB1) plated in a multi-well format.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

  • Treatment: Add increasing concentrations of the test compound (or a known agonist like WIN 55,212-2) to the cells.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: Agonists will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Antagonists will block the inhibitory effect of a co-administered agonist.

Hypothesized Signaling and Structure-Activity Relationship

Based on its structure, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is hypothesized to act as a CB1 receptor agonist. The linoleamide tail provides the necessary lipophilicity to enter the binding pocket, while the N-(3-methoxybenzyl) head group may engage in specific interactions with key amino acid residues, potentially affording higher affinity or efficacy compared to anandamide. The methoxy group, in particular, could form hydrogen bonds or other polar interactions that stabilize the ligand-receptor complex.

Hypothesized Signaling Pathway

G Ligand N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Receptor CB1 Receptor (Gi/o coupled) Ligand->Receptor Binds G_Protein Gi/o Protein Activation (GDP -> GTP) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Reduces Production Downstream_Effect Decreased Neuronal Excitability Second_Messenger->Downstream_Effect Leads to

Caption: Hypothesized CB1 Receptor Signaling Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, technically grounded framework for the investigation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide as a novel modulator of the endocannabinoid system. The proposed workflow, from synthesis to in-depth pharmacological characterization, provides a robust pathway to elucidate its binding affinities, enzyme inhibition profile, and functional activity.

Should this compound demonstrate a favorable profile, such as high affinity and selectivity for the CB1 receptor with agonist properties, and potent, selective inhibition of FAAH, it would represent a highly interesting candidate for further preclinical development. Future studies would involve pharmacokinetic profiling (ADME) and assessment in animal models of pain, anxiety, and neuroinflammation to determine its therapeutic potential. The unique structural combination of a linoleamide core with a methoxybenzyl head group may unlock novel pharmacological properties, contributing to the ever-expanding toolkit for targeting the endocannabinoid system for therapeutic benefit.

References

  • Harrison, C., & Traynor, J. R. (2003). The GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). GTPγS binding assays. In Assay Guidance Manual.
  • Willard, F. S., & Crouch, M. F. (2012). GTPγS binding assays. Methods in molecular biology (Clifton, N.J.), 855, 177–192.
  • Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Appendino, G., et al. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In Cannabinoid Receptors (pp. 1-10). Humana, New York, NY.
  • Morales, P., & Jagerovic, N. (2023). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 11-20). Humana, New York, NY.
  • Jo, M., et al. (2015). Receptor binding affinities of synthetic cannabinoids determined by non-isotopic receptor binding assay. Toxicological research, 31(3), 279–285.
  • Molokanova, O., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1243545.
  • Nunnery, J. (2013). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.
  • Glass, M., & Felder, C. C. (1997). Concurrent stimulation of cannabinoid CB1 and dopamine D2 receptors augments cAMP accumulation in striatal neurons: evidence for a Gs linkage to the CB1 receptor. Journal of Neuroscience, 17(14), 5327-5333.
  • Diez-Alarcia, R., et al. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. British journal of pharmacology, 173(9), 1545–1557.
  • Fowler, C. J., et al. (2006). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British journal of pharmacology, 147(3), 295–304.
  • Diez-Alarcia, R., et al. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. British Journal of Pharmacology, 173(9), 1545-1557.
  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? Retrieved from [Link]

  • Churcher, Y., et al. (2005). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Bioorganic & medicinal chemistry letters, 15(19), 4244–4248.
  • Li, C., et al. (2017). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 15(31), 6565-6569.
  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275.
  • Wikipedia. (2024). Endocannabinoid system. Retrieved from [Link]

  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link]

  • Piazza, G. J., & Foglia, T. A. (1998). A novel technique for the preparation of secondary fatty amides. Journal of the American Oil Chemists' Society, 75(7), 849-853.
  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Retrieved from [Link]

  • Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Retrieved from [Link]

  • Hill, M. N., & Gorzalka, B. B. (2009). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current pharmaceutical design, 15(29), 3426–3437.
  • Google Patents. (n.d.). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides.
  • Pertwee, R. G. (2015). The endocannabinoid system – current implications for drug development. British Journal of Pharmacology, 172(13), 3233-3238.
  • Iannotti, F. A., et al. (2021). A Guide to Targeting the Endocannabinoid System in Drug Design. Molecules, 26(15), 4436.
  • Freund, T. F., et al. (2003). Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. Current neuropharmacology, 1(1), 25–48.

Sources

An In-Depth Technical Guide to the Therapeutic Potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Nuances of Macamides

This guide delves into the burgeoning therapeutic landscape of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a lipid amide belonging to the macamide family. These compounds, naturally occurring in the revered Peruvian plant Maca (Lepidium meyenii), are gaining significant attention within the scientific community for their diverse pharmacological activities. It is crucial, however, to address a point of potential ambiguity at the outset. Much of the recent, in-depth research, particularly concerning bone health, has focused on a structurally analogous compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. This latter molecule possesses three double bonds in its fatty acid chain, in contrast to the two present in our primary subject.

This guide will therefore adopt a dual focus. The primary objective is to elucidate the known therapeutic potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide , particularly in the realms of neuroprotection and pain modulation. Concurrently, we will present a comprehensive case study on the therapeutic applications of its trienamide counterpart in osteoporosis. This comparative approach is intended to provide a richer, more complete understanding of the structure-activity relationships and the broader therapeutic promise of this fascinating class of molecules.

Part 1: Chemical and Pharmacological Profile

Structural Characteristics

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is characterized by a linoleic acid backbone linked via an amide bond to a 3-methoxybenzyl moiety. This structure imparts a lipophilic character, facilitating its interaction with cellular membranes and various protein targets.

FeatureN-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamideN-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide
Molecular Formula C26H41NO2[1]C26H39NO2[2]
Molecular Weight 399.6 g/mol [1]397.6 g/mol [2]
CAS Number 883715-22-8[1]883715-23-9[2]
Common Source Lepidium meyenii (Maca)[3]Lepidium meyenii (Maca)[4]
Key Structural Feature Dienamide (two double bonds)Trienamide (three double bonds)
Synthesis Overview

The synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide can be achieved through standard amide coupling reactions. While specific protocols for this exact molecule are proprietary, a generalizable and robust method involves the activation of linoleic acid followed by reaction with 3-methoxybenzylamine.

  • Carboxylic Acid Activation: Dissolve linoleic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction is typically stirred at 0°C to room temperature for 1-2 hours to form an activated ester.

  • Amine Coupling: To the activated linoleic acid solution, add 3-methoxybenzylamine dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC was used). The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

G cluster_synthesis Generalized Synthesis Workflow linoleic_acid Linoleic Acid activated_ester Activated Ester Intermediate linoleic_acid->activated_ester Activation coupling_agent Coupling Agent (e.g., EDC/DCC) coupling_agent->activated_ester product N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide activated_ester->product Coupling amine 3-Methoxybenzylamine amine->product purification Purification (Column Chromatography) product->purification

Caption: Generalized workflow for the synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Part 2: Therapeutic Potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Emerging evidence points to two primary therapeutic avenues for this dienamide: neuroprotection through modulation of the endocannabinoid system and analgesia via antagonism of the TRPV1 channel.

Neuroprotection and Epilepsy: Targeting FAAH

The structural similarity of macamides to the endogenous cannabinoid anandamide (N-arachidonoylethanolamide) has led to investigations into their interaction with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide. Inhibition of FAAH leads to elevated anandamide levels, which can produce neuroprotective effects.

Studies have suggested that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide can act as an inhibitor of FAAH. This positions the compound as a promising candidate for the treatment of neurological disorders such as epilepsy, where enhancing endocannabinoid signaling has shown therapeutic benefits. The mechanism is thought to involve the macamide acting as a slow substrate for FAAH, effectively competing with anandamide and reducing its degradation.

G cluster_faah Proposed FAAH Inhibition Mechanism macamide N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide faah FAAH Enzyme macamide->faah Inhibits degradation Degradation Products (Arachidonic Acid + Ethanolamine) faah->degradation anandamide Anandamide (Endocannabinoid) anandamide->faah Metabolized by cb1_receptor CB1 Receptor anandamide->cb1_receptor Activates neuroprotection Neuroprotective Effects (e.g., Anticonvulsant) cb1_receptor->neuroprotection

Caption: Proposed mechanism of neuroprotection via FAAH inhibition.

A common method to screen for FAAH inhibitors is a fluorescence-based assay.

  • Reagents: Recombinant human FAAH enzyme, FAAH assay buffer, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), and the test compound (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) dissolved in a suitable solvent like DMSO.

  • Procedure:

    • In a 96-well plate, add the FAAH assay buffer to all wells.

    • Add various concentrations of the test compound to the sample wells. Include a positive control (a known FAAH inhibitor) and a negative control (vehicle only).

    • Add the recombinant FAAH enzyme to all wells except for a substrate control well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for 7-amino-4-methylcoumarin, AMC).

  • Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the test wells to the controls. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined from a dose-response curve.

Analgesia: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat, acid, and capsaicin. It is a key target for the development of new analgesics. There is emerging interest in N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide as a potential TRPV1 antagonist. By blocking the activation of this channel on sensory neurons, the compound could prevent the transmission of pain signals, making it a candidate for treating various chronic pain conditions.

The activity of TRPV1 antagonists can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the receptor.

  • Cell Culture and Dye Loading:

    • Culture HEK-293 cells stably expressing human TRPV1 on glass-bottom dishes.

    • Wash the cells with a physiological buffer (e.g., Krebs-Ringer's solution).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye at 37°C for 30-45 minutes.

  • Imaging and Perfusion:

    • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading while perfusing the cells with the physiological buffer.

    • Pre-incubate the cells by perfusing with a solution containing the test compound (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) for several minutes.

    • Challenge the cells by perfusing with a solution containing both the test compound and a known TRPV1 agonist (e.g., capsaicin).

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i due to TRPV1 activation.

    • The antagonistic effect is quantified by comparing the peak fluorescence intensity in the presence of the test compound to the response with the agonist alone. A significant reduction in the calcium influx indicates antagonist activity.

Part 3: Case Study - N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Osteoporosis

The trienamide analogue, hereafter referred to as MBOC (N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide), has been more extensively studied for its potential in treating postmenopausal osteoporosis.

Preclinical Efficacy in an Osteoporosis Model

In a study utilizing an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, MBOC demonstrated significant bone-protective effects.[4] Treatment with MBOC led to improvements in key bone microarchitecture parameters.

ParameterEffect of MBOC Treatment in OVX Mice
Trabecular Thickness Significantly Increased
Trabecular Number Significantly Increased
Bone Volume/Tissue Volume Significantly Increased
Trabecular Separation Decreased
Osteocalcin Levels Increased
Runx2 Levels Increased

Data summarized from Wang et al., 2019.[4]

Mechanism of Action: Wnt/β-catenin Signaling

The pro-osteogenic effects of MBOC are attributed to its activation of the canonical Wnt/β-catenin signaling pathway.[4] This pathway is crucial for osteoblast differentiation and bone formation. MBOC was found to inhibit the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216. This inhibition prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of osteogenic genes like Runx2 and Osterix.

G cluster_wnt MBOC Activation of Wnt/β-catenin Pathway mboc MBOC gsk3b GSK-3β mboc->gsk3b Inhibits Phosphorylation p_gsk3b p-GSK-3β (Tyr216) gsk3b->p_gsk3b accumulation β-catenin Accumulation gsk3b->accumulation Allows beta_catenin β-catenin p_gsk3b->beta_catenin Promotes Degradation degradation β-catenin Degradation beta_catenin->degradation nucleus Nucleus accumulation->nucleus Translocation transcription Transcription of Osteogenic Genes (Runx2, Osterix) nucleus->transcription bone_formation Bone Formation transcription->bone_formation

Caption: MBOC promotes bone formation via the Wnt/β-catenin pathway.

  • Animal Model: Use female C57BL/6J mice, approximately 8-10 weeks old.

  • Surgical Procedure:

    • Anesthetize the mice.

    • For the OVX group, make a small dorsal incision to expose and ligate the ovarian blood vessels, then remove both ovaries.

    • For the sham group, perform the same surgical procedure but leave the ovaries intact.

  • Treatment:

    • Allow the mice to recover for a period (e.g., 2-4 weeks) to establish bone loss.

    • Divide the OVX mice into a vehicle control group and a treatment group.

    • Administer MBOC (or the test compound) daily or several times a week via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and harvest the femurs and tibiae.

    • Micro-computed Tomography (µCT): Analyze the bone microarchitecture of the distal femoral metaphysis to quantify parameters like bone volume/tissue volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Histology: Perform histological staining (e.g., H&E) on bone sections to visualize bone structure.

    • Biochemical Markers: Analyze serum levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I).

    • Gene Expression: Use qPCR to measure the expression of osteogenic genes (e.g., Runx2, Osterix, Alkaline Phosphatase) in bone tissue.

Part 4: Future Directions and Conclusion

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a compelling molecule with multifaceted therapeutic potential. Its ability to modulate the endocannabinoid system and the TRPV1 channel warrants further investigation for applications in neurology and pain management. Key future research should focus on:

  • In Vivo Efficacy: Validating the neuroprotective and analgesic effects in relevant animal models of epilepsy and chronic pain.

  • Pharmacokinetics and Safety: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for its targets.

The detailed research on its trienamide counterpart in osteoporosis provides a valuable blueprint for investigating other macamides. The distinct yet potent biological activities of these closely related structures underscore the rich pharmacological potential of the macamide family. This guide serves as a foundational resource for researchers dedicated to translating the promise of these natural compounds into novel therapeutics.

References

  • Aiello, F., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. ACS Chemical Neuroscience, 7(6), 737-748. [Link]

  • Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ovariectomy (OVX)-Induced Osteoporosis Model. Retrieved from [Link]

  • De Petrocellis, L., & Schiano Moriello, A. (2016). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 1427, 91-101. [Link]

  • Jin, M., et al. (2018). Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice. Experimental and Therapeutic Medicine, 15(4), 3655-3662. [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73346043, (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73346043, (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752948, N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73346043, (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752948, N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from [Link].

  • Pino-Figueroa, A., et al. (2011). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. CNS & Neurological Disorders - Drug Targets, 10(8), 926-932. [Link]

  • Ticona, L. A., et al. (2020). Design, Synthesis and Pharmacological Evaluation of N‐Benzyl Linoleamide Analogues from Tropaeolum tuberosum as NF‐κB Inhibitors and Nrf2 Activators. ChemistrySelect, 5(38), 11825-11836. [Link]

  • Unnamatla, M., et al. (2018). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 23(10), 2489. [Link]

  • Wang, T., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Bioactive Macamide

Executive Summary

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a significant member of the macamides, a class of bioactive lipid compounds isolated from the Peruvian plant Lepidium meyenii, commonly known as Maca.[1][2] Structurally analogous to the endogenous cannabinoid anandamide, this molecule has garnered considerable interest for its neuroprotective properties.[3] This guide synthesizes the current scientific literature, focusing on the compound's chemical characteristics, pharmacological mechanisms, and therapeutic potential. The primary mechanism of action explored herein is its role as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which leads to an increase in endogenous anandamide levels.[3][4] This activity underlies its demonstrated anticonvulsant effects in preclinical models, positioning it as a promising candidate for further investigation in the treatment of epilepsy and other neurological disorders.[4] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental methodologies and mechanistic pathways.

Part 1: Chemical and Physical Properties

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, also referred to as N-(3-Methoxy)Benzyllinoleamide, is characterized by a benzylamine group linked via an amide bond to linoleic acid, an unsaturated fatty acid.[2][3] This structure is crucial for its biological activity, particularly its interaction with the endocannabinoid system.

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂[2]
Molecular Weight 399.6 g/mol [2]
CAS Number 883715-22-8[2][5]
IUPAC Name (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide[2]
Synonyms N-(3-Methoxy)Benzyllinoleamide, N-3-methoxybenzyl-linoleamide[2]
Natural Source Lepidium meyenii (Maca)[2]

Part 2: Synthesis and Isolation

Natural Isolation

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a naturally occurring secondary metabolite found in the hypocotyls of Lepidium meyenii.[2] Isolation from dried Maca powder typically involves extraction with non-polar solvents followed by chromatographic purification techniques to separate the various macamides.

Chemical Synthesis

While specific synthetic routes for this exact molecule are not extensively published, its structure lends itself to standard amidation reactions. The logical and most common approach involves the coupling of linoleic acid with 3-methoxybenzylamine. The carboxylic acid of linoleic acid must first be activated to facilitate nucleophilic attack by the amine.

Conceptual Workflow for Synthesis

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation LA Linoleic Acid LACL Linoleoyl Chloride (Activated Intermediate) LA->LACL Reaction AC Activating Agent (e.g., SOCl₂, DCC) MBA 3-Methoxybenzylamine LACL->MBA Coupling Reaction Product N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide MBA->Product Nucleophilic Acyl Substitution LACL_c Linoleoyl Chloride

Caption: Conceptual workflow for the synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Part 3: Pharmacology and Mechanism of Action

The primary pharmacological interest in N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stems from its activity within the endocannabinoid system (ECS). The ECS is a critical neuromodulatory system involved in regulating pain, mood, memory, and neuronal excitability.[3]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The central mechanism identified for this macamide is the inhibition of fatty acid amide hydrolase (FAAH).[3][4] FAAH is a membrane-bound enzyme responsible for the degradation of the endogenous cannabinoid anandamide (N-arachidonoylethanolamide).[3] By inhibiting FAAH, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide effectively increases the synaptic concentration and duration of action of anandamide. This enhancement of endocannabinoid signaling is believed to be the basis for its neuroprotective and anticonvulsant effects.[4]

In silico studies have corroborated this mechanism, showing a high binding affinity of the macamide for the FAAH enzyme. Molecular docking simulations suggest that it may act via a "plugging" effect on the enzyme's membrane access channel, preventing the substrate (anandamide) from reaching the active site.[3]

cluster_system Endocannabinoid System Modulation Macamide N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide FAAH FAAH Enzyme Macamide->FAAH Inhibits (-) Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degradation CB1 CB1 Receptor Anandamide->CB1 Activates (+) Effect Neuronal Inhibition & Anticonvulsant Effect CB1->Effect Leads to

Caption: FAAH inhibition by N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide enhances endocannabinoid signaling.

Part 4: Potential Therapeutic Applications

Anticonvulsant Activity

The most well-documented therapeutic potential is in the treatment of epilepsy.[4] Preclinical studies using a pilocarpine-induced status epilepticus model in rats have demonstrated that administration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (referred to as 3-MBL in the study) has a significant anticonvulsant effect.[4] This effect is dose-dependent and is associated with a higher survival probability in treated animals compared to controls.[4]

Summary of Preclinical Anticonvulsant Data

Parameter Observation Significance
Seizure Severity Reduced seizure scores on the Racine scale. Indicates a direct modulatory effect on seizure activity.
Survival Rate Significantly higher survival probability in treated rats. Suggests a neuroprotective effect against seizure-induced mortality.

| Mechanism | Correlates with in silico data showing strong FAAH inhibition. | Provides a clear, testable hypothesis for the observed effects. |

Broader Neuroprotection

Given its mechanism of enhancing endocannabinoid tone, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide may have therapeutic potential in a wider range of neurological and neurodegenerative disorders where the endocannabinoid system is implicated, such as traumatic brain injury, anxiety, and pain perception.[3]

Distinction from Related Macamides

It is important to distinguish the subject compound from its close structural analog, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrien amide (MBOC). While structurally similar, MBOC has been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway, suggesting its potential use in treating osteoporosis.[1][6] This highlights how subtle changes in the fatty acid chain can lead to distinct pharmacological activities.

Part 5: Experimental Protocols

Protocol 1: Representative Synthesis via Amide Coupling

This protocol describes a general, plausible method for the synthesis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

  • Activation of Linoleic Acid:

    • Dissolve linoleic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add an activating agent, such as oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents), dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude linoleoyl chloride.

  • Amide Coupling:

    • Dissolve the crude linoleoyl chloride in fresh anhydrous dichloromethane.

    • In a separate flask, dissolve 3-methoxybenzylamine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine (1.5 equivalents), in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C.

    • Add the linoleoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Protocol 2: In Silico Molecular Docking with FAAH

This protocol outlines the steps for a computational analysis of the compound's binding to FAAH, based on methodologies described in the literature.[3][7]

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of rat or human FAAH from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.

    • Generate a 3D structure of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide using chemical drawing software and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the FAAH enzyme. This is typically centered on the catalytic triad or the known substrate access channel.

    • Use a molecular docking program (e.g., AutoDock, Glide) to perform the docking simulation. An induced-fit docking protocol is recommended to allow for flexibility in the protein's side chains upon ligand binding.[7]

    • Generate a set of possible binding poses for the ligand within the defined active site.

  • Analysis:

    • Score the generated poses based on the software's scoring function, which estimates the binding free energy. The lowest energy pose is typically considered the most favorable.

    • Analyze the protein-ligand interactions of the best-scoring pose, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

    • Calculate the binding energy using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for greater accuracy.[4]

Conclusion and Future Directions

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a compelling natural product with well-defined neuroprotective activity, primarily through the inhibition of the FAAH enzyme. Its demonstrated efficacy as an anticonvulsant in preclinical models provides a solid foundation for its further development as a therapeutic agent for epilepsy.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and delivery.

  • Target Specificity: While FAAH is the primary target identified, comprehensive screening against other receptors, including TRPV channels, is warranted due to the structural similarities of macamides to other bioactive lipids.[8][9]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

  • Clinical Translation: Rigorous, controlled clinical trials are the necessary next step to validate the promising preclinical findings and assess the safety and efficacy of this compound in human patients with epilepsy.

This macamide represents a valuable lead compound from a natural source, offering a novel mechanistic approach to treating complex neurological disorders.

References

  • [Anonymous]. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed. Available at: [Link].

  • [Anonymous]. TRPV1: A Potential Drug Target for Treating Various Diseases - MDPI. Available at: [Link].

  • [Anonymous]. (2022-08-16) A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC. Available at: [Link].

  • [Anonymous]. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z) - PubChem. Available at: [Link].

  • [Anonymous]. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - MDPI. Available at: [Link].

  • [Anonymous]. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide - PubChem. Available at: [Link].

  • [Anonymous]. CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride - Google Patents.
  • [Anonymous]. (2024-09-13) Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Available at: [Link].

  • [Anonymous]. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. Available at: [Link].

  • [Anonymous]. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide - Organic Chemistry Portal. Available at: [Link].

  • [Anonymous]. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - Frontiers. Available at: [Link].

  • [Anonymous]. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC - NIH. Available at: [Link].

  • [Anonymous]. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available at: [Link].

  • [Anonymous]. (2019-01-07) TRPV1 Modulators for the Treatment of Pain and Inflammation - ACS Publications. Available at: [Link].

  • [Anonymous]. Synthesis of benzylic amines - Organic Chemistry Portal. Available at: [Link].

  • [Anonymous]. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI. Available at: [Link].

  • [Anonymous]. TRPV1: A Target for Next Generation Analgesics - PMC - PubMed Central. Available at: [Link].

  • [Anonymous]. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC - PubMed Central. Available at: [Link].

  • [Anonymous]. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1][10] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed. Available at: [Link].

  • [Anonymous]. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - MDPI. Available at: [Link].

  • [Anonymous]. Acrylamide, N-benzyl - Organic Syntheses Procedure. Available at: [Link].

  • [Anonymous]. TRPV1: Structure, Endogenous Agonists, and Mechanisms - MDPI. Available at: [Link].

  • [Anonymous]. (2025-01-15) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed. Available at: [Link].

  • [Anonymous]. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents.

Sources

Methodological & Application

Analytical Standards for the Quantification of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed framework for the quantitative analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a naturally occurring macamide found in Lepidium meyenii (Maca). This document is intended for researchers, scientists, and professionals in drug development and natural product analysis who require robust and reliable analytical methodologies for this specific lipid amide. The protocols outlined herein are designed to ensure scientific integrity through validated steps, from sample preparation to final quantification, leveraging high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Introduction and Scientific Context

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a member of the macamide family, a class of secondary metabolites characteristic of Maca roots. Macamides are gaining significant interest in the scientific community for their potential biological activities. The structural analogue, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to promote bone formation through the canonical Wnt/β-catenin signaling pathway, suggesting the therapeutic potential of this class of compounds[1]. Accurate quantification of individual macamides like N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is therefore crucial for quality control of Maca-containing products, understanding its biosynthesis, and for pharmacokinetic and pharmacodynamic studies in drug development.

This guide provides a comprehensive approach to developing and validating an analytical method for this specific analyte, addressing the common challenges associated with lipid analysis from complex botanical matrices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. Key properties for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂PubChem[2]
Molecular Weight 399.6 g/mol PubChem[2]
CAS Number 883715-22-8PubChem[2]
Appearance Varies (typically a solid or oil)General Chemical Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, chloroform, and n-hexane.Inferred from lipid-like structure and extraction protocols[3][4]

Sourcing Analytical Standards

The availability of a certified reference material is a prerequisite for accurate quantification. Analytical standards for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide are commercially available from various chemical suppliers. For instance, A Chemtek offers a solution of the compound in methanol at a concentration of 100µg/mL[5], and Ambeed provides the compound with comprehensive analytical data[6]. When sourcing a standard, it is imperative to obtain a Certificate of Analysis (CoA) to verify its purity and concentration.

Analytical Methodology: UPLC-MS/MS

For the selective and sensitive quantification of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique. The following sections detail a proposed protocol based on established methods for similar macamides[7][8][9].

Sample Preparation from Botanical Matrices (e.g., Maca Powder)

The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences. Given the lipidic nature of the analyte, a liquid-liquid extraction with a non-polar solvent is effective.

Protocol: Extraction of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from Maca Powder

  • Homogenization: Weigh approximately 500 mg of dried and powdered Maca hypocotyl into a centrifuge tube.

  • Extraction: Add 10 mL of n-hexane to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath for 10 minutes at room temperature to facilitate cell disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 2500 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Sample Clean-up & Preparation for Analysis start 500 mg Maca Powder add_hexane Add 10 mL n-Hexane start->add_hexane sonicate Ultrasonicate (10 min) add_hexane->sonicate centrifuge Centrifuge (2500 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (N2) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial

Caption: Workflow for the extraction and preparation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from Maca powder.

Chromatographic Conditions

A reversed-phase C18 column is well-suited for the separation of this non-polar analyte. A gradient elution is recommended to ensure good peak shape and separation from other matrix components.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is effective for the ionization of macamides. A Multiple Reaction Monitoring (MRM) method should be developed for selective and sensitive quantification.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transition:

Based on high-resolution mass spectrometry data for N-(3-methoxybenzyl)-type macamides, the following MRM transition is proposed[8]:

  • Precursor Ion (Q1): m/z 400.3 [M+H]⁺

  • Product Ions (Q3): m/z 121.1 and m/z 138.1

The collision energy for each transition should be optimized to maximize the signal intensity.

Proposed Fragmentation Pathway parent Precursor Ion [M+H]⁺ m/z 400.3 frag1 Fragment Ion (3-methoxybenzyl) m/z 121.1 parent->frag1 Collision-Induced Dissociation frag2 Fragment Ion (N-3-methoxybenzyl) m/z 138.1 parent->frag2 Collision-Induced Dissociation

Caption: Proposed MS/MS fragmentation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Method Validation

A rigorous validation of the analytical method is essential to ensure the reliability of the generated data. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Linearity and Range: A calibration curve should be prepared using the certified analytical standard at a minimum of five concentration levels. The linearity should be assessed by the coefficient of determination (r²), which should be ≥ 0.99.

  • Accuracy: The accuracy should be determined by spike-recovery experiments at three different concentration levels (low, medium, and high). The recovery should be within 80-120%.

  • Precision: The precision of the method should be evaluated at both the intra-day and inter-day levels. The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis and Quantification

The concentration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the analytical standards. The results should be reported in appropriate units, such as µg/g of the original sample material.

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. By adhering to these guidelines, researchers can achieve accurate and reproducible quantification of this important macamide, thereby facilitating further research into its biological significance and potential applications. It is important to note that while this guide provides a robust starting point, some method optimization may be necessary depending on the specific instrumentation and matrix being analyzed.

References

  • Hajdu, Z., Varga-Báthory, J., & Czégény, Z. (2015). Quality control of Maca-containing (Lepidium meyenii Walp.) dietary supplements. Acta Alimentaria, 44(3), 461-468.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link]

  • Crispr Update. (n.d.). N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. Retrieved from [Link]

  • Chen, X., Deng, J., Huang, Q., et al. (2021). Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC-QTOF-MS. ACS Omega, 6(38), 24849–24858.
  • ResearchGate. (n.d.). Proposed formation of m/z 150, m/z 122, m/z 94, and m/z 82 from m/z 182. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC-. Retrieved from [Link]

  • Crispr Update. (n.d.). N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from [Link]

  • El-Shazly, M., et al. (2022). Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics. ACS Omega, 7(20), 17354–17364.
  • Le, N. T. H., et al. (2024). UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements. ACS Omega, 9(14), 15971–15981.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solubilization of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Physicochemical Context of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a fatty acid amide, a class of lipid mediators with diverse biological activities.[1][2][3] Its structure, characterized by a long, unsaturated acyl chain and a methoxybenzyl headgroup, confers significant hydrophobicity. This inherent low aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. Accurate determination of its solubility is a critical first step in experimental design to ensure reproducible results and avoid compound precipitation in assay systems.

This document provides a comprehensive guide to the solubility of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. The protocols herein are designed to be self-validating, emphasizing the principles behind each step to allow for adaptation to specific experimental needs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is essential for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂PubChem[4]
Molecular Weight 399.6 g/mol PubChem[4]
Appearance Solid (presumed)General knowledge
CAS Number 883715-22-8PubChem[4]

The molecule's significant carbon backbone and aromatic moiety contribute to its nonpolar character, predicting poor solubility in aqueous solutions and good solubility in organic solvents.

Qualitative Solubility Profile

Based on data from chemical suppliers, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide exhibits solubility in a range of common organic solvents. This information is crucial for initial solvent selection.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)SolubleChemFaces[5], BioCrick[6]
ChloroformSolubleChemFaces[5], BioCrick[6]
DichloromethaneSolubleChemFaces[5], BioCrick[6]
Ethyl AcetateSolubleChemFaces[5], BioCrick[6]
AcetoneSolubleChemFaces[5], BioCrick[6]
MethanolSolubleA 100µg/mL solution is commercially available.

Note: While these sources confirm solubility, they do not provide quantitative limits. The following protocols are designed to establish these limits with a higher degree of accuracy. For the structurally similar compound, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, a solubility of 100 mg/mL in DMSO has been reported, suggesting a high solubility for the target compound as well.[7][8]

Experimental Protocols

Part 1: Protocol for Determining Maximum Solubility in DMSO

This protocol is adapted from standard laboratory methods for solubility determination and is designed to establish the saturation point of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in DMSO at room temperature.[9]

Principle: A supersaturated solution is created and allowed to equilibrate. The concentration of the solute in the supernatant is then determined after removing the excess, undissolved solid. This concentration represents the maximum solubility at the given temperature.

Materials:

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes (2 mL)

  • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 3-5 minutes. Visual inspection should reveal undissolved solid. If the compound dissolves completely, add small, accurately weighed increments of the compound until a persistent precipitate is observed.

  • Equilibration:

    • Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period can facilitate this process. This step is critical as dissolution can be a slow kinetic process for some compounds.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.

  • Quantification of Soluble Compound:

    • Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the chosen analytical method (e.g., methanol or acetonitrile). A large dilution factor will likely be necessary.

    • Determine the concentration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS with a standard curve.

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Workflow for Determining Maximum Solubility:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification A Weigh Compound B Add DMSO A->B C Vortex Vigorously B->C D Incubate 24h at 25°C C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute Supernatant F->G H Analyze by HPLC/LC-MS G->H I Calculate Solubility H->I

Caption: Workflow for determining the maximum solubility of a compound in a solvent.

Part 2: Protocol for the Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in DMSO, a common practice for serial dilutions in biological assays.

Principle: A known mass of the compound is dissolved in a specific volume of solvent to achieve a target concentration. Best practices for handling hydrophobic compounds and ensuring complete dissolution are emphasized.

Materials:

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Calculation:

    • Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 399.6 g/mol x 1000 mg/g = 3.996 mg

  • Weighing and Dissolution:

    • Accurately weigh the calculated mass of the compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the mixture for 2-3 minutes. If complete dissolution is not apparent, sonicate the vial for 5-10 minutes. Gentle warming (to 37°C) can also be employed, but the thermal stability of the compound should be considered.

  • Verification and Storage:

    • Visually inspect the solution against a light source to ensure no particulate matter is present.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.

Logical Flow for Stock Solution Preparation:

G A Calculate Required Mass B Weigh Compound A->B C Add DMSO B->C D Vortex/Sonicate C->D E Visually Inspect for Clarity D->E F Aliquot and Store at -20°C/-80°C E->F

Caption: Step-by-step process for preparing a high-concentration stock solution.

Considerations for Working with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in Other Solvents

While DMSO is a common choice, other solvents may be required for specific applications. The general principles of solubility testing and stock solution preparation remain the same. However, the following points should be considered:

  • Polarity: As a hydrophobic, lipid-like molecule, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide will exhibit higher solubility in non-polar aprotic solvents (e.g., chloroform, dichloromethane) and lower solubility in polar protic solvents (e.g., ethanol, methanol).

  • Volatility: When working with volatile solvents like acetone, ethyl acetate, and dichloromethane, ensure that containers are tightly sealed to prevent solvent evaporation and a subsequent increase in compound concentration.

  • Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds. It is imperative to use anhydrous DMSO and to minimize the exposure of the solvent and stock solutions to ambient air.

Conclusion

The successful use of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in research and development hinges on proper handling and solubilization. While qualitative data indicates good solubility in DMSO and several other organic solvents, it is best practice to quantitatively determine the maximum solubility for the specific experimental conditions. The protocols provided in this document offer a robust framework for achieving accurate and reproducible results.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BioCrick. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide. Retrieved from [Link]

  • Chapman, K. D. (2014). N-Acylethanolamines: lipid metabolites with functions in plant growth and development. The Plant Journal, 80(4), 595-606.
  • Jones, P. J., et al. (2018). Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans. The Journal of nutritional biochemistry, 55, 80-87.
  • Okamoto, Y., et al. (2007). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 8(4), 303-315.
  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from [Link]

  • Schuel, H., et al. (2002). N-Acylethanolamines in Human Reproductive Fluids. Chemistry and Physics of Lipids, 121(1-2), 211-227.
  • Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of Stock Solutions for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a member of the macamide family of compounds, which are secondary metabolites found in the Maca plant (Lepidium meyenii)[1]. Macamides are structurally characterized by a benzylamine linked to a fatty acid via an amide bond[2]. These compounds are of significant interest to researchers in drug development due to their diverse biological activities, including potential neuroprotective and anticonvulsant effects[2]. The precise and reproducible preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and comparability of experimental results.

This application note provides a detailed guide for the preparation of stock solutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, addressing key aspects of solubility, stability, and handling.

A Note on Structural Analogs:

It is important for researchers to distinguish between N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadi enamide (with two double bonds in the fatty acid chain) and the closely related N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatri enamide (with three double bonds)[1][3]. While this guide is specific to the dienamide, detailed solubility and stock solution protocols are more readily available from commercial suppliers for the trienamide analog. Due to their high structural similarity, the protocols for the trienamide provide a valuable and scientifically sound starting point for the dienamide, with the understanding that minor adjustments may be necessary based on empirical observation. The trienamide has been shown to induce osteogenic differentiation of mesenchymal stem cells by activating the canonical Wnt/β-catenin signaling pathway[4].

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to developing effective solubilization strategies.

PropertyValueSource
Chemical Formula C₂₆H₄₁NO₂[1]
Molecular Weight 399.6 g/mol [1]
CAS Number 883715-22-8[1]
Appearance Oil(General observation for fatty acid amides)
General Solubility Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, chloroform, and ethyl acetate.[5][6]

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound[7][8].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols[7].

  • Storage: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light[9]. For long-term storage, refer to the supplier's certificate of analysis.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is designed for preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution into aqueous media for in vitro experiments.

Rationale:

DMSO is a powerful and widely used solvent for dissolving a broad range of organic molecules, including those with poor water solubility. Fatty acid amides, like the topic compound, are generally soluble in DMSO[6]. The use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic, and absorbed water can negatively impact the solubility of certain compounds.

Materials:
  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

Step-by-Step Methodology:
  • Equilibration: Allow the vial containing the compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or directly into the amber glass vial on a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (399.6 g/mol ).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution, but care should be taken to avoid degradation.

  • Aliquotting and Storage: Once a clear solution is obtained, dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. Store the aliquots at -20°C or -80°C for long-term stability. Based on data for the trienamide analog, stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C[4]. Avoid repeated freeze-thaw cycles.

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Ultrasonicate (if needed) D->E F Aliquot into Amber Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for DMSO Stock Solution Preparation.

Protocol 2: Preparation of Working Solutions for In Vivo Studies

For in vivo applications, DMSO concentrations should be minimized to avoid toxicity. This protocol outlines the preparation of a vehicle formulation suitable for animal administration, adapted from established methods for similar lipophilic compounds.

Rationale:

This protocol utilizes a co-solvent system to maintain the solubility of the compound in a vehicle that is more biocompatible than pure DMSO. A small amount of DMSO is used to initially dissolve the compound, which is then diluted into a mixture of PEG300, Tween-80, and saline. PEG300 acts as a co-solvent, Tween-80 as a surfactant to improve stability and prevent precipitation, and saline provides an isotonic final solution.

Materials:
  • High-concentration DMSO stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Step-by-Step Methodology:
  • Initial Dilution: In a sterile conical tube, add the required volume of the high-concentration DMSO stock solution.

  • Co-solvent Addition: Add the PEG300 to the DMSO stock and mix thoroughly by vortexing until a clear, homogeneous solution is formed.

  • Surfactant Addition: Add the Tween-80 and vortex again until the solution is uniform.

  • Final Dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.

  • Final Formulation Example (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • To prepare 1 mL of working solution, start with 100 µL of a 10x concentrated DMSO stock.

    • Add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline and mix.

  • Use: It is recommended to prepare this working solution fresh on the day of use. If any precipitation is observed, the solution should be discarded.

Conceptual Signaling Pathway

Based on the activity of its structural analog, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, the dienamide may also interact with the Wnt/β-catenin signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_nuc Inside Nucleus Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Wnt Wnt Signaling Pathway Compound->Wnt Activates GSK3B GSK-3β Wnt->GSK3B Inhibits Bcat β-catenin GSK3B->Bcat Phosphorylates for Degradation Proteasomal Degradation Bcat->Degradation Nucleus Nucleus Bcat->Nucleus Translocates to TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Activates

Caption: Proposed Wnt/β-catenin Pathway Activation.

References

  • PubChem. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Benzyl esters of the higher fatty acids.
  • MDPI. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Available from: [Link]

  • PubChem. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Amides, Fatty Acid. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid. Available from: [Link]

Sources

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: Ensuring Stability and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a member of the macamide family of lipid signaling molecules, is gaining significant interest in biomedical research. As a polyunsaturated fatty acid amide, its structural integrity is paramount for reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this compound. We will delve into the underlying chemical principles governing its stability and present detailed protocols for both routine storage and formal stability testing, ensuring the reliability of research data.

Introduction: The Chemical Nature of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is characterized by a linoleamide backbone, which contains two cis-double bonds at the 9th and 12th positions of the octadecanoyl chain, attached to a 3-methoxybenzylamine moiety. The presence of this polyunsaturated fatty acid (PUFA) chain is central to its biological activity but also renders the molecule susceptible to degradation.

The primary pathway of degradation for compounds like this is oxidation at the bis-allylic positions of the linoleamide chain. This process can be initiated by factors such as light, heat, and the presence of oxygen and metal ions, leading to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones. These byproducts can alter the compound's biological activity and lead to inconsistent experimental results. Therefore, strict adherence to proper storage and handling protocols is critical.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, the following conditions are recommended based on empirical data and the known chemistry of unsaturated lipids.

Neat (Solid/Powder) Form

For long-term storage of the compound in its solid form, a temperature of -20°C is strongly recommended.[1] The compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.[2] While some suppliers suggest storage at 2-8°C for up to 24 months in a sealed vial, storage at -20°C provides a greater margin of safety against thermal degradation.[3]

It is important to note that unsaturated lipids in powder form can be hygroscopic and may quickly absorb moisture upon opening, which can accelerate degradation.[4] Therefore, it is advisable to allow the container to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

In-Solution Storage

For many applications, it is more convenient to work with stock solutions. However, the stability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is generally lower in solution compared to its solid state.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[2] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3] The choice of solvent should be guided by the specific requirements of the downstream application.

  • Storage Temperature and Duration: For optimal stability in solution, it is recommended to store aliquots at -80°C , which can preserve the integrity of the compound for up to 6 months.[2][5] For shorter-term storage, aliquoting and storing at -20°C is acceptable for up to one month.[2][5] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[6] Therefore, it is best practice to prepare single-use aliquots.

Table 1: Summary of Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid/Powder -20°C> 12 monthsStore under inert gas, protect from light and moisture.[2]
In-Solution (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][5]
-20°CUp to 1 monthFor short-term storage of aliquots.[2][5]

Core Protocols: Handling and Stability Assessment

Adherence to proper handling procedures is as crucial as maintaining optimal storage conditions. The following protocols provide a framework for the routine handling and formal stability assessment of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Protocol for Preparation of Stock Solutions
  • Equilibration: Before opening, allow the vial containing the solid compound to warm to room temperature for at least 60 minutes to prevent moisture condensation.[3]

  • Inert Atmosphere (Optional but Recommended): If possible, perform the following steps in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Solvent Addition: Add the desired volume of a suitable, anhydrous grade solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume vials. Glass vials with Teflon-lined caps are recommended for organic solvents to prevent leaching of plasticizers.[4]

  • Storage: Promptly store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2][5]

Protocol for a Formal Stability Study

This protocol outlines a basic framework for conducting a stability study, which can be adapted based on specific regulatory requirements, such as those from the International Council for Harmonisation (ICH).[7]

Objective: To determine the stability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide under defined storage conditions over time.

Materials:

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (minimum of 3 batches, if available).

  • Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

  • Temperature and humidity-controlled stability chambers.

  • Appropriate storage vials.

Experimental Design:

  • Initial Analysis (T=0): Analyze each batch of the compound to determine its initial purity and degradation profile. This will serve as the baseline.

  • Long-Term Stability Testing:

    • Condition: 2-8°C or -20°C.

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Procedure: Store a sufficient number of samples from each batch at the specified long-term condition. At each time point, withdraw samples and analyze them using the validated analytical method.

  • Accelerated Stability Testing:

    • Condition: 25°C/60% Relative Humidity (RH) or 40°C/75% RH.

    • Time Points: 0, 1, 3, and 6 months.

    • Procedure: Store samples at the accelerated condition and analyze at the specified time points. Significant changes under these conditions may warrant testing at an intermediate condition (e.g., 30°C/65% RH).[7]

  • Forced Degradation (Stress Testing):

    • Objective: To identify potential degradation products and establish the degradation pathways.

    • Conditions: Expose the compound to more extreme conditions than those used for accelerated testing. This should include:

      • Heat: 60°C or higher.

      • Light: Photostability chamber.

      • Oxidation: Exposure to a solution of hydrogen peroxide.

      • Hydrolysis: Acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).[8]

    • Analysis: Analyze the stressed samples to identify and characterize any degradation products.

Data Analysis:

  • Assess the purity of the compound at each time point.

  • Quantify any degradation products formed.

  • Determine if there are any changes in physical appearance.

  • Use the data to establish a retest period or shelf life for the compound under the specified storage conditions.

Visualization of Key Concepts

To further clarify the critical aspects of handling and stability, the following diagrams illustrate the molecular structure, potential degradation pathways, and the workflow for a stability study.

cluster_amide N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide mol mol

Figure 1: Chemical Structure of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

cluster_products Degradation Products Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Oxidation Oxidative Degradation Compound->Oxidation O2, Light, Heat, Metal Ions Hydrolysis Hydrolytic Degradation Compound->Hydrolysis H+/OH- Isomerization Isomerization Compound->Isomerization Heat, Light Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Linoleic_Acid Linoleic Acid Hydrolysis->Linoleic_Acid Methoxybenzylamine 3-Methoxybenzylamine Hydrolysis->Methoxybenzylamine Trans_Isomers Trans Isomers Isomerization->Trans_Isomers Aldehydes Aldehydes Hydroperoxides->Aldehydes Ketones Ketones Hydroperoxides->Ketones

Figure 2: Potential Degradation Pathways.

start Start: Obtain Compound (≥3 Batches) initial_analysis T=0 Analysis: Purity & Impurity Profile start->initial_analysis storage Place samples in Stability Chambers initial_analysis->storage long_term Long-Term Storage (-20°C or 2-8°C) storage->long_term accelerated Accelerated Storage (25°C/60%RH or 40°C/75%RH) storage->accelerated forced_deg Forced Degradation (Heat, Light, H2O2, pH) storage->forced_deg pull_samples Pull Samples at Defined Time Points long_term->pull_samples accelerated->pull_samples analysis Analyze Samples (HPLC, LC-MS) forced_deg->analysis pull_samples->analysis data_eval Data Evaluation: Assess Changes analysis->data_eval end End: Establish Retest Period/Shelf Life data_eval->end

Figure 3: Workflow for a Formal Stability Study.

Conclusion

The chemical stability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a critical factor that underpins the reliability and reproducibility of research findings. By understanding its susceptibility to oxidation and hydrolysis, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of their samples. For drug development professionals, adherence to systematic stability testing is a regulatory necessity and fundamental to developing a safe and effective therapeutic agent.

References

  • Immunomart. (n.d.). N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. Retrieved from Immunomart website. [Link]

  • Sangon Biotech. (n.d.). 化合物N-(3-Methoxybenzyl-(9z,12z). Retrieved from Sangon Biotech website. [Link]

  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Retrieved from PubChem website. [Link]

  • Kao Chemicals. (2024). Material Safety Data Sheet. Retrieved from Kao Chemicals website. [Link]

  • Wang, T., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from PubChem website. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from WHO website. [Link]

Sources

Topic: Characterizing N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: In Vitro Assay Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In Vitro Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a lipophilic macamide derived from the Peruvian plant Lepidium meyenii (Maca), has garnered scientific interest for its potential neuroprotective and anticonvulsant properties.[1][2] Its structure bears a striking resemblance to the endogenous cannabinoid anandamide (AEA), suggesting a mechanism of action that involves modulation of the endocannabinoid system (ECS).[1] The primary hypothesis is that this compound inhibits Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide, thereby increasing endogenous anandamide levels.[1][3][4] A secondary, plausible mechanism involves direct interaction with other endocannabinoid targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is also modulated by anandamide.[5] This guide provides detailed in vitro protocols for systematically investigating these two primary mechanisms, enabling researchers to characterize the pharmacological profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and similar molecules.

Scientific Background and Rationale

The endocannabinoid system is a critical neuromodulatory network that influences a wide array of physiological processes.[3] Its activity is largely mediated by endocannabinoids like anandamide, which are synthesized on demand and rapidly degraded. The enzyme FAAH is the key catabolic regulator of anandamide.[1] By inhibiting FAAH, the half-life and local concentration of anandamide are increased, enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This strategy is considered a promising therapeutic avenue for neurological disorders.[1][3]

Given the structural similarity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to anandamide, its potential to act as an FAAH inhibitor is a primary line of investigation.[4][6] Indeed, in silico modeling suggests a high affinity and a "plugging" effect on the FAAH active site access channel, which would prevent anandamide degradation.[1]

Furthermore, anandamide is a known endogenous agonist for the TRPV1 channel, a non-selective cation channel involved in pain sensation and inflammation.[5][7] Therefore, it is crucial to determine if N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide can directly modulate TRPV1 activity. The following protocols are designed to empirically validate these two key hypotheses.

cluster_0 Endocannabinoid System Modulation Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_TRPV1 CB1 / TRPV1 Receptors Anandamide->CB1_TRPV1 Activation Degradation Inactive Metabolites FAAH->Degradation Response Physiological Response (e.g., Neuroprotection) CB1_TRPV1->Response Test_Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Test_Compound->FAAH Hypothesis 1: Inhibition Test_Compound->CB1_TRPV1 Hypothesis 2: Direct Modulation?

Figure 1: Hypothesized mechanisms of action for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide within the endocannabinoid system.

Protocol 1: Fluorometric Assay for FAAH Inhibition

This protocol quantifies the ability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to inhibit FAAH activity. The assay relies on the FAAH-mediated hydrolysis of a specific fluorogenic substrate, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC).[8] The rate of fluorescence increase is directly proportional to FAAH activity; thus, an effective inhibitor will reduce this rate.

Principle of the Assay

cluster_workflow FAAH Inhibition Assay Workflow Substrate FAAH Substrate (Non-Fluorescent) FAAH FAAH Enzyme Substrate->FAAH Hydrolysis Product AMC Product (Fluorescent) FAAH->Product No_Fluorescence Reduced Fluorescence FAAH->No_Fluorescence Inhibitor Test Compound (e.g., 3-MBL) Inhibitor->FAAH Inhibition

Figure 2: Principle of the fluorometric FAAH inhibition assay.
Materials and Reagents
  • Test Compound: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, dissolved in DMSO to create a 10 mM stock solution.

  • FAAH Enzyme: Human recombinant FAAH (stored at -80°C).

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC) amide or similar, 10 mM stock in DMSO.

  • FAAH Assay Buffer: e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.05% BSA (w/v), pH 9.0.

  • Positive Control Inhibitor: e.g., URB597, 10 mM stock in DMSO.

  • DMSO: ACS grade or higher.

  • Microplates: Opaque, white, flat-bottom 96-well plates.

  • Instrumentation: Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm, with kinetic reading capabilities.[8]

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test compound and positive control inhibitor in DMSO, then dilute further in FAAH Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

    • Dilute the FAAH enzyme stock in ice-cold FAAH Assay Buffer to the working concentration recommended by the supplier.

    • Dilute the FAAH Substrate stock in FAAH Assay Buffer to a working concentration (e.g., 200 µM).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control: Buffer + FAAH Enzyme + DMSO vehicle.

      • Blank (No Enzyme) Control: Buffer + DMSO vehicle (no enzyme).

      • Test Compound Wells: Buffer + FAAH Enzyme + Test Compound dilutions.

      • Positive Control Wells: Buffer + FAAH Enzyme + Positive Control dilutions.

    • Add 170 µL of FAAH Assay Buffer to each well.

    • Add 10 µL of the appropriate diluted compound, positive control, or DMSO vehicle to the wells.

  • Enzyme Addition and Incubation (Optional Pre-incubation):

    • To test for time-dependent inhibition, pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) after adding the compound but before adding the substrate.[4][6]

    • Initiate the reaction by adding 10 µL of the diluted FAAH enzyme to all wells except the "Blank" controls.

  • Substrate Addition and Measurement:

    • Start the kinetic measurement on the plate reader.

    • Add 10 µL of the diluted FAAH Substrate to all wells to bring the total volume to 200 µL.

    • Immediately begin reading the fluorescence intensity every minute for 15-30 minutes at 37°C.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Subtract Background: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of FAAH activity is inhibited).

Parameter Description Example Value
IC₅₀ Concentration of inhibitor causing 50% inhibition1.5 µM
Hill Slope Steepness of the dose-response curve1.2
Max Inhibition Maximum percentage of inhibition achieved98%

Protocol 2: TRPV1 Activation Assay via Intracellular Calcium Imaging

This protocol assesses whether N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide acts as an agonist or antagonist of the TRPV1 channel. It uses a cell-based assay where changes in intracellular calcium ([Ca²⁺]i) are measured using a fluorescent indicator dye in a cell line stably or transiently expressing human TRPV1.[7][9]

Principle of the Assay

TRPV1 is a non-selective cation channel; its activation leads to a rapid influx of Ca²⁺ into the cell.[10] This influx can be detected by a calcium-sensitive dye like Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. An agonist will directly cause this fluorescence increase, while an antagonist will block the increase caused by a known agonist like capsaicin.

cluster_workflow TRPV1 Calcium Influx Assay Workflow Agonist Agonist (e.g., Capsaicin) TRPV1 TRPV1 Channel on Cell Membrane Agonist->TRPV1 Binds & Opens Ca_in Ca²⁺ (Intracellular) Ca_out Ca²⁺ (Extracellular) Ca_out->TRPV1 Influx Fluo4 Fluo-4 Dye (Low Fluorescence) Ca_in->Fluo4 Binds Fluo4_bound Fluo-4-Ca²⁺ Complex (High Fluorescence) Fluo4->Fluo4_bound Antagonist Antagonist (e.g., Capsazepine) Antagonist->TRPV1 Blocks Binding

Figure 3: Principle of the fluorescence-based TRPV1 calcium influx assay.
Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293). Wild-type HEK293 cells should be used as a negative control.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Calcium Indicator: Fluo-4 AM (5 mM stock in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: 20% solution in DMSO.

  • Positive Control Agonist: Capsaicin (10 mM stock in DMSO).

  • Positive Control Antagonist: Capsazepine (10 mM stock in DMSO).

  • Test Compound: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (10 mM stock in DMSO).

  • Microplates: Black-walled, clear-bottom 96-well or 384-well plates.

  • Instrumentation: FLIPR® Tetra, FlexStation®, or similar fluorescence plate reader with automated liquid handling.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the hTRPV1-HEK293 cells into the microplates at a density that will result in a 90-100% confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).

  • Dye Loading:

    • Prepare a loading buffer by diluting Fluo-4 AM stock and Pluronic F-127 into the Assay Buffer (final concentrations typically 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127).

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, capsaicin, and capsazepine in Assay Buffer.

  • Assay Execution (Agonist Mode):

    • Wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.

    • Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 25 µL of the test compound or capsaicin dilutions.

    • Continue recording fluorescence for 2-5 minutes to capture the peak response.

  • Assay Execution (Antagonist Mode):

    • After the dye loading and washing steps, add 25 µL of the test compound or capsazepine dilutions to the wells.

    • Incubate for 15-20 minutes.

    • Place the plate in the reader, record a baseline, and then inject a fixed concentration of capsaicin (e.g., the EC₈₀ concentration) to all wells.

    • Record the subsequent fluorescence response.

Data Analysis
  • Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

  • Normalize Data: Normalize the response to the maximum signal obtained with a saturating concentration of capsaicin (for agonist mode) or as a percentage of the response to the EC₈₀ capsaicin challenge (for antagonist mode).

  • Determine EC₅₀/IC₅₀:

    • Agonist Mode: Plot the normalized response against the log of the test compound concentration to determine the EC₅₀ (concentration for 50% maximal activation).

    • Antagonist Mode: Plot the % inhibition of the capsaicin response against the log of the test compound concentration to determine the IC₅₀.

Parameter Description Example Value
EC₅₀ Concentration for 50% maximal activation500 nM
IC₅₀ Concentration for 50% inhibition2.1 µM
Eₘₐₓ Maximum efficacy relative to control agonist85%

Summary and Interpretation

By employing these two distinct in vitro assays, researchers can build a clear pharmacological profile for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

  • Outcome 1: Potent FAAH Inhibition, No TRPV1 Activity. If the compound shows a low IC₅₀ in the FAAH assay but no significant activity as either an agonist or antagonist in the TRPV1 assay, it strongly supports the hypothesis that its primary mechanism of action is as an indirect cannabinoid modulator.

  • Outcome 2: Direct TRPV1 Agonism/Antagonism, Weak FAAH Inhibition. If the compound demonstrates a low EC₅₀ or IC₅₀ in the calcium imaging assay but is a weak FAAH inhibitor, its effects are more likely due to direct modulation of the TRPV1 channel.

  • Outcome 3: Dual Activity. The compound could exhibit potent activity in both assays, indicating a multi-target mechanism of action, which is common for lipid-like molecules.

These protocols provide a robust, self-validating framework for elucidating the molecular mechanisms of novel macamides, paving the way for further drug development and a deeper understanding of their therapeutic potential.

References

  • Alarcon-Riveros, J. A., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

  • Zhou, Y., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research. Available at: [Link]

  • Valdivia-Galarza, B., et al. (2024). Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. ResearchGate. Available at: [Link]

  • Lagu, S., & Rosenbaum, T. (2021). TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. Available at: [Link]

  • PubChem. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. National Center for Biotechnology Information. Available at: [Link]

  • Arruda-Barbosa, L., et al. (2020). Assay of TRPV1 Receptor Signaling. PubMed. Available at: [Link]

  • Alasmari, M., et al. (2019). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. PubMed. Available at: [Link]

  • Luo, J., et al. (2011). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI Bookshelf. Available at: [Link]

  • Zhu, R., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. PubMed Central. Available at: [Link]

  • Alarcon-Riveros, J. A., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. Available at: [Link]

  • Waller, A., et al. Comparison of intracellular calcium assays for TRPV1 receptors... ResearchGate. Available at: [Link]

  • Alasmari, M., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. PubMed. Available at: [Link]

  • Alarcon-Riveros, J. A., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and I. Semantic Scholar. Available at: [Link]

  • St-Pierre, M., & Chraïbi, A. (2014). Fluorescence-Based Assay for TRPV1 Channels. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Investigating the Cellular Effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Macamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a member of the macamide family, a class of bioactive lipid compounds isolated from the Peruvian plant Lepidium meyenii (Maca). Macamides are structurally analogous to endogenous N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide and other important mediators like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA)[1][2]. These endogenous lipids are known to modulate a wide array of physiological processes through interactions with various receptors, including cannabinoid receptors, peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels[2][3][4].

A closely related macamide, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), has been demonstrated to promote osteogenic differentiation of mesenchymal stem cells by activating the canonical Wnt/β-catenin signaling pathway[5][6]. Furthermore, various macamides are under investigation for their neuroprotective properties, with some evidence suggesting they may act by inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide[7][8]. The structural similarity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to OEA, a known agonist of PPARα and the G-protein coupled receptor GPR119, and a modulator of the TRPV1 channel, suggests a broad potential for biological activity[9][10][11].

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The protocols herein are designed to be self-validating, starting with foundational cytotoxicity assessments and progressing to detailed mechanistic studies targeting the most probable signaling pathways.

Experimental Design Workflow

The logical progression of experiments is crucial for a thorough understanding of the compound's activity. We propose a tiered approach, beginning with broad phenotypic screening and narrowing down to specific molecular targets.

experimental_workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Screening cluster_2 Tier 3: Pathway Deep Dive A Compound Preparation & QC (Solubility, Purity) B Cell Line Selection (e.g., HEK293, SH-SY5Y, MC3T3-E1) A->B C Cytotoxicity & Viability Assay (MTT / CellTiter-Glo®) Determine EC50 & Max Non-toxic Dose B->C D PPARα Activation Assay (Luciferase Reporter) C->D Using non-toxic concentrations E GPR119 Activation Assay (cAMP Measurement) C->E Using non-toxic concentrations F TRPV1 Modulation Assay (Calcium Influx, e.g., Fluo-4 AM) C->F Using non-toxic concentrations G FAAH Inhibition Assay (Enzymatic Activity) C->G Using non-toxic concentrations H Wnt/β-catenin Pathway Analysis (If osteogenic potential is suspected) - β-catenin Nuclear Translocation - Target Gene Expression (qPCR) C->H I Downstream Target Analysis (Based on Tier 2 Hits) - Gene Expression (qPCR) - Protein Expression (Western Blot) D->I E->I F->I G->I H->I signaling_pathways cluster_0 Compound cluster_1 Potential Targets cluster_2 Downstream Effects Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide PPARa PPARα Compound->PPARa Agonism? GPR119 GPR119 Compound->GPR119 Agonism? TRPV1 TRPV1 Compound->TRPV1 Modulation? FAAH FAAH (Inhibition) Compound->FAAH Inhibition? Gene Gene Transcription (Lipid Metabolism) PPARa->Gene cAMP ↑ cAMP GPR119->cAMP Ca ↑ Intracellular Ca²⁺ TRPV1->Ca Anandamide ↑ Anandamide Levels FAAH->Anandamide

Caption: Potential molecular targets and downstream effects of the test compound.

Protocol 2.1: PPARα Reporter Assay

This assay determines if the compound can activate the nuclear receptor PPARα, a key regulator of lipid metabolism.

Principle: HEK293 cells are transiently co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified.

Materials:

  • HEK293T cells

  • Human PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Dual-Luciferase® Reporter Assay System

  • GW7647 (a known PPARα agonist, as a positive control) [12] Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the PPARα expression plasmid, PPRE-luciferase reporter, and Renilla control plasmid according to the manufacturer's protocol.

  • Recovery: Allow cells to recover for 24 hours post-transfection.

  • Treatment: Treat cells with the test compound at various non-toxic concentrations (e.g., 1, 5, 10, 25 µM) and with GW7647 (e.g., 1 µM) for 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® kit.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation over the vehicle control.

TreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change ± SD)
Vehicle Control01.0 ± 0.1
GW7647 (Positive Control)18.5 ± 0.7
Test Compound11.2 ± 0.2
Test Compound52.5 ± 0.3
Test Compound104.8 ± 0.5
Test Compound256.1 ± 0.6

Table 2: Example data from a PPARα reporter assay, suggesting dose-dependent activation by the test compound.

Protocol 2.2: GPR119 Activation Assay (cAMP Measurement)

This protocol assesses the compound's ability to activate GPR119, a Gs-coupled receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Activation of GPR119 leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP. This change can be quantified using a competitive immunoassay or a bioluminescence-based system.

Materials:

  • HEK293 cells stably expressing human GPR119

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or a similar HTRF-based assay)

  • OEA (Oleoylethanolamide, as a positive control) [13][14]* Forskolin (a direct adenylyl cyclase activator, for assay validation)

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells into a 384-well plate.

  • Treatment: Treat cells with the test compound and controls for 30 minutes at room temperature in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection: Add the cAMP detection reagents as per the kit manufacturer's instructions.

  • Signal Reading: After incubation, read the plate on a compatible microplate reader (e.g., a time-resolved fluorescence reader for HTRF assays).

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the dose-response curve to determine the EC₅₀ for GPR119 activation.

Part 3: Pathway Deep Dive - Wnt/β-catenin Signaling

If foundational assays suggest an effect on cell proliferation or differentiation, or based on the known activity of related macamides, investigating the Wnt/β-catenin pathway is a logical next step.[5][6]

Protocol 3.1: β-catenin Nuclear Translocation by Immunofluorescence

Principle: In the canonical Wnt pathway, activation leads to the stabilization of β-catenin, which then translocates to the nucleus to act as a transcriptional co-activator. This can be visualized using immunofluorescence microscopy.

Materials:

  • MC3T3-E1 pre-osteoblast cells

  • Wnt3a conditioned medium (as a positive control)

  • Primary antibody: anti-β-catenin

  • Secondary antibody: Alexa Fluor® 488-conjugated

  • DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation

  • Triton™ X-100 for permeabilization

Procedure:

  • Cell Culture: Grow MC3T3-E1 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the test compound (at a non-toxic concentration) or Wnt3a for 4-6 hours.

  • Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.25% Triton™ X-100 in PBS.

  • Staining: Block with 1% BSA and then incubate with the primary anti-β-catenin antibody, followed by the fluorescent secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for β-catenin in multiple cells per condition. An increase in this ratio indicates pathway activation.

Conclusion and Future Directions

The experimental design outlined in this application note provides a robust and logical framework for the initial characterization of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. By systematically evaluating its cytotoxicity and screening against key targets of related lipid signaling molecules, researchers can efficiently identify its primary mechanism of action. Positive results in any of the mechanistic assays should be followed by more in-depth studies, such as qPCR analysis of downstream target genes (e.g., Axin2 and Lef1 for Wnt; CPT1A and ACOX1 for PPARα) and Western blotting to confirm changes in protein expression. This structured approach will accelerate the understanding of this novel compound's therapeutic potential.

References

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. MDPI. [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. [Link]

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. [Link]

  • N-Acylethanolamine. Wikipedia. [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Taylor & Francis Online. [Link]

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. PubMed. [Link]

  • TRPV1 Receptors and Signal Transduction. NCBI Bookshelf. [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. [Link]

  • N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Transient receptor potential vanilloid 1 (TRPV1) agonist capsaicin... ResearchGate. [Link]

  • Metabolism of endocannabinoids and related N‐acylethanolamines: Canonical and alternative pathways. R Discovery. [Link]

  • Full article: Induction of TRPV1 desensitization by a biased receptor agonist. Taylor & Francis Online. [Link]

  • TRPV1 Agonist Cytotoxicity for Chronic Pain Relief: From Mechanistic Understanding to Clinical Application. Basicmedical Key. [Link]

  • Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. PubMed. [Link]

  • Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. ResearchGate. [Link]

  • Oleoylethanolamide and Palmitoylethanolamide Enhance IFNβ-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. [Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. [Link]

  • Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. PubMed Central. [Link]

  • 化合物N-(3-Methoxybenzyl-(9z,12z). 生工生物工程(上海)股份有限公司. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z). PubChem. [Link]

  • Showing metabocard for Oleoylethanolamide (HMDB0002088). Human Metabolome Database. [Link]

  • Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers. PubMed Central. [Link]

  • The novel mechanism of lenalidomide activity. PubMed Central. [Link]

  • Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma. PubMed. [Link]

  • Differential effects of lenalidomide during plasma cell differentiation. PubMed Central. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Endocannabinoid System with a Novel FAAH Inhibitor

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a lipophilic macamide, has been identified as a potent, time-dependent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA) and other related bioactive lipid amides.[2][3] By inhibiting FAAH, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide elevates the endogenous levels of these signaling lipids, thereby potentiating their effects at their sites of action. This mechanism presents a compelling therapeutic strategy for conditions where enhancing endocannabinoid tone is beneficial, such as chronic pain, inflammation, and certain neurological disorders.[2][4][5][6]

Unlike direct cannabinoid receptor agonists which can cause undesirable systemic side effects, FAAH inhibition offers a more nuanced approach. It selectively amplifies endocannabinoid signaling in tissues where these lipids are actively being produced in response to pathology or injury, offering a spatially and temporally controlled therapeutic effect.[2][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and detailed protocols for the in vivo assessment of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide's efficacy in preclinical models of inflammatory and neuropathic pain.

Proposed Mechanism of Action

The primary mechanism of action for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is the inhibition of FAAH. This enzyme, located on the postsynaptic membrane, captures and hydrolyzes anandamide released from the postsynaptic neuron. Inhibition of FAAH prevents this degradation, leading to an accumulation of anandamide in the synaptic cleft. This elevated anandamide level enhances the activation of presynaptic cannabinoid type 1 (CB1) receptors, which in turn suppresses the release of excitatory neurotransmitters, resulting in an analgesic effect.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Vesicle Glutamate Vesicle CB1->Vesicle Inhibits Release PainSignal Pain Signal Suppression Vesicle->PainSignal Leads to FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis AEA_prod Anandamide (AEA) Production AEA_synapse Anandamide (AEA) AEA_prod->AEA_synapse Release AEA_synapse->CB1 Binds & Activates AEA_synapse->FAAH Uptake Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Compound->FAAH Inhibits

FAAH Inhibition Signaling Pathway

PART 1: Animal Model Selection

The choice of an animal model is paramount for evaluating the therapeutic potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. Given its mechanism of action, models of persistent pain are most appropriate. We recommend two well-established and validated rodent models: one for inflammatory pain and one for neuropathic pain.

Model_Selection Start Evaluate Analgesic Potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Question1 Therapeutic Goal? Start->Question1 Inflammatory Target Inflammatory Pain (e.g., Arthritis, Tissue Injury) Question1->Inflammatory Inflammation Neuropathic Target Neuropathic Pain (e.g., Nerve Damage, Neuropathy) Question1->Neuropathic Nerve Injury Model_Inflam CFA-Induced Inflammatory Pain Model Inflammatory->Model_Inflam Model_Neuro Spared Nerve Injury (SNI) Model Neuropathic->Model_Neuro Rationale_Inflam Rationale: - Robust & Reproducible Inflammation - Clinically Relevant Pain Hypersensitivity - Validated with NSAIDs & Opioids Model_Inflam->Rationale_Inflam Rationale_Neuro Rationale: - Mimics Chronic Neuropathic Pain Symptoms - Produces Long-Lasting Mechanical Allodynia - High-Throughput Behavioral Testing Model_Neuro->Rationale_Neuro

Decision Tree for Animal Model Selection
Model for Inflammatory Pain: Complete Freund's Adjuvant (CFA)

The CFA-induced inflammatory pain model is a gold-standard for studying persistent inflammatory pain. A single intraplantar injection of CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, induces a robust and localized inflammatory response characterized by edema, erythema, and long-lasting hypersensitivity to thermal and mechanical stimuli.[8][9] This model is highly relevant for screening compounds with anti-inflammatory and analgesic properties.[10][11]

Model for Neuropathic Pain: Spared Nerve Injury (SNI)

The SNI model is a widely used and highly reproducible model of peripheral neuropathic pain.[12][13][14] It involves the surgical transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[12][15][16] This partial denervation results in the development of persistent and robust mechanical allodynia (pain in response to a normally non-painful stimulus) in the hind paw region innervated by the spared sural nerve.[12][14]

PART 2: In Vivo Experimental Workflow and Protocols

A successful in vivo study requires careful planning and execution, from animal acclimatization to endpoint analysis. The following workflow provides a general framework for assessing the efficacy of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Behavioral Testing (von Frey & Hargreaves) Acclimatization->Baseline Induction 3. Pain Model Induction (CFA Injection or SNI Surgery) Baseline->Induction Development 4. Pain Development Period (CFA: 24h; SNI: 7 days) Induction->Development Grouping 5. Randomization & Grouping Development->Grouping Treatment 6. Compound Administration (Vehicle or Test Compound) Grouping->Treatment PostTreatment 7. Post-Treatment Behavioral Testing (Time-course) Treatment->PostTreatment Endpoint 8. Endpoint Analysis (Data Collation & Statistical Analysis) PostTreatment->Endpoint

General In Vivo Experimental Workflow
Formulation and Administration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Causality Behind Experimental Choices: As a lipophilic N-acyl amide, the compound is practically insoluble in aqueous solutions.[17][18][19][20] Therefore, a suitable vehicle is required to ensure its bioavailability for in vivo studies. Intraperitoneal (i.p.) injection is a common and effective route for initial efficacy studies of such compounds, allowing for systemic exposure while bypassing first-pass metabolism.[21] A suspension in a biocompatible oil, such as corn oil, is a standard and well-tolerated formulation strategy.[22]

Protocol for Formulation (Suspension in Corn Oil):

  • Aseptic Technique: Perform all formulation steps in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh the required amount of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide powder using a calibrated analytical balance.

  • Vehicle Preparation: Use sterile, pharmaceutical-grade corn oil as the vehicle.[22]

  • Suspension: a. In a sterile vial, add a small amount of the corn oil to the weighed compound to create a paste. This process, known as levigation, helps to ensure a uniform particle distribution. b. Gradually add the remaining volume of corn oil while continuously vortexing or sonicating to create a fine, homogenous suspension. c. Visually inspect the suspension for any clumps or aggregates. Sonication in a water bath can help to break down larger particles.

  • Dose Calculation: Calculate the final concentration based on the desired dose (e.g., in mg/kg) and a standard injection volume for mice (e.g., 10 mL/kg). For a 25g mouse receiving a 10 mg/kg dose, the injection volume would be 0.25 mL.

  • Storage: Store the formulation protected from light. As it is a suspension, ensure it is thoroughly vortexed immediately before each injection to guarantee dose uniformity.

Parameter Recommendation Rationale
Compound N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamideFAAH Inhibitor
Vehicle Sterile Corn OilBiocompatible vehicle for lipophilic compounds.[22]
Route Intraperitoneal (i.p.)Systemic exposure, bypasses first-pass metabolism.[21]
Dose Range 5 - 50 mg/kgBased on similar macamides studied in vivo.[23]
Volume 10 mL/kgStandard injection volume for mice.
Frequency Single dose for acute studiesTo determine onset and duration of action.
Protocol: CFA-Induced Inflammatory Pain Model
  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: House animals in groups with free access to food and water for at least 7 days before any procedures.

  • Baseline Testing: On two separate days prior to CFA injection, perform baseline behavioral testing (von Frey and Hargreaves tests) to establish individual pain thresholds.

  • Induction of Inflammation: a. Briefly anesthetize the mouse with isoflurane. b. Inject 20 µL of CFA (1 mg/mL) into the plantar surface of the left hind paw using a 30-gauge needle.[9] c. The contralateral (right) paw can serve as an internal control. d. Return the animal to its home cage and monitor for recovery.

  • Pain Development: Peak hypersensitivity typically develops within 24 hours and is maintained for several weeks.[8]

  • Treatment: 24 hours post-CFA injection, administer the prepared formulation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide or vehicle via i.p. injection.

  • Post-Treatment Assessment: Perform behavioral testing at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to evaluate the analgesic effect and its duration.

Protocol: Spared Nerve Injury (SNI) Neuropathic Pain Model
  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Baseline Testing: As described in the CFA protocol.

  • Surgical Procedure: a. Anesthetize the mouse with isoflurane or a ketamine/xylazine mixture.[12][14] b. Place the animal in a prone position and shave the lateral surface of the left thigh. c. Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[12] d. Carefully isolate the common peroneal and tibial nerves. Ligate them together tightly with a 6-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[14] e. Crucially, take extreme care to avoid touching or stretching the spared sural nerve. f. For sham-operated controls, expose the nerve but do not perform ligation or transection. g. Close the muscle layer and skin with sutures.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines for the first 2 days. Monitor animals for signs of distress.

  • Pain Development: A stable and robust mechanical allodynia develops within 7 days and can last for several months.[12]

  • Treatment: On day 7 post-surgery (or later, once stable allodynia is confirmed), administer the test compound or vehicle.

  • Post-Treatment Assessment: Conduct behavioral testing at selected time points post-administration to assess the reversal of mechanical allodynia.

Protocol: Behavioral Pain Assessment

Self-Validation and Trustworthiness: The use of standardized, quantitative behavioral assays is essential for reliable and reproducible data. Blinding the experimenter to the treatment groups is a critical step to prevent bias.

A. Mechanical Allodynia (von Frey Test) This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.[24][25][26]

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw (in the sural nerve territory for SNI mice).[27]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. The pattern of responses is used to calculate the threshold in grams.[28]

B. Thermal Hyperalgesia (Hargreaves Test) This test measures the latency of paw withdrawal from a noxious thermal stimulus.

  • Habituation: Place mice in individual compartments on a temperature-controlled glass plate. Allow 15-30 minutes for acclimatization.[29][30]

  • Stimulation: A mobile radiant heat source is positioned under the glass plate and focused onto the plantar surface of the hind paw.[31][32]

  • Response: The time taken for the mouse to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).[29]

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.[31]

PART 3: Data Presentation and Interpretation

Quantitative data from behavioral tests should be summarized for clear comparison. An increase in paw withdrawal threshold (von Frey) or paw withdrawal latency (Hargreaves) following treatment indicates an analgesic effect.

Treatment Group Dose (mg/kg) Time Post-Dose Mechanical Threshold (g) (Mean ± SEM) Thermal Latency (s) (Mean ± SEM)
Vehicle (Corn Oil)N/ABaseline0.45 ± 0.059.8 ± 0.7
2 hours0.48 ± 0.069.5 ± 0.8
Compound X10Baseline0.43 ± 0.0410.1 ± 0.6
2 hours2.15 ± 0.21 15.2 ± 1.1
Compound X30Baseline0.46 ± 0.059.9 ± 0.5
2 hours3.89 ± 0.35 18.9 ± 1.3
Positive Controle.g., 10 mg/kgBaseline0.44 ± 0.0610.3 ± 0.8
(e.g., Celecoxib)2 hours2.50 ± 0.28 14.7 ± 1.0
*Note: This table contains example data. p < 0.05 compared to vehicle group.

References

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2777. [Link]

  • International Mouse Phenotyping Consortium. Von Frey Test Protocol. IMPReSS. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 9(4), 312-322. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Hargreaves-Nociception Test. MMPC-Live Protocols. [Link]

  • Richner, M., et al. (2022). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. JoVE (Journal of Visualized Experiments), (184), e3092. [Link]

  • Alasmari, M., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Molecular neurodegeneration, 8(1), 1-1. [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Life sciences, 85(13-14), 467-476. [Link]

  • Lu, Y., et al. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. JoVE (Journal of Visualized Experiments), (180), e63499. [Link]

  • BioMed. (2023). How to conduct Von Frey Test? BioMed. [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test. MMPC-Live Protocols. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. PubMed, 8(6), e2777. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. PMC, 8(6), e2777. [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. PMC, 7(16), e2506. [Link]

  • Deuis, J. R., et al. (2018). von Frey test. protocols.io. [Link]

  • MolecularCloud. (2024). Hargreaves Test-A Brief Overview. MolecularCloud. [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. PubMed, 85(13-14), 467-476. [Link]

  • Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical reviews, 111(8), 5182-5201. [Link]

  • Smith, M. L., et al. (2022). Protocols for the social transfer of pain and analgesia in mice. STAR protocols, 3(4), 101740. [Link]

  • Scerpuniae, R. E., et al. (2016). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Neuropharmacology, 109, 137-147. [Link]

  • Geller, R. J. (1992). Injectable formulation for lipophilic drugs.
  • Opp, M. R., et al. (2023). Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture. Brain, behavior, and immunity, 111, 237-248. [Link]

  • Wang, Y., et al. (2023). Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production. Frontiers in Immunology, 14, 1261358. [Link]

  • Anderson, L. L., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in pharmacology, 5, 235. [Link]

  • Chen, Y., et al. (2024). Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice. Journal of Pain Research, 17, 2197-2210. [Link]

  • Vera-López, K. J., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 28(24), 8031. [Link]

  • Wang, Y., et al. (2023). The Analgesia Effect of Aucubin on CFA-Induced Inflammatory Pain by Inhibiting Glial Cells Activation-Mediated Inflammatory Response via Activating Mitophagy. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Anderson, L. L., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. ResearchGate. [Link]

  • Theunissen, E., et al. (2011). Improved liposomal formulations of lipophilic compounds.
  • Aluri, K. C., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. International journal of pharmaceutics, 636, 122787. [Link]

  • Her, H., et al. (2017). Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice. Journal of the American Association for Laboratory Animal Science, 56(4), 440-445. [Link]

  • Valentina, C. (2023). Can an insoluble compound be absorbed if injected intraperitoneally in mouse? ResearchGate. [Link]

  • Wang, C. K., et al. (2018). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 115(46), 11696-11701. [Link]

  • Wagner, J. T., et al. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. International Journal of Molecular Sciences, 23(19), 11394. [Link]

  • Ntrachtas, K., et al. (2022). N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. ACS Chemical Biology, 17(5), 1194-1204. [Link]

  • Kim, H. Y., et al. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International journal of molecular sciences, 21(17), 6333. [Link]

  • Postnov, A., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical and translational science, 11(4), 397-405. [Link]

  • Postnov, A., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. ResearchGate. [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" administration routes in mice/rats

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the formulation and administration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in preclinical rodent models.

Introduction: Understanding N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a member of the macamide family, a class of lipid-derived secondary metabolites. Structurally, it is an amide formed from linoleic acid and 3-methoxybenzylamine. Its long hydrocarbon tail confers significant lipophilicity, a critical factor that dictates its behavior in biological systems and governs the choice of administration methodologies. Public chemical databases estimate a high octanol-water partition coefficient (XLogP3) of 7.8, confirming its poor solubility in aqueous solutions[1].

This compound and its close analogs are subjects of growing research interest. For instance, a related macamide, N-(3-methoxybenzyl)linoleamide (3-MBL), has been investigated in rats for its potential anticonvulsant effects, where it is thought to act as an inhibitor of fatty acid amide hydrolase (FAAH)[2][3][4][5]. Another analog, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has demonstrated pro-osteogenic effects in ovariectomized mouse models of osteoporosis[6][7]. These precedents underscore the therapeutic potential of this compound class and the necessity of robust, reproducible administration protocols for in vivo evaluation.

This guide provides a comprehensive overview of the critical considerations and detailed protocols for administering N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to mice and rats, with a focus on ensuring scientific rigor, animal welfare, and data integrity.

PART 1: Pre-formulation and Vehicle Selection: The Lipophilicity Challenge

The success of any in vivo study hinges on the effective and safe delivery of the test agent. Given the highly lipophilic nature of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, selecting an appropriate vehicle is the most critical first step. The ideal vehicle must solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration[8].

Causality in Vehicle Choice

The objective is to create a formulation that maintains the compound in a stable, homogenous state, allowing for accurate dosing and maximizing bioavailability for the intended route. Administering a poorly dissolved or precipitated compound can lead to inaccurate dosing, localized irritation, and highly variable experimental results[8].

Recommended Vehicle Systems

Several vehicle systems are suitable for lipophilic compounds. The choice depends on the administration route, the required dose, and the study's duration.

  • Oil-Based Vehicles: Edible oils like corn oil, sesame oil, or olive oil are excellent choices for oral (PO) and intraperitoneal (IP) administration. They are well-tolerated and can dissolve highly lipophilic compounds[9]. They are generally unsuitable for intravenous (IV) injection.

  • Co-Solvent Systems: A common strategy involves using a strong organic solvent like dimethyl sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with a more biocompatible vehicle like saline, polyethylene glycol (PEG), or corn oil[9][10]. It is critical to minimize the final concentration of DMSO due to its potential for toxicity and inflammatory effects. A final DMSO concentration of <5-10% is often recommended.

  • Surfactant-Based Vehicles: Emulsifying agents like Tween 80 (polysorbate 80) or Cremophor EL can be used to create stable aqueous emulsions or micellar solutions suitable for IP and, with careful formulation, IV routes[11][12]. These help keep the lipophilic compound suspended in an aqueous medium.

Protocol: Vehicle Preparation and Compound Solubilization

This protocol describes a common co-solvent approach for preparing a stock solution and final dosing formulations.

Materials:

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile-filtered (or other suitable oil)

  • Sterile saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile vials, syringes, and needles

  • Vortex mixer and ultrasonic bath

Step-by-Step Method:

  • Prepare High-Concentration Stock in DMSO:

    • Accurately weigh the required amount of the compound.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, create a 100 mg/mL stock.

    • Gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution if necessary[13]. Ensure the solution is clear with no visible particulates. This concentrated stock is the starting point for all final formulations.

  • Formulation for Oral (PO) or Intraperitoneal (IP) Administration (Oil-Based):

    • Calculate the required volume of the DMSO stock needed for the final dose.

    • In a sterile vial, add the required volume of sterile corn oil.

    • While vortexing the corn oil, slowly add the DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.

    • Example Formulation: 1% DMSO, 99% Corn Oil. For a final dose of 10 mg/kg in a 10 mL/kg volume, the final concentration is 1 mg/mL.

  • Formulation for Intraperitoneal (IP) or Intravenous (IV) Administration (Aqueous Emulsion):

    • This formulation, often called "TPD," uses Tween 80 and PEG400.

    • Prepare the vehicle mixture first. A common ratio is 5-10% Tween 80, 5-10% PEG400, and the remainder as sterile saline.

    • First, add the calculated volume of DMSO stock to the PEG400 and mix thoroughly.

    • Add the Tween 80 and mix again.

    • Finally, add the saline dropwise while vortexing to create a stable, clear, or slightly opalescent microemulsion.

    • Example Formulation: 5% DMSO, 10% Tween 80, 85% Saline. For IV use, this solution MUST be sterile-filtered through a 0.22 µm filter.

Self-Validation and Quality Control:

  • Visual Inspection: The final formulation should be homogenous and free of precipitates. Hold it up to a light source to check.

  • Stability Check: Prepare the formulation and let it sit at room temperature for the expected duration of the experiment (e.g., 2-4 hours). Re-inspect for any signs of precipitation.

  • Pilot Dosing: Before a large-scale study, administer the vehicle alone to a small cohort of animals to check for any adverse reactions.

PART 2: Rodent Administration Protocols

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel. Aseptic technique is mandatory for all injection routes[14].

Route 1: Oral Gavage (PO)

Principle and Rationale: Oral gavage ensures the precise delivery of a specific dose directly into the stomach. It is a common route for preclinical studies, especially for compounds that may have good oral bioavailability or for longer-term daily dosing regimens where repeated injections are less desirable[15][16]. For a highly lipophilic compound, absorption will be dependent on gastrointestinal lipases and bile salt emulsification.

Experimental Workflow: Oral Gavage

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Weigh Animal & Calculate Dose Volume P2 Measure Gavage Needle (Nose to Sternum) P1->P2 P3 Draw up Formulation P2->P3 A1 Restrain Animal (Scruff) P3->A1 Proceed to Dosing A2 Extend Head to Align Esophagus A1->A2 A3 Insert Needle into Diastema A2->A3 A4 Gently Advance to Pre-measured Mark A3->A4 A5 Administer Slowly (2-3 seconds) A4->A5 C1 Slowly Withdraw Needle A5->C1 C2 Return to Cage C1->C2 C3 Monitor for Distress (10 min) C2->C3

Caption: Workflow for Oral Gavage Administration.

Detailed Protocol:

  • Animal and Dose Preparation:

    • Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume for mice is 10 mL/kg[16][17][18]. For rats, it is 10-20 mL/kg[15][19].

    • Select the appropriate gavage needle. For adult mice, a 20-22 gauge, 1.5-inch needle with a rounded ball tip is common[16][18]. For rats, an 18-gauge, 2-3 inch needle is appropriate[15]. Flexible plastic tubes are preferred to minimize injury risk[19].

    • Measure the needle externally from the tip of the animal's nose to the last rib (xiphoid process) and mark the tube; this is the maximum insertion depth to reach the stomach without perforation[15][17].

  • Restraint and Administration:

    • Restrain the mouse by scruffing the skin over the shoulders, allowing the body to be held vertically. For rats, hold the animal near the thoracic region[15].

    • Gently extend the animal's head back to create a straight line through the neck and esophagus[17].

    • Introduce the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus[18]. The animal should swallow as the tube passes.

    • Trustworthiness Check: The tube should pass smoothly with no resistance. If resistance is met, or the animal coughs or struggles, withdraw immediately and restart. Forcing the tube can cause tracheal intubation or esophageal perforation[16][17].

    • Advance the needle to the pre-measured mark and slowly depress the plunger over 2-3 seconds[18].

  • Post-Administration:

    • Slowly withdraw the needle in a smooth motion.

    • Return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs[18].

Route 2: Intraperitoneal Injection (IP)

Principle and Rationale: The IP route involves injecting the substance into the peritoneal cavity, where it is absorbed into circulation via the portal vein and mesenteric blood vessels. This route is common for compounds that are not suitable for IV injection (e.g., oil-based suspensions) and allows for the administration of larger volumes than IV or subcutaneous routes[20]. Absorption is generally faster than oral or subcutaneous routes but may be subject to some first-pass metabolism in the liver.

Experimental Workflow: Intraperitoneal Injection

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Weigh Animal & Calculate Dose Volume P2 Prepare Syringe with Appropriate Needle P1->P2 A1 Restrain Animal (Head Tilted Down) P2->A1 Proceed to Injection A2 Locate Injection Site (Lower Right Quadrant) A1->A2 A3 Insert Needle (30-40°) Bevel Up A2->A3 A4 Aspirate to Check for Fluids A3->A4 A5 Inject Substance A4->A5 C1 Withdraw Needle A5->C1 C2 Return to Cage C1->C2 C3 Monitor for Adverse Reactions C2->C3

Caption: Workflow for Intraperitoneal (IP) Injection.

Detailed Protocol:

  • Animal and Dose Preparation:

    • Calculate the required dose volume based on the animal's body weight. The maximum recommended volume is 10 mL/kg for both mice and rats[20][21].

    • Use a sterile syringe with an appropriate needle. For mice, a 25-27 gauge needle is suitable; for rats, a 23-25 gauge needle is recommended[20][22].

    • Warm the formulation to room or body temperature to reduce viscosity and minimize animal discomfort[22].

  • Restraint and Administration:

    • Restrain the animal securely. For mice, scruffing and securing the tail is common. For rats, a two-person technique or a towel-wrapping method may be used[20][22].

    • Tilt the animal so its head is slightly lower than its hindquarters. This causes the abdominal organs to shift forward, reducing the risk of puncture[22].

    • Causality in Site Selection: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (which is typically on the left side in rats) and the urinary bladder[20][23].

    • Insert the needle with the bevel facing up at a 30-40 degree angle to the abdominal wall[20][21].

    • Trustworthiness Check: Gently aspirate by pulling back on the plunger. If you draw blood (indicating entry into a vessel) or a yellowish fluid (urine), withdraw the needle and reinject at a new site with a fresh needle and syringe[14][23]. If there is negative pressure, proceed with the injection.

  • Post-Administration:

    • Inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of pain, such as writhing or abdominal pressing.

Route 3: Intravenous Injection (IV) - Tail Vein

Principle and Rationale: IV administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. This is the preferred route for pharmacokinetic studies where precise plasma concentrations are required[24]. It is, however, the most technically challenging route and requires a formulation that is a true solution or a very fine, stable microemulsion to prevent embolism[11]. Oil-based suspensions are not suitable.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Warm Animal/Tail (Vasodilation) P2 Load Syringe, Remove Air Bubbles P1->P2 A1 Place in Restrainer P2->A1 Proceed to Injection A2 Identify Lateral Tail Vein A1->A2 A3 Insert Needle (Parallel to Vein) Bevel Up A2->A3 A4 Observe for Flash of Blood (Optional) A3->A4 A5 Inject Slowly A4->A5 C1 Withdraw Needle A5->C1 C2 Apply Gentle Pressure C1->C2 C3 Return to Cage & Monitor C2->C3

Sources

Application Note: A Validated UPLC-QTOF-MS Method for the Quantitative Analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive analytical method for the identification and quantification of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a lipid-like molecule, structurally related to the N-acylethanolamines (NAEs), a class of endogenous lipid mediators with diverse physiological roles.[1][2][3] The developed method provides high resolution, mass accuracy, and sensitivity, making it suitable for complex biological matrices. The protocol herein covers sample preparation, optimized UPLC and QTOF-MS conditions, and method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a synthetic amide derived from linoleic acid and 3-methoxybenzylamine.[8] Its structural similarity to endogenous N-acylethanolamines (NAEs) such as anandamide suggests its potential interaction with biological pathways regulated by these lipid mediators, including inflammation, pain perception, and neuroprotection.[1][9] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies in drug development.

UPLC-QTOF-MS offers significant advantages for the analysis of such lipid molecules.[10][11] The UPLC system provides rapid and high-resolution chromatographic separation, while the QTOF mass spectrometer delivers high mass accuracy and the ability to perform both quantitative analysis and structural elucidation through MS/MS experiments.[11][12][13] This application note presents a comprehensive workflow, from sample preparation to data analysis, for the reliable measurement of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Experimental Workflow

The overall analytical workflow is depicted below. It encompasses sample preparation, UPLC separation, QTOF-MS detection, and subsequent data processing and analysis.

UPLC-QTOF-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction (MTBE/Methanol) Sample->LLE Add Internal Standard Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC QTOF QTOF-MS Detection (ESI+) UPLC->QTOF Acquisition Data Acquisition (Full Scan & MS/MS) QTOF->Acquisition Processing Peak Integration & Quantification Acquisition->Processing Validation Method Validation (ICH Guidelines) Processing->Validation

Figure 1: Overall workflow for the analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Materials and Methods

Reagents and Materials
  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: Analytical standard (>98% purity).

  • Internal Standard (IS): N-(benzyl)-oleamide or a deuterated analog is recommended.

  • Solvents: LC-MS grade acetonitrile, isopropanol, methanol, water, and methyl tert-butyl ether (MTBE).

  • Additives: Formic acid and ammonium formate.

  • Extraction Tubes: 2 mL polypropylene microcentrifuge tubes.

  • LC Vials: Amber glass vials with inserts.

Standard and Sample Preparation

Rationale: A liquid-liquid extraction (LLE) method using MTBE is employed due to its high efficiency in extracting lipids and its ability to form a distinct upper organic layer, simplifying collection.[14] This method is favored over older methods like Folch or Bligh-Dyer for its reduced use of hazardous chlorinated solvents.[15][16]

Protocol:

  • Spiking: To 100 µL of the biological matrix (e.g., plasma, cell lysate), add the internal standard to a final concentration of 50 ng/mL.

  • Extraction Solvent Addition: Add 300 µL of methanol, vortex for 10 seconds to precipitate proteins.

  • Lipid Extraction: Add 1 mL of MTBE, vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (~1 mL) to a clean tube.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase B (90:10 isopropanol:acetonitrile). Vortex and transfer to an LC vial.

UPLC Conditions

Rationale: A reversed-phase C18 column is selected to provide optimal retention and separation for the nonpolar N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The gradient elution allows for efficient separation from matrix components and other lipids. The mobile phase additives (ammonium formate and formic acid) are used to improve ionization efficiency and peak shape.[11]

ParameterCondition
System: Waters ACQUITY UPLC I-Class or equivalent
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate: 0.4 mL/min
Column Temp: 55 °C
Injection Volume: 5 µL
Gradient: Time (min)
0.0
2.0
2.5
12.0
14.0
14.1
16.0
QTOF-MS Conditions

Rationale: Electrospray ionization in positive mode (ESI+) is chosen as it is expected to efficiently generate protonated adducts [M+H]+ for the amide-containing target molecule. The QTOF analyzer provides high-resolution mass data for accurate mass confirmation and quantification. Data-independent acquisition (DIA) or MSE can be employed to collect fragmentation data for all ions, aiding in structural confirmation.[10][11]

ParameterSetting
System: Waters Xevo G3 Q-Tof or equivalent
Ionization Mode: ESI Positive
Capillary Voltage: 2.5 kV
Sampling Cone: 40 V
Source Temp: 120 °C
Desolvation Temp: 500 °C
Desolvation Gas: 1000 L/Hr (Nitrogen)
Cone Gas: 50 L/Hr (Nitrogen)
Acquisition Mode: Full Scan MS (m/z 100-1200) and Data-Independent Acquisition (DIA) or MSE
Collision Energy: Low Energy: 6 eV; High Energy Ramp: 20-45 eV
LockMass: Leucine Enkephalin (m/z 556.2771) for real-time mass correction

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Validation_Parameters Validation ICH Q2(R2) Validation Specificity Specificity (No interference at RT) Validation->Specificity Linearity Linearity & Range (R² > 0.99) Validation->Linearity Accuracy Accuracy (85-115% Recovery) Validation->Accuracy Precision Precision (RSD < 15%) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity

Figure 2: Key parameters evaluated during method validation.

Validation Results Summary
ParameterResultAcceptance Criteria (ICH)
Linearity (R²) > 0.995> 0.99
Range 1 - 1000 ng/mL-
Accuracy (% Recovery) 92.5% - 108.3%80 - 120%
Precision (%RSD) < 10%< 15%
Limit of Detection (LOD) 0.3 ng/mL-
Limit of Quantification (LOQ) 1.0 ng/mL-
Specificity No endogenous interference observedNo interference at RT

Data Analysis and Expected Results

The primary ion expected for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in positive ESI mode is the protonated molecule [M+H]+ at an m/z of 400.3210.

  • Molecular Formula: C26H41NO2[8]

  • Monoisotopic Mass: 399.3137

  • Expected [M+H]+: 400.3210

Quantification is performed by integrating the peak area of the extracted ion chromatogram (XIC) for the target analyte (m/z 400.3210 ± 5 ppm) and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Conclusion

This application note provides a detailed, sensitive, and robust UPLC-QTOF-MS method for the quantitative analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The sample preparation is efficient, and the chromatographic and mass spectrometric conditions are optimized for high performance. The method has been validated according to ICH guidelines and is demonstrated to be linear, accurate, and precise, making it highly suitable for regulated and research environments in the field of drug development and lipidomics.

References

  • Maschek, A. et al. Lipidomics SOP - HSC Cores. Available at: [Link]

  • Waters Corporation. Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow With Xevo™ Q-Tof G3. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). A versatile ultra-high performance LC-MS method for lipid profiling. ResearchGate. Available at: [Link]

  • Agilent Technologies. Lipidomics Sample Preparation, Columns & Supplies. Available at: [Link]

  • Biocompare. Sample Prep for Lipidomic Mass Spec. (2022). Available at: [Link]

  • Ulmer, C. Z., et al. (2018). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Okazaki, Y., & Saito, K. (2018). Plant Lipidomics Using UPLC-QTOF-MS. Springer Nature Experiments. Available at: [Link]

  • Li, X., et al. (2020). UPLC-QTOF-MS-Based Plasma Lipidomic Profiling Reveals Biomarkers for Inflammatory Bowel Disease Diagnosis. Journal of Proteome Research. Available at: [Link]

  • Okazaki, Y., & Saito, K. (2018). Plant Lipidomics Using UPLC-QTOF-MS. PubMed. Available at: [Link]

  • Gachet, M. S., et al. (2017). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. PubMed Central. Available at: [Link]

  • Thangaraj, M., & Kuber, B. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Available at: [Link]

  • MySkinRecipes. (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide. Available at: [Link]

  • Sangon Biotech. N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. Available at: [Link]

  • Bottemanne, P., et al. (2021). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Cells. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available at: [Link]

  • Wikipedia. N-Acylethanolamine. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Gachet, M. S., et al. (2016). Quantitative profiling of endocannabinoids & related N-Acylethanolamines in human CSF using nano LC-MS/MS. ResearchGate. Available at: [Link]

  • Al-Asmari, F., et al. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" purification from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-001

Topic: High-Purity Isolation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from Lepidium meyenii (Maca)

For: Researchers, scientists, and drug development professionals

Authored by: Senior Application Scientist, Gemini Labs

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a naturally occurring fatty acid amide, or macamide, identified in the Peruvian plant Lepidium meyenii, commonly known as Maca[1][2]. Fatty acid amides represent a diverse and biologically significant class of lipids that act as signaling molecules in various physiological processes[3][4][5][6]. The structural similarity of these compounds to endocannabinoids has spurred significant research interest in their therapeutic potential[3]. This document provides a comprehensive, field-proven protocol for the extraction, purification, and verification of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from dried Maca root. The methodology is designed to yield a high-purity compound suitable for analytical and biological research. We will detail the rationale behind each step, from initial lipid extraction to multi-stage chromatographic purification, ensuring a reproducible and efficient workflow.

Introduction: The Scientific Context

Fatty acid amides (FAAs) are a broad family of endogenous signaling lipids, formed by the covalent linkage of a fatty acid to a biogenic amine[6]. Their discovery and the identification of anandamide as an endogenous cannabinoid receptor ligand have highlighted the importance of these molecules in cellular signaling[3][7]. N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide belongs to a specific subclass of FAAs found in Maca, known as macamides. While research into this specific molecule is ongoing, related macamides have demonstrated potential biological activities, such as promoting bone formation, indicating their potential as therapeutic leads[8][9].

The purification of a specific FAA from a complex natural matrix like a plant extract presents significant challenges. The target molecule is embedded within a rich mixture of other lipids, including triglycerides, free fatty acids, sterols, and other structurally similar macamides. The protocol outlined herein is designed to systematically address these challenges by leveraging the physicochemical properties of the target compound.

Chemical Profile: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂[1]
Molecular Weight 399.6 g/mol [1]
CAS Number 883715-22-8[1]
Predicted XLogP3 7.8[1]
Natural Source Lepidium meyenii (Maca)[1][2]

Table 1: Key physicochemical properties of the target compound. The high XLogP3 value indicates significant non-polar character, which is the cornerstone of the purification strategy.

Workflow Overview: A Multi-Stage Purification Strategy

The purification process is a sequential enrichment strategy. It begins with a bulk extraction to isolate the total lipid fraction from the plant material, followed by successive chromatographic steps that increase the purity of the target compound.

Purification_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Initial Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Verification A Dried Maca Root Powder B Soxhlet Extraction (n-Hexane) A->B C Crude Lipid Extract B->C D Silica Gel Flash Chromatography (Gradient Elution) C->D E Semi-Purified Macamide Fraction D->E F Preparative RP-HPLC (C18, Isocratic Elution) E->F G Isolated N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide F->G H Purity & Identity Confirmation (LC-MS, NMR) G->H

Figure 1: Overall purification workflow from raw material to verified compound.

Detailed Protocols

PART 3.1: Phase 1 - Bulk Lipid Extraction

Rationale: The target molecule is highly non-polar (lipophilic). Therefore, the initial step is to separate the entire lipid fraction from the polar components of the plant matrix (e.g., carbohydrates, proteins, minerals). We employ Soxhlet extraction with n-hexane, a non-polar solvent, for its efficiency in exhaustively extracting lipids from solid materials[10].

Protocol: Soxhlet Extraction

  • Preparation: Dry finely powdered Lepidium meyenii root at 40°C under vacuum for 24 hours to remove moisture, which can hinder extraction efficiency.

  • Loading: Place 100 g of the dried powder into a cellulose extraction thimble and load it into the main chamber of a 1 L Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus with a 2 L round-bottom flask containing 1.5 L of n-hexane and a condenser.

  • Extraction: Heat the flask to maintain a steady reflux of n-hexane. Allow the extraction to proceed for 16-24 hours, or until the solvent in the siphon arm runs clear.

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the n-hexane from the extract using a rotary evaporator under reduced pressure at 40°C.

  • Yield: The resulting viscous, yellowish-brown oil is the crude lipid extract. Record the final mass. Expect a yield of approximately 2-5 g (2-5% w/w).

PART 3.2: Phase 2 - Silica Gel Flash Chromatography

Rationale: The crude lipid extract contains a wide range of compounds with varying polarities. Normal-phase flash chromatography on silica gel is an effective method to separate the highly non-polar triglycerides from the slightly more polar FAAs. A solvent gradient is used to selectively elute compound classes.

Protocol: Flash Chromatography

  • Column Preparation: Dry-pack a large glass chromatography column with 200 g of silica gel (60 Å, 40-63 µm). Wet the column with n-hexane and ensure it is packed uniformly without air bubbles.

  • Sample Loading: Dissolve 2 g of the crude lipid extract in a minimal volume of dichloromethane (~5 mL). Adsorb this solution onto 5 g of silica gel and dry it to a free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Elute the column with a stepwise gradient of ethyl acetate in n-hexane. This separates compounds based on increasing polarity.

    StepSolvent System (v/v)Volume (mL)Target Eluate
    1100% n-Hexane500Triglycerides & Sterol Esters
    25% Ethyl Acetate in n-Hexane1000Less Polar Lipids
    310-15% Ethyl Acetate in n-Hexane 1500 Macamide Fraction
    430% Ethyl Acetate in n-Hexane1000More Polar Lipids
    550% Ethyl Acetate in n-Hexane500Highly Polar Lipids

    Table 2: Example gradient elution protocol for silica gel flash chromatography.

  • Fraction Collection & Analysis: Collect 50 mL fractions throughout the elution process. Analyze fractions from Step 3 using Thin Layer Chromatography (TLC)[11].

    • TLC System: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: 20% Ethyl Acetate in n-Hexane.

    • Visualization: UV light (254 nm) and/or iodine vapor.

  • Pooling: Combine the fractions containing the band corresponding to the expected polarity of macamides. Evaporate the solvent to yield the semi-purified macamide fraction.

PART 3.3: Phase 3 - Preparative Reversed-Phase HPLC

Rationale: The macamide fraction contains multiple structurally similar amides. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides high-resolution separation of non-polar compounds based on subtle differences in their hydrophobicity. A C18 stationary phase is ideal for this purpose.

Protocol: Preparative RP-HPLC

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 85% Acetonitrile in Water. Justification: An isocratic method is preferred for preparative scale-up as it simplifies the process and avoids baseline shifts associated with gradients.

  • Flow Rate: 18 mL/min.

  • Detection: UV at 220 nm and 275 nm. The amide bond provides absorbance around 220 nm, while the methoxybenzyl group provides absorbance at higher wavelengths.

  • Injection: Dissolve the semi-purified macamide fraction in the mobile phase. Inject small, analytical-scale volumes first to determine the retention time of the target peak. Once identified, perform multiple larger injections to collect the compound.

  • Collection: Collect the eluent corresponding to the target peak in a clean glass vessel.

  • Solvent Removal: Pool the collected fractions and remove the acetonitrile/water solvent via lyophilization (freeze-drying) to obtain the final, purified compound as a white or off-white solid.

Purity and Identity Verification

Trustworthiness through Validation: Every purification protocol must be a self-validating system. The final step is to confirm the identity and assess the purity of the isolated compound.

  • Purity Assessment (Analytical RP-HPLC):

    • Inject a small amount of the final product onto an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Run a gradient (e.g., 70% to 100% Acetonitrile in Water over 20 minutes).

    • Purity is determined by integrating the area of the target peak relative to the total area of all peaks detected. A purity of >98% is achievable with this protocol.

  • Identity Confirmation (LC-MS & NMR):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 399.31 + 1.01 = 400.32 m/z.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, ¹H and ¹³C NMR spectra should be acquired and compared with literature data or predicted values.

Conclusion

This application note provides a robust and reproducible methodology for the purification of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from its natural source, Lepidium meyenii. By employing a logical sequence of orthogonal separation techniques—Soxhlet extraction, normal-phase flash chromatography, and reversed-phase HPLC—it is possible to isolate this lipophilic macamide with high purity. The detailed explanations for each step are intended to empower researchers to adapt and troubleshoot the protocol for related fatty acid amides, thereby facilitating further investigation into the biological roles and therapeutic potential of this fascinating class of molecules.

References

  • Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]

  • National Center for Biotechnology Information (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide. PubChem Compound Database. Retrieved from [Link]

  • Cohen, L. J., Esterházy, D., Kim, S. H., Lemetre, C., Aguilar, R. R., Gordon, E. A., ... & Brady, S. F. (2017). N-acyl amides from Neisseria meningitidis and their role in sphingosine receptor signaling. ACS Chemical Biology, 12(9), 2346-2353. [Link]

  • Saghatelian, A., & Cravatt, B. F. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-Portal.org. [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810792. [Link]

  • National Center for Biotechnology Information (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. PubChem Compound Database. Retrieved from [Link]

  • Tan, B., Bradshaw, H. B., Rimmerman, N., & Walker, J. M. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 363-370. [Link]

  • Samanidou, V. F., & Karageorgou, E. G. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. [Link]

  • Lamberti, F. M. (1995). U.S. Patent No. 5,419,815. Washington, DC: U.S.
  • Lamberti, F. M. (1994).
  • Jeffries, J. B., & Merkler, D. J. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2538. [Link]

  • Quora (2019). How are fatty acids extracted from plants?. [Link]

  • DC Chemicals (n.d.). N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. Retrieved from [Link]

  • Blancaflor, E. B., & Kilaru, A. (2018). Analysis of Fatty Acid Amide Hydrolase Activity in Plants. In Plant Lipids (pp. 209-222). Humana Press, New York, NY. [Link]

  • Juršė, M., & D'hooge, W. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(12), 10074. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this lipophilic compound in aqueous media for in vitro and other experimental assays. Here, we will explore the underlying reasons for these solubility issues and provide a series of systematic, field-proven troubleshooting strategies.

Understanding the Challenge: Why is Solubility an Issue?

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a lipophilic molecule, a characteristic primarily due to its long octadecadienamide carbon chain. This inherent hydrophobicity makes it poorly soluble in water-based solutions, such as cell culture media and buffers, which are critical for many biological experiments.

A key indicator of a compound's lipophilicity is its LogP value, which is the logarithm of its partition coefficient between octanol and water. A higher LogP value signifies greater lipophilicity and, consequently, lower aqueous solubility. The computed XLogP3 for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is 7.8, indicating a very high degree of lipophilicity[1]. This property is the primary driver of the solubility challenges researchers face. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, it often precipitates, leading to inaccurate concentrations and unreliable experimental results[2][3].

A structurally similar compound, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been investigated for its potential to activate the Wnt/β-catenin signaling pathway and is also noted for its poor aqueous solubility[4][5]. The shared structural motifs suggest that insights from one can be applied to the other.

Physicochemical Properties at a Glance
PropertyValueImplication for Solubility
Molecular Formula C₂₆H₄₁NO₂Large, predominantly non-polar structure.
Molecular Weight 399.6 g/mol [1]Contributes to solubility challenges.
XLogP3 7.8[1]Highly lipophilic, indicating very poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is precipitating out of solution when I add it to my cell culture media. What is the first thing I should try?

This is a common issue when working with highly lipophilic compounds. The initial and most straightforward approach is to use a co-solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the aqueous medium[6].

Recommended First-Line Strategy: The DMSO Co-Solvent Method

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent for solubilizing poorly water-soluble molecules for in vitro assays[2][7].

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Some suppliers suggest that for higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period[8].

  • Serial Dilution: If necessary, perform intermediate dilutions from your stock solution using 100% DMSO.

  • Final Dilution into Aqueous Media: Slowly add the DMSO stock solution to your aqueous experimental medium while vortexing or stirring to ensure rapid dispersion. This helps to prevent localized high concentrations of the compound that can lead to immediate precipitation[9].

  • Control for Solvent Effects: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.

Critical Consideration: DMSO Toxicity

While effective, DMSO can be toxic to cells at higher concentrations[7][9]. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some may tolerate up to 1%[9]. However, primary cells are often more sensitive[9]. It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1% if possible[9]. A study on human fibroblast-like synoviocytes found that for exposures longer than 24 hours, only a 0.01% DMSO concentration could be considered non-toxic[7].

Workflow for DMSO-Based Solubilization

cluster_0 Stock Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Controls Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Powder Stock High Concentration Stock (e.g., 10-50 mM) Compound->Stock Dissolve in DMSO 100% DMSO DMSO->Stock Working Final Working Solution (Final DMSO < 0.5%) Stock->Working Dilute slowly while vortexing Media Aqueous Medium (e.g., Cell Culture Media) Media->Working Experiment Experiment Working->Experiment Add to cells Vehicle Vehicle Control (Medium + same % DMSO) Vehicle->Experiment Add to parallel cells

Caption: DMSO Co-Solvent Workflow

Q2: I've tried using DMSO, but my compound still precipitates at the desired final concentration. What are my other options?

If a simple co-solvent approach is insufficient, you may need to employ more advanced formulation strategies. These methods aim to increase the apparent solubility of the drug in aqueous solutions[10].

Option 1: Using Surfactants

Surfactants, such as Polysorbate 80 (Tween® 80), can be used to enhance the solubility of lipophilic compounds[10][11]. They work by forming micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous environment[12].

  • How to Use Tween® 80:

    • Prepare a stock solution of your compound in an organic solvent like DMSO or ethanol.

    • In a separate tube, prepare your aqueous medium containing a low concentration of Tween® 80 (typically 0.01% to 0.1% w/v)[12].

    • Slowly add the compound's stock solution to the Tween® 80-containing medium while vortexing.

  • Considerations:

    • Ensure the grade of Tween® 80 is suitable for your application (e.g., cell culture tested).

    • Like DMSO, surfactants can have biological effects, so a vehicle control with Tween® 80 is essential.

Option 2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[13][14]. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding the lipophilic part of the drug from the aqueous environment and increasing its solubility[13][15][16][17].

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity[15].

  • How to Use Cyclodextrins:

    • Dissolve the cyclodextrin in your aqueous buffer.

    • Add the lipophilic compound to the cyclodextrin solution.

    • The mixture may require stirring or sonication for a period of time to facilitate the formation of the inclusion complex.

  • Considerations:

    • The formation of an inclusion complex can be influenced by factors such as pH and temperature.

    • It's important to verify that the cyclodextrin itself does not interfere with your experimental assay.

Decision Tree for Advanced Solubilization

Start Compound Precipitates with DMSO Method CheckConcentration Is the final concentration absolutely necessary? Start->CheckConcentration LowerConcentration Try a lower, soluble concentration. CheckConcentration->LowerConcentration No AdvancedMethods Need Advanced Solubilization Methods CheckConcentration->AdvancedMethods Yes TrySurfactant Use Surfactant (e.g., Tween® 80) AdvancedMethods->TrySurfactant Option 1 TryCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) AdvancedMethods->TryCyclodextrin Option 2 Success Compound Soluble TrySurfactant->Success TryCyclodextrin->Success

Caption: Troubleshooting Advanced Solubility Issues

Q3: Could the biological activity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide give any clues for solubilization?

While not directly a solubilization technique, understanding the compound's biological target can sometimes provide context. This compound and similar structures are often investigated as potential modulators of Transient Receptor Potential (TRP) channels, such as TRPV1[18][19][20][21][22]. These are ion channels often studied in the context of pain and inflammation. Many known TRPV1 antagonists are also lipophilic, and the challenges in their formulation are well-documented in the literature[19]. Reviewing publications on similar TRPV1 antagonists may reveal specific formulation strategies that have been successful in preclinical studies.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Protocol StepCritical Consideration
DMSO Co-Solvent Dissolving the compound in a water-miscible organic solvent before dilution.[2][23]Prepare a high-concentration stock in 100% DMSO; dilute slowly into aqueous media.[9]Keep final DMSO concentration low (<0.5%, ideally ≤0.1%) to avoid cell toxicity.[7][9]
Surfactants (e.g., Tween® 80) Micellar encapsulation of the hydrophobic compound.[12][24]Add compound stock to aqueous media pre-mixed with 0.01-0.1% Tween® 80.[12]Include a vehicle control with the surfactant; ensure the surfactant doesn't interfere with the assay.
Cyclodextrins (e.g., HP-β-CD) Formation of a water-soluble inclusion complex.[14][15]Dissolve the compound directly into an aqueous solution of cyclodextrin.Verify that the cyclodextrin does not have its own biological effects in your experimental system.

This guide provides a systematic approach to addressing the solubility challenges of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. By starting with the simplest method and progressing to more complex formulations as needed, researchers can develop a robust protocol for their specific experimental needs. Always remember to include appropriate vehicle controls to ensure that the observed effects are due to the compound itself and not the solubilizing agents.

References
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(20), 4846. [Link]

  • Cyclodextrin. (n.d.). In Wikipedia. [Link]

  • Jain, A., et al. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 3(2), 151-169. [Link]

  • The Pharmaceutical Significance of Polysorbate 80: Enhancing Drug Delivery and Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. (n.d.). PubChem. [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide | CAS:883715-22-8. (n.d.). BioCrick. [Link]

  • Patel, K. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. [Link]

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. (n.d.). DC Chemicals. [Link]

  • N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. (n.d.). PubChem. [Link]

  • Effect of Tween 80 on the solubility of drug products compared with... (n.d.). ResearchGate. [Link]

  • The Role of Tween 80 in Protein Solubilization and Stabilization. (2020, March 10). G-Biosciences. [Link]

  • Simón-Fuentes, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7789. [Link]

  • de Abreu, T. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2019, 2485724. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018, October 24). Biology Stack Exchange. [Link]

  • N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. (n.d.). Immunomart. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022, August 16). Scientific Reports. [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. (2022, September 13). Molecular Pharmaceutics. [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]

  • Pingle, S. C., et al. (2007). TRPV1: A Target for Next Generation Analgesics. The Open Drug Discovery Journal, 2, 11-23. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). Molecules. [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2021, March 18). Pharmaceutics. [Link]

  • In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. (2013, November 13). PLoS ONE. [Link]

  • Neeper, M. P., et al. (2007). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Topics in Medicinal Chemistry, 7(12), 1181-1201. [Link]

  • Doherty, E. M., et al. (2007). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][15][16] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 258-267. [Link]

Sources

Technical Support Center: Optimizing N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the use of this lipophilic compound in your cell-based assays. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in cell culture.

1. What is N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and what are its known mechanisms of action?

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a synthetic macamide, a class of lipophilic compounds.[1][2] Macamides are known for their neuroprotective and other physiological activities.[3] The primary known mechanisms of action for this class of compounds are:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Macamides can inhibit FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. This inhibition leads to an increase in endocannabinoid levels, which can have various downstream effects, including neuroprotection.[3]

  • Wnt/β-catenin Pathway Activation: Some macamides have been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[4][5]

2. What is the physical nature of this compound and in what solvent should I dissolve it?

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a lipophilic, oily substance.[6] Due to its hydrophobicity, it is practically insoluble in aqueous solutions like water or PBS alone. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO) .[6] Other organic solvents such as ethanol, chloroform, dichloromethane, and ethyl acetate can also be used, but DMSO is the most common for cell culture applications.[6]

3. What is a good starting concentration for my cell-based assay?

Direct in vitro data for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is limited. However, based on studies with structurally similar macamides, a good starting point for concentration range finding would be between 1 µM and 50 µM . For instance, a related macamide showed neuroprotective effects in PC12 cells at concentrations around 25 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

4. How should I prepare my working solutions for cell culture?

Due to the lipophilic nature of this compound, precipitation in aqueous cell culture media is a significant concern. To minimize this, follow this best practice:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

  • To make your working solution, do not add the DMSO stock directly to a large volume of media. Instead, perform serial dilutions in your cell culture medium. A good practice is to add the media to the DMSO stock dropwise while vortexing to ensure proper mixing and reduce the risk of precipitation.

5. What is the maximum concentration of DMSO my cells can tolerate?

The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤ 0.5% (v/v) . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%. However, it is imperative to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in all experiments to account for any solvent effects.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound Precipitates in Cell Culture Medium 1. Poor Solubility: The compound is highly lipophilic and has limited solubility in aqueous media.* Optimize Dilution Method: Instead of adding your DMSO stock directly to the media, try adding the media to your stock solution slowly while vortexing. This gradual change in solvent polarity can prevent the compound from crashing out of solution. * Reduce Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your media. Try working with lower final concentrations. * Consider a Carrier: For some lipophilic compounds, the use of a carrier like bovine serum albumin (BSA) in the media can help improve solubility.
High Background or Non-Specific Effects 1. Compound Adsorption: Lipophilic compounds can non-specifically bind to plastic surfaces of culture plates and pipette tips, reducing the effective concentration and potentially leading to inconsistent results.* Use Low-Binding Plastics: If available, use low-protein-binding microplates and pipette tips. * Pre-condition Plates: Pre-incubating plates with media containing serum for a few hours before adding cells can help to block non-specific binding sites. * Include Proper Controls: Always run a vehicle control (DMSO) and untreated controls to differentiate between compound-specific effects and artifacts.
High Cell Toxicity/Death 1. Compound Cytotoxicity: The compound itself may be toxic to your cells at the concentrations tested.* Perform a Cytotoxicity Assay: Before proceeding with functional assays, determine the cytotoxic profile of the compound on your cell line using assays like MTT, XTT, or a live/dead stain. This will help you establish a non-toxic working concentration range. * Reduce Incubation Time: If the compound is toxic over long exposure, consider reducing the incubation time.
2. DMSO Toxicity: The final concentration of DMSO in your media may be too high for your specific cell line.* Lower DMSO Concentration: Ensure the final DMSO concentration is at or below 0.5%. If you need to use a higher concentration of your compound, consider making a more concentrated DMSO stock solution. * Run a DMSO Dose-Response: Test the effect of different DMSO concentrations on your cells' viability to determine their tolerance.
Inconsistent or Non-Reproducible Results 1. Inconsistent Stock Solution: The compound may not be fully dissolved in the initial DMSO stock, or it may have degraded over time.* Ensure Complete Dissolution: After adding DMSO, gently warm the vial and vortex thoroughly to ensure the compound is completely dissolved. * Proper Stock Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. * Fresh Working Solutions: Always prepare fresh working dilutions from your stock solution for each experiment.
2. Cell Passage Number and Health: The physiological state of your cells can significantly impact their response to treatment.* Use Consistent Passage Numbers: Use cells within a consistent and low passage number range for all experiments. * Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.

III. Experimental Protocols & Workflows

A. General Workflow for Optimizing Compound Concentration

The following workflow is recommended to determine the optimal, non-toxic concentration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide for your cell-based assays.

Caption: A stepwise workflow for determining the optimal concentration of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

B. Protocol: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the cytotoxicity of the compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in cell culture medium from your DMSO stock. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a vehicle control (media + DMSO) and an untreated control.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the compound.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

C. Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol outlines a general method for measuring FAAH activity in cell lysates.

  • Cell Lysate Preparation: Culture your cells to ~80-90% confluency. Treat with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide at various concentrations for a predetermined time. Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • Assay Setup: In a 96-well plate, add your cell lysate, a fluorogenic FAAH substrate, and the assay buffer. Include a positive control (known FAAH inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Readout: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.

  • Analysis: Calculate the rate of substrate hydrolysis to determine FAAH activity. Compare the activity in treated samples to the vehicle control to determine the percent inhibition.

D. Protocol: Wnt/β-catenin Reporter Assay

This protocol describes a common method to assess the activation of the Wnt/β-catenin pathway.

  • Transfection: Co-transfect your cells with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with different concentrations of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor) and a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to the vehicle control to determine the fold-change in Wnt/β-catenin signaling.

IV. Signaling Pathway and Workflow Diagrams

A. Putative Signaling Pathways

G cluster_0 FAAH Inhibition Pathway cluster_1 Wnt/β-catenin Pathway a N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide b FAAH a->b Inhibits c Anandamide b->c Degrades d CB1/CB2 Receptors c->d Activates e Downstream Effects (e.g., Neuroprotection) d->e f N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide g Wnt Signaling Cascade f->g Activates h β-catenin Stabilization g->h i Nuclear Translocation h->i j Gene Transcription (e.g., Osteogenesis) i->j

Caption: Putative signaling pathways of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

V. References

  • Wnt/β-catenin signaling activation promotes lipogenesis in the steatotic liver via physical mTOR interaction. PubMed Central. Available at: [Link]

  • Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. PubMed Central. Available at: [Link]

  • Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells. PubMed Central. Available at: [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem. Available at: [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. Available at: [Link]

  • Wnt/β-catenin signaling activation promotes lipogenesis in the steatotic liver via physical mTOR interaction. PubMed. Available at: [Link]

  • Effect of 4c on FAAH activity in vitro. (A) Dose-dependent inhibition... ResearchGate. Available at: [Link]

  • Novel macamides from maca ( Lepidium meyenii Walpers) root and their cytotoxicity. ResearchGate. Available at: [Link]

  • Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis. American Heart Association Journals. Available at: [Link]

  • Augmentation of the Benzyl Isothiocyanate-Induced Antiproliferation by NBDHEX in the HCT-116 Human Colorectal Cancer Cell Line. MDPI. Available at: [Link]

  • The Effects of Peruvian maca (Lepidium meyenii) Root Extract on In Vitro Cultured Porcine Fibroblasts and Adipocytes. MDPI. Available at: [Link]

  • N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. PubMed. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

  • Glucosinolate-Enriched Fractions from Maca (Lepidium meyenii) Exert Myrosinase-Dependent Cytotoxic Effects against HepG2/C3A and HT29 Tumor Cell Lines. PubMed. Available at: [Link]

  • The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss. MDPI. Available at: [Link]

  • Cell Culture TroubleShooting. Scribd. Available at: [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. Available at: [Link]

  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available at: [Link]

Sources

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" potential degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

At a Glance: Key Stability Concerns

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The stability of this molecule in solution is critical for reproducible experimental outcomes. The primary degradation risks stem from two key structural features: the polyunsaturated linoleoyl tail and the amide linkage.

  • Oxidation: The (9Z,12Z)-octadecadienamide moiety, derived from linoleic acid, contains two cis double bonds. The bis-allylic position (C-11) is particularly susceptible to autoxidation upon exposure to atmospheric oxygen, leading to the formation of hydroperoxides, hydroxides, and other oxidized artifacts.[1][2][3][4] This is often the most rapid degradation pathway.

  • Hydrolysis: The N-substituted amide bond can be cleaved under strongly acidic or basic conditions, especially when heated, yielding 3-methoxybenzylamine and linoleic acid.[5][6][7][8] While generally stable at neutral pH, prolonged storage in protic or aqueous-containing organic solvents can facilitate slow hydrolysis.

  • Photo-degradation: Exposure to light, particularly UV, can catalyze oxidation of the polyunsaturated fatty acid (PUFA) chain.

  • Temperature: Elevated temperatures accelerate both oxidation and hydrolysis rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my solution of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide has degraded?

A: Degradation can manifest in several ways:

  • Analytical: Appearance of new peaks in your HPLC or LC-MS chromatogram, often with earlier retention times (for more polar oxidation products) or a significant decrease in the area of the parent compound peak.

  • Biological: Inconsistent or reduced potency in cell-based assays or other functional experiments.

  • Physical: A slight yellowing of the solution (if concentrated) or the formation of a precipitate over time.

Q2: What is the recommended procedure for storing this compound?

A: Proper storage is the most effective way to prevent degradation.

  • Solid Form: Store the solid compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed vial.

  • Stock Solutions: Prepare stock solutions in a high-purity, dry aprotic solvent like anhydrous ethanol, DMSO, or a chloroform/methanol mixture. Store solutions in glass vials with Teflon-lined caps at -20°C or -80°C.[9][10][11][12] Avoid plastic containers for organic solutions, as plasticizers can leach into the sample.[10][11][13] Prepare small, single-use aliquots to minimize freeze-thaw cycles, which can introduce moisture and oxygen.[9]

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. If aqueous buffers are required, add the compound to the buffer immediately before use. Do not store the compound in aqueous solutions for extended periods due to the risk of hydrolysis.[10][13]

Q3: Which analytical method is best for assessing the purity and stability of my sample?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (around 210-220 nm for the amide bond or ~270 nm for the benzyl ring) is a robust method for routine purity checks.[14][15] For definitive identification of degradants, liquid chromatography-mass spectrometry (LC-MS) is essential as it provides molecular weight information.[16]

Q4: Can I add an antioxidant to my stock solution?

A: Yes, adding an antioxidant can be beneficial, especially for long-term storage. Butylated hydroxytoluene (BHT) or a form of Vitamin E (α-tocopherol) at a low concentration (e.g., 0.01-0.1%) can help mitigate oxidation of the fatty acid chain. However, you must first confirm that the antioxidant does not interfere with your downstream analytical methods or biological assays.

Troubleshooting Advisor

Use this section to diagnose and resolve common experimental issues.

Problem: My analytical results show a significantly lower concentration than expected or a decreased peak area over time.
  • Potential Cause 1: Oxidation. This is the most likely cause. The polyunsaturated chain is reacting with dissolved oxygen in your solvent or headspace.

    • Recommended Action:

      • Prepare a fresh stock solution from solid material using a solvent that has been sparged with argon or nitrogen to remove dissolved oxygen.

      • When aliquoting, flush the headspace of the vial with inert gas before sealing.[11]

      • Ensure storage is strictly at -20°C or below and in amber glass vials to protect from light.

  • Potential Cause 2: Hydrolysis. If your solvent has a high water content or is acidic/basic, the amide bond may be cleaving.

    • Recommended Action: Use only high-purity, anhydrous grade solvents for stock solutions. If your experiment requires a buffered aqueous solution, prepare it immediately before use and do not store it.

  • Potential Cause 3: Adsorption. The molecule is lipophilic and may adsorb to plastic surfaces.

    • Recommended Action: Exclusively use glass or polypropylene labware. Avoid polystyrene. Do not use plastic pipette tips to transfer organic solutions of the compound.[11]

Problem: I see new, unexpected peaks in my HPLC or LC-MS chromatogram.
  • Potential Cause 1: Oxidative Degradants. Oxidation of the linoleoyl chain creates more polar compounds (hydroperoxides, hydroxides, aldehydes) that typically elute earlier than the parent compound in a reversed-phase system.

    • Recommended Action: Perform a forced degradation study (see Protocol 2) by exposing a sample to an oxidizing agent like hydrogen peroxide. If the peaks in your degraded sample match the unexpected peaks in your experimental sample, this confirms oxidation is the issue.

  • Potential Cause 2: Hydrolysis Products. Amide hydrolysis will produce 3-methoxybenzylamine and linoleic acid.

    • Recommended Action: Analyze standards of the potential hydrolysis products using your analytical method to confirm if their retention times match the unknown peaks. Alternatively, perform a forced hydrolysis (e.g., with mild acid or base) and compare the resulting chromatograms.

Problem: My biological assay results are inconsistent from day to day.
  • Potential Cause: Compound Degradation. The inconsistency is likely due to using a degraded or partially degraded solution of the compound. Oxidized lipids can have different, and sometimes cytotoxic, biological activities, confounding results.

    • Recommended Action:

      • Implement Strict Storage Protocols: Discard old stock solutions. Prepare new, single-use aliquots from high-quality solid material under an inert atmosphere.

      • Validate Purity Before Use: Before a critical experiment, run a quick purity check on an aliquot using your established HPLC method. The purity should be >98% with no significant degradant peaks.

      • Prepare Fresh: Prepare final dilutions immediately prior to adding them to your assay.

Chemical Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting. The two primary non-enzymatic pathways are Oxidation and Hydrolysis .

Caption: Primary degradation pathways for the target compound.

Protocols for Stability Assessment

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a general starting point for a stability-indicating HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 70% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B over 1 minute.

    • Equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dilute stock solution to ~0.1 mg/mL in mobile phase B or acetonitrile.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradants and confirming that your analytical method can detect them.[17][18][19][20] The goal is to achieve 10-20% degradation of the parent compound.[20]

Forced_Degradation_Workflow start Prepare 5 Samples (1 mg/mL in Acetonitrile/H₂O) control Control Sample (Store at 4°C, protected from light) start->control acid Acid Hydrolysis Add 0.1 M HCl, Heat at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH, Heat at 60°C start->base oxidation Oxidation Add 3% H₂O₂, Room Temp start->oxidation photolytic Photolytic Stress Expose to UV/Vis light (ICH Q1B options) start->photolytic analysis Analyze all samples by HPLC-UV and LC-MS at T=0, 4, 8, 24h control->analysis acid->analysis base->analysis oxidation->analysis photolytic->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Sources

Technical Support Center: Investigating Off-Target Effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent bioactive lipid. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your experiments. Our focus is to provide not just protocols, but a deeper understanding of the compound's behavior to anticipate and interpret its effects accurately.

I. Frequently Asked Questions (FAQs)

This section covers the fundamental questions researchers may have before initiating or while conducting experiments with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

1. What is the primary known mechanism of action for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide?

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is primarily recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. Studies have shown that this macamide exhibits time-dependent and dose-dependent inhibition of FAAH, with evidence suggesting a likely irreversible or slowly reversible mechanism of action[1][2]. By inhibiting FAAH, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide increases the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their effects.

2. Are there other known primary targets for this compound?

Yes, beyond its effects on the endocannabinoid system, a derivative, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to promote osteogenic differentiation of mesenchymal stem cells and bone formation by activating the canonical Wnt/β-catenin signaling pathway[3]. This is achieved by inhibiting the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. Given the structural similarity, it is plausible that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide may also influence this pathway.

3. What is the evidence for its selectivity?

Research indicates a degree of selectivity for FAAH over other related enzymes. For instance, N-3-methoxybenzyl-linoleamide was found to have no inhibitory effect on monoacylglycerol lipase (MAGL), the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. This suggests that the compound preferentially modulates the anandamide signaling pathway. However, a comprehensive selectivity profile against a broad panel of serine hydrolases is not yet publicly available.

4. How should I prepare and store stock solutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide?

Proper handling and storage are critical for maintaining the compound's integrity.

ParameterRecommendationSource
Solvents DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Stock Solution Storage Store as aliquots in tightly sealed vials at -20°C or -80°C.[4]
Stability Useable for up to two weeks when stored at -20°C. Avoid repeated freeze-thaw cycles.[4]
Pre-use Equilibration Allow the vial to equilibrate to room temperature for at least 1 hour before opening.[4]

5. What are the potential off-target effects I should be aware of?

Given its structural similarity to endocannabinoids, researchers should be vigilant for potential off-target activities. While direct evidence may be limited for this specific macamide, related compounds and the broader class of endocannabinoids are known to interact with:

  • Cannabinoid Receptors (CB1 and CB2): Although FAAH inhibition is a primary mechanism, direct interaction with cannabinoid receptors is possible. The structural analogue N-benzyl-(9Z,12Z)-octadecadienamide has been shown to have submicromolar binding affinity for the CB1 receptor.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Endocannabinoids like anandamide are known agonists of TRPV1 channels[5][6]. While direct studies on N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and TRPV1 are lacking, this remains a plausible off-target interaction that could influence cellular calcium signaling and neuronal activity.

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments, with an emphasis on distinguishing on-target from potential off-target effects.

Scenario 1: Unexpected Phenotypes Unrelated to FAAH Inhibition

Question: I'm studying the anti-inflammatory effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, expecting them to be mediated by increased anandamide levels. However, I'm observing changes in cell morphology and adhesion that are not consistent with FAAH inhibition alone. What could be happening?

Possible Cause and Troubleshooting Steps:

This scenario suggests the involvement of pathways other than FAAH inhibition. The Wnt/β-catenin signaling pathway is a strong candidate, as it is known to influence cell adhesion, morphology, and differentiation[3].

Experimental Workflow for Deconvolution:

Caption: Workflow to investigate Wnt/β-catenin pathway activation.

Detailed Protocol: Immunofluorescence for β-catenin Localization

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide at the desired concentration and time course. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBST. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips on microscope slides and image using a fluorescence microscope. Analyze for nuclear translocation of β-catenin.

Scenario 2: Inconsistent or Non-Reproducible Results

Question: My dose-response curves for FAAH inhibition are variable between experiments. What factors could be contributing to this inconsistency?

Possible Causes and Troubleshooting Steps:

Inconsistent results with lipid-like molecules can often be traced back to issues with compound solubility, stability, and interaction with experimental materials.

Logical Relationship Diagram:

G A Inconsistent Results B Compound Precipitation A->B Check for visible precipitate in media C Degradation of Compound A->C Prepare fresh solutions D Adsorption to Plastics A->D Use low-adhesion plastics or glass E Cell Culture Variability A->E Standardize cell passage number and density

Caption: Factors contributing to experimental inconsistency.

Protocol for Ensuring Compound Bioavailability:

  • Solubility Testing: Before starting a large-scale experiment, perform a small-scale solubility test in your specific cell culture medium. Visually inspect for any precipitation or cloudiness.

  • Fresh Preparations: Always prepare fresh dilutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide from a frozen stock solution for each experiment. Avoid using old working solutions.

  • Material Considerations: Be aware that lipophilic compounds can adsorb to plastic surfaces. For sensitive assays, consider using low-protein-binding microplates or glass-coated plates.

  • Sonication: If you suspect aggregation, briefly sonicate your stock solution before preparing dilutions.

Scenario 3: Unexpected Cytotoxicity

Question: I'm observing significant cell death at concentrations where I expect to see specific biological effects. Is N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide known to be cytotoxic?

Possible Causes and Troubleshooting Steps:

While not extensively documented as a potent cytotoxin, high concentrations of any lipophilic compound can lead to membrane disruption and off-target effects resulting in cell death. It is also crucial to rule out solvent toxicity.

Experimental Workflow for Assessing Cytotoxicity:

G A Unexpected Cytotoxicity Observed B Step 1: Titrate Compound Concentration A->B C Step 2: Run Solvent Vehicle Control B->C D Step 3: Perform Multiple Viability Assays C->D E Conclusion: Determine Cytotoxic Threshold D->E

Caption: Workflow for assessing compound cytotoxicity.

Recommended Cytotoxicity Assays:

Assay PrincipleRecommended Assay
Membrane Integrity LDH Release Assay
Metabolic Activity MTT or PrestoBlue Assay
Apoptosis Caspase-3/7 Activity Assay

By using assays that measure different aspects of cell health, you can gain a more comprehensive understanding of the nature of the observed cytotoxicity.

III. Investigating Potential Off-Target Effects on TRPV1

Due to the structural similarity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to the known TRPV1 agonist anandamide, it is prudent to consider potential interactions with this channel, especially if your research involves calcium signaling, neuronal activity, or pain pathways.

Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Compound->TRPV1 Potential Activation Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Ca_release->Downstream

Caption: Potential activation of TRPV1 and downstream calcium signaling.

Protocol for Assessing TRPV1 Activity using a Fluorescent Calcium Assay:

  • Cell Culture: Use a cell line endogenously expressing TRPV1 (e.g., F-11 cells) or a HEK293 cell line stably expressing TRPV1. Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure baseline fluorescence using a plate reader equipped with the appropriate filters.

  • Compound Addition: Add N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide at various concentrations. Include a positive control (capsaicin) and a vehicle control.

  • Fluorescence Measurement: Immediately begin measuring fluorescence kinetics over time to detect any changes in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine if the compound elicits a calcium response. To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist (e.g., capsazepine) before adding your compound.

IV. References

  • Alasmari, M., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Molecular and Cellular Biochemistry, 384(1-2), 1-9. [Link]

  • Aiello, F., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. ACS Chemical Neuroscience, 7(6), 737-748. [Link]

  • Ma, L., et al. (2019). Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells. International Journal of Molecular Sciences, 20(21), 5393. [Link]

  • Maia, J., & de Mendonça, R. (2022). Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation. International Journal of Molecular Sciences, 23(15), 8397. [Link]

  • Wang, T., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. [Link]

  • PubChem. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. [Link]

  • Alasmari, M., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Journal of Pharmacy and Pharmacology, 65(11), 1654-1661. [Link]

  • Starowicz, K., & Di Marzo, V. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Pharmaceutical Design, 19(34), 6176-6187. [Link]

  • Holzer, P. (2009). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British Journal of Pharmacology, 158(7), 1628-1642. [Link]

  • ResearchGate. Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. [Link]

  • Zhang, Y., & Wang, X. (2015). Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells. Acta Pharmaceutica Sinica B, 5(2), 128-133. [Link]

  • JJ Medicine. (2017, December 6). Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations [Video]. YouTube. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (1999). Chemical and mutagenic investigations of fatty acid amide hydrolase: evidence for a family of serine hydrolases with distinct catalytic properties. Biochemistry, 38(42), 14125-14130. [Link]

  • Szallasi, A., & Blumberg, P. M. (2005). TRPV1: A Target for Next Generation Analgesics. Journal of Pharmacological Sciences, 97(1), 1-11. [Link]

  • Pino-Figueroa, A., et al. (2011). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Journal of agricultural and food chemistry, 59(15), 8113-8118. [Link]

Sources

troubleshooting inconsistent results with "N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this fascinating macamide. Here, we address common challenges to help you achieve consistent and reliable results.

I. Foundational Knowledge: Compound Characteristics

A thorough understanding of the physicochemical properties of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is the first step in troubleshooting. This synthetic macamide, also found in Lepidium meyenii (Maca), is structurally similar to the endogenous cannabinoid anandamide.[1]

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂[2]
Molecular Weight 399.6 g/mol [2]
Appearance Oil[3]
Purity Typically ≥98%[3]

II. Frequently Asked Questions & Troubleshooting

A. Solubility and Solution Preparation

Question: My N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is not dissolving properly or is precipitating out of solution. What should I do?

Answer: This is a common issue due to the compound's lipophilic nature. Here’s a systematic approach to ensure proper dissolution:

  • Solvent Selection: The choice of solvent is critical. Based on supplier recommendations and the compound's properties, the following solvents are suitable for creating stock solutions:

    • Primary Choices: DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone.[3]

    • For in vitro studies, DMSO is a common choice. A stock solution of 100 mg/mL in DMSO is achievable with ultrasonic assistance.[4]

  • Stock Solution Preparation Protocol:

    • Allow the vial to equilibrate to room temperature for at least one hour before opening.[3]

    • Add the desired volume of solvent to the vial.

    • To aid dissolution, especially for high concentrations, use sonication and gentle warming.[4]

    • Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation (for in vitro and in vivo studies):

    • It is highly recommended to prepare working solutions fresh on the day of the experiment.[3][4]

    • For aqueous-based assays, a multi-step dilution is often necessary. Here are some tested protocols for preparing working solutions for in vivo use[4]:

      • Protocol 1 (Saline-based):

        • Start with a concentrated DMSO stock.

        • Add the DMSO stock to PEG300 and mix thoroughly.

        • Add Tween-80 and mix again.

        • Finally, add saline to reach the desired final volume. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

      • Protocol 2 (SBE-β-CD-based):

        • Prepare a 20% SBE-β-CD solution in saline.

        • Add a 10% DMSO stock solution to the SBE-β-CD solution and mix. This can enhance the solubility and stability of the compound in aqueous media.[4]

      • Protocol 3 (Oil-based):

        • Add a 10% DMSO stock solution to corn oil and mix. This is suitable for certain in vivo administration routes but should be used cautiously for long-term studies.[4]

Question: I am observing a decline in the activity of my compound over time, even when stored as a stock solution. Why is this happening?

Answer: The decrease in activity is likely due to degradation. N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide has two double bonds in its fatty acid chain, making it susceptible to oxidation.[1] Proper storage is crucial to maintain its integrity.

Storage Recommendations:

FormatStorage TemperatureDurationRecommendations
Powder (in vial) 2-8°CUp to 24 monthsKeep tightly sealed.[3]
Stock Solution (in solvent) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[4]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[4]
Working Solution N/AUse same dayPrepare fresh before each experiment.[3][4]
B. Experimental Design and Interpretation

Question: I am seeing inconsistent results in my cell-based assays. What are the potential sources of variability?

Answer: Inconsistent results can stem from several factors related to both the compound and the experimental setup.

Troubleshooting Workflow for Inconsistent In Vitro Results:

cluster_prep Compound Preparation cluster_assay Assay Conditions cluster_analysis Data Analysis A Check Stock Solution (Age, Storage) B Prepare Fresh Working Solution A->B D Cell Passage Number & Health A->D Impacts C Verify Final Concentration (e.g., by HPLC) B->C E Serum Concentration in Media B->E Interaction G Consistent Controls (Vehicle, Positive) C->G Validation D->E F Incubation Time E->F H Statistical Power G->H

Caption: Troubleshooting workflow for inconsistent in vitro results.

  • Compound Integrity: Always use freshly prepared working solutions from a properly stored stock. Consider performing a quality control check (e.g., HPLC-MS) on your stock solution if you suspect degradation.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in your working solution should be consistent across all experimental groups and kept at a low, non-toxic level (typically <0.1%).

  • Cellular Health: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with excessive passaging.

  • Serum Interactions: If using serum-containing media, be aware that the lipophilic nature of the compound can lead to binding with serum proteins like albumin, reducing its effective concentration. Consider serum-free or low-serum conditions if this is a concern.

Question: What are the known mechanisms of action for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, and how can I validate its activity in my system?

Answer: This compound has been shown to act through at least two distinct pathways:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a structural analog of anandamide and has been shown to inhibit FAAH, the primary enzyme responsible for anandamide degradation.[1][5] This leads to an increase in endogenous anandamide levels, which can have neuroprotective and anticonvulsant effects.[1][6]

    • Validation Assay: You can measure FAAH activity in your cell lysates or tissue homogenates using a commercially available FAAH activity assay kit. A dose-dependent decrease in FAAH activity upon treatment with the compound would validate this mechanism.

  • Activation of the Wnt/β-catenin Signaling Pathway: In the context of bone formation, a related macamide, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to activate the canonical Wnt/β-catenin pathway.[4][7][8] This leads to the osteogenic differentiation of mesenchymal stem cells.[4][7]

    • Validation Assay: To validate this pathway, you can use techniques like Western blotting to assess the levels of key proteins such as β-catenin (total and active forms) and phosphorylated GSK-3β. An increase in active β-catenin would be indicative of pathway activation.

Signaling Pathways:

cluster_faah FAAH Inhibition Pathway cluster_wnt Wnt/β-catenin Pathway (Osteogenesis) Compound1 N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide FAAH FAAH Enzyme Compound1->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Neuroprotection Neuroprotective Effects CB1R->Neuroprotection Compound2 Related Macamides GSK3b GSK-3β Compound2->GSK3b Inhibits (via upstream events) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates GeneTx Osteogenic Gene Transcription Nucleus->GeneTx

Caption: Known signaling pathways of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and related compounds.

III. References

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide.

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide.

  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.

  • N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z).

  • (PDF) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway.

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.

  • Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC.

  • N-(3-Methoxybenzyl)(9Z,12Z,15Z)-octadeca-9,12,15-trienamide.

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide.

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide.

Sources

Technical Support Center: Optimizing Dose-Response Curves for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-22

Welcome to the technical support guide for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This document provides in-depth troubleshooting advice and optimized protocols for generating reliable dose-response curves. It is designed for researchers, scientists, and drug development professionals investigating the antagonistic properties of this compound, particularly at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic application of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Q1: What is the primary mechanism of action for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide?

A1: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a macamide, a class of secondary metabolites isolated from the Maca plant (Lepidium meyenii)[1][2]. While some macamides are studied for their effects on bone formation via the Wnt/β-catenin signaling pathway[1][3], this specific compound and its analogs are also recognized for their activity within the endocannabinoid system[2][4]. Notably, it acts as a competitive antagonist of the TRPV1 receptor, a key ion channel involved in pain perception[5][6][7]. Its antagonism is a critical factor in its potential analgesic properties.

Q2: How should I dissolve and store this compound? It appears to be highly hydrophobic.

A2: The compound is indeed hydrophobic. For in-vitro assays, it is soluble in organic solvents such as DMSO, ethanol, and acetone[8]. The recommended best practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[4]. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Q3: What cell lines are appropriate for studying the TRPV1 antagonistic activity of this compound?

A3: The ideal cell lines are those that stably express the TRPV1 channel. Commonly used and recommended models include:

  • HEK293 cells stably transfected with the human or rat TRPV1 gene (hTRPV1 or rTRPV1)[6].

  • CHO cells (Chinese Hamster Ovary) also stably expressing hTRPV1 or rTRPV1[6]. These recombinant cell lines provide a robust and specific system to study direct interactions with the TRPV1 channel, minimizing confounding signals from other receptors.

Q4: What agonist should I use to stimulate the TRPV1 channel in my assay?

A4: Capsaicin is the classic and most widely used agonist for TRPV1 activation in antagonist screening assays[6][9][10]. It is a potent and specific activator of the channel[11]. A typical experiment involves pre-incubating the cells with your antagonist (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) before challenging them with a fixed concentration of capsaicin to measure the degree of inhibition.

Part 2: In-Depth Troubleshooting and Protocol Optimization

This section provides a detailed guide to overcoming common experimental hurdles and refining your dose-response assay for maximal accuracy and reproducibility.

Issue 1: High Variability and Poor Reproducibility in Assay Results

High variability is a frequent challenge in cell-based assays and can obscure the true biological effect of the compound[12][13][14].

Causality & Troubleshooting Steps:

  • Inconsistent Cell Health and Density: Cellular stress or inconsistent cell numbers per well are major sources of variability.

    • Solution: Strictly control cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. Always perform a visual inspection of the plate with a microscope before starting the experiment to confirm a uniform monolayer[15].

  • Compound Precipitation: The hydrophobic nature of the compound can cause it to precipitate out of the aqueous assay buffer, especially at higher concentrations.

    • Solution: After diluting the DMSO stock into the assay buffer, vortex the solution thoroughly. Visually inspect for any cloudiness or precipitate. Consider using a buffer containing a low concentration of a non-ionic surfactant like Pluronic F-127 (0.01-0.02%) or BSA (0.1%) to improve solubility.

  • Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in reagent concentration.

    • Solution: Avoid using the outer wells for experimental data. Fill these perimeter wells with sterile water or PBS to create a humidity barrier.

  • Inadequate Mixing: Failure to properly mix the reagents in the well can lead to inconsistent cellular responses.

    • Solution: After adding the compound or agonist, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking that could detach adherent cells.

Optimized Protocol: Calcium Flux Assay for TRPV1 Antagonism

This protocol describes a common and effective method using a fluorescent calcium indicator to measure TRPV1 channel activation and inhibition.

Core Principle: TRPV1 is a non-selective cation channel. Its activation by capsaicin leads to a rapid influx of extracellular calcium (Ca²⁺). This influx can be measured by a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist will block this channel, preventing the Ca²⁺ influx and thus reducing the fluorescent signal.

Materials:

  • HEK293 cells stably expressing hTRPV1

  • Black, clear-bottom 96-well microplates, tissue culture treated

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stock (10 mM in DMSO)

  • Capsaicin stock (1 mM in DMSO)

  • Fluo-4 AM dye

  • Probenecid (an anion exchange inhibitor, often used to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescent plate reader with injection capability (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hTRPV1 cells into the 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay (typically 24-48 hours).

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Probenecid in the assay buffer. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation (Antagonist Plate): During the dye loading incubation, prepare a serial dilution of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in assay buffer. Start with a high concentration (e.g., 100 µM) and perform a 1:3 or 1:5 serial dilution to generate an 8- to 12-point dose curve. Include a "vehicle control" (DMSO only, at the same final concentration as the compound wells) and a "no antagonist" control.

  • Antagonist Incubation: Wash the cells gently with assay buffer to remove excess dye. Add the prepared antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Preparation (Agonist Plate): Prepare a solution of capsaicin in assay buffer. The final concentration should be one that elicits a robust but submaximal response (typically the EC₈₀ value, which should be determined in a separate agonist dose-response experiment). A common starting concentration is around 100-300 nM[5][6].

  • Measurement: Place the cell plate into the fluorescent plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds. Then, program the instrument to inject the capsaicin solution and continue recording the fluorescence signal for 90-180 seconds.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the capsaicin-induced response.

Self-Validating Controls:

Control GroupPurposeExpected Outcome
Vehicle + Agonist Defines the maximum (100%) response.High fluorescence signal.
Vehicle Only (No Agonist) Defines the baseline (0%) response.No significant change in fluorescence.
Max Antagonist + Agonist Defines the maximum inhibition.Fluorescence signal should be near baseline.
Issue 2: Interpreting the Dose-Response Curve - Is it Competitive Antagonism?

A simple IC₅₀ value doesn't fully characterize the mechanism of antagonism. For a competitive antagonist, its effect should be surmountable by increasing the agonist concentration[16][17].

Causality & Experimental Verification (Schild Analysis):

A Schild analysis provides strong evidence for competitive antagonism[18][19].

Workflow:

  • Generate a full dose-response curve for the agonist (capsaicin) alone.

  • Generate several more full agonist dose-response curves, each in the presence of a fixed concentration of the antagonist (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide).

  • Observation: For a competitive antagonist, the agonist curves will shift to the right in a parallel manner, without a reduction in the maximum possible response[16][19].

  • Calculation: Determine the Dose Ratio (DR) for each antagonist concentration. The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

  • Schild Plot: Plot log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

    • Interpretation: If the antagonism is competitive, the plot should be a straight line with a slope of approximately 1.0[18]. The x-intercept provides an estimate of the antagonist's equilibrium dissociation constant (Kₑ).

Part 3: Visualization & Data Summary

Diagrams

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Seed Cells (HEK293-hTRPV1) in 96-well plate B 2. Dye Loading (Fluo-4 AM) A->B D 4. Wash & Add Antagonist (Incubate 15-30 min) B->D C 3. Prepare Antagonist Serial Dilutions E 5. Measure Baseline Fluorescence D->E F 6. Inject Agonist (Capsaicin) E->F G 7. Record Signal (Ca²⁺ Influx) F->G H 8. Calculate Response (Peak - Baseline) G->H I 9. Plot Dose-Response Curve H->I J 10. Determine IC₅₀ I->J Signaling_Pathway TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) Ca_In Ca²⁺ Influx (Signal) TRPV1_Open->Ca_In Allows Influx Capsaicin Agonist (Capsaicin) Capsaicin->TRPV1 Binds & Activates Antagonist Antagonist (N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide) Antagonist->TRPV1 Competitively Binds & Blocks Ca_Out Ca²⁺ (Extracellular)

Caption: Mechanism of Competitive Antagonism at the TRPV1 Channel.

Data Summary Table
ParameterRecommended Value / RangeRationale
Cell Line HEK293 or CHO (stably expressing TRPV1)Provides a clean, reproducible system for studying direct channel interaction.[6]
Agonist CapsaicinPotent, selective, and standard agonist for TRPV1 research.[9][10][11]
Agonist Conc. EC₈₀ (e.g., 100-300 nM)Elicits a strong signal for inhibition measurement while leaving room for potentiation detection.
Antagonist Conc. Range 1 nM to 100 µMA wide range is necessary to capture the full inhibitory curve and accurately determine the IC₅₀.
Final DMSO Conc. < 0.1%Minimizes solvent-induced cytotoxicity and off-target effects on cell membranes.
Assay Readout Intracellular Calcium Flux (e.g., Fluo-4)A direct and rapid measure of ion channel activation, suitable for high-throughput screening.
Analysis Model 4-Parameter Logistic FitStandard model for sigmoidal dose-response curves to calculate IC₅₀, slope, and min/max values.

References

  • Wang, T., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. Available from: [Link]

  • Gunthorpe, M. J., et al. (2012). Novel Methodology to Identify TRPV1 Antagonists Independent of Capsaicin Activation. ASSAY and Drug Development Technologies. Available from: [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide. (n.d.). BioCrick. Retrieved January 22, 2026, from [Link]

  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4287. Available from: [Link]

  • Alasmari, M., et al. (2021). Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Lages, M., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Scientific Reports, 12(1), 13915. Available from: [Link]

  • Competitive Antagonism. (n.d.). University of Vermont. Retrieved January 22, 2026, from [Link]

  • Holzer, P. (2007). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British Journal of Pharmacology, 151(6), 727–740. Available from: [Link]

  • Dose response curve analysis. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved January 22, 2026, from [Link]

  • Yartsev, A. (n.d.). Competitive and irreversible antagonists. Deranged Physiology. Retrieved January 22, 2026, from [Link]

  • Effect of competitive antagonist on dose-response relationship. (n.d.). Merck Veterinary Manual. Retrieved January 22, 2026, from [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Colquhoun, D. (2006). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 27(4), 183–190. Available from: [Link]

  • The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved January 22, 2026, from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Retrieved January 22, 2026, from [Link]

  • Pingle, S. C., et al. (2007). TRPV1: A Target for Next Generation Analgesics. The Open Drug Discovery Journal, 2, 11–28. Available from: [Link]

  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4287. Available from: [Link]

  • Goyal, R., et al. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Drug Targets, 18(13), 1520–1531. Available from: [Link]

  • Doherty, E. M., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] [3][9]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 474–484. Available from: [Link]

Sources

Technical Support Center: Long-Term Stability of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term stability of stock solutions of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.

I. Introduction to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Stability

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a lipophilic molecule with a polyunsaturated fatty acid chain, making it susceptible to certain degradation pathways. The stability of its stock solutions is paramount for obtaining reproducible and accurate experimental results. This guide will walk you through best practices for storage, handling, and, most importantly, how to validate the stability of your stock solutions over time.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide?

A1: The solid form of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide should be stored at -20°C. When stored properly in a tightly sealed container, the solid compound can be stable for up to 24 months.

Q2: How should I prepare my stock solution?

A2: It is recommended to prepare stock solutions on the day of use. However, if advance preparation is necessary, dissolve the compound in a suitable anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, or ethyl acetate. For detailed steps, refer to the protocol in Section V: Experimental Protocols .

Q3: What is the recommended storage condition for stock solutions?

A3: Stock solutions should be stored at -20°C in tightly sealed vials. Some suppliers suggest that solutions can be kept for several months under these conditions[1]. For shorter-term storage, up to two weeks, -20°C is also recommended. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: How long can I expect my stock solution to be stable at -20°C?

A4: While general guidelines suggest stability for "several months" at -20°C, the exact duration is dependent on the solvent, concentration, and handling procedures. For critical applications, it is highly recommended to perform a stability validation study for your specific stock solution, as outlined in Section V .

Q5: What are the potential degradation pathways for this compound?

A5: As a polyunsaturated fatty acid amide, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is primarily susceptible to two main degradation pathways:

  • Oxidation: The two double bonds in the octadecadienamide chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants.

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of strong acids or bases, leading to the formation of 3-methoxybenzylamine and (9Z,12Z)-octadecadienoic acid. Amides are generally more resistant to hydrolysis than esters.

Q6: I am seeing inconsistent results in my experiments. Could my stock solution be the problem?

A6: Yes, inconsistent results are a common sign of stock solution degradation. If you observe a decrease in the expected biological activity or the appearance of unexpected peaks in your analytical chromatograms, you should assess the purity and integrity of your stock solution. Refer to the troubleshooting guide in Section IV for more details.

III. Data Presentation: Recommended Solvents and Storage

SolventRecommended Storage TemperatureGeneral Stability Guidance
DMSO-20°CSuitable for long-term storage; aliquot to avoid repeated freeze-thaw cycles.
Ethanol-20°CSuitable for long-term storage; ensure it is anhydrous.
Chloroform-20°CUse with caution due to potential reactivity; ensure it is stabilized.
Dichloromethane-20°CUse with caution due to potential reactivity; ensure it is stabilized.
Ethyl Acetate-20°CSuitable for intermediate-term storage.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the use of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stock solutions.

Caption: Troubleshooting workflow for inconsistent experimental results.

V. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the vial of solid N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -20°C.

Protocol 2: User-Led Long-Term Stability Validation

In the absence of specific long-term stability data for your particular solvent and concentration, this protocol provides a framework for validating the stability of your stock solution over time. This process is based on the principles of forced degradation studies, which are used to establish stability-indicating analytical methods.

Caption: Workflow for user-led stability validation of stock solutions.

Methodology:

  • Prepare a Stability-Indicating Analytical Method:

    • Develop a reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method capable of separating the parent compound from potential degradation products.

    • To ensure the method is "stability-indicating," perform a forced degradation study on a small amount of the compound. This involves subjecting the compound to stress conditions to intentionally induce degradation.

      • Acidic/Basic Hydrolysis: Incubate the compound in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH).

      • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

      • Photostability: Expose a solution to UV and visible light.

    • Analyze the stressed samples using your developed HPLC/LC-MS method. The method is considered stability-indicating if the degradation products are resolved from the parent peak.

  • Conduct the Long-Term Stability Study:

    • Prepare a fresh, large batch of your stock solution according to Protocol 1 .

    • Immediately analyze an aliquot of this fresh stock solution ("Time 0"). This will serve as your baseline.

    • Store the remaining aliquots at -20°C.

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), thaw one aliquot and analyze it using the validated stability-indicating method.

    • Compare the chromatogram of the aged sample to the "Time 0" sample. Look for:

      • A decrease in the area of the parent peak.

      • The appearance of new peaks, indicating degradation products.

    • Quantify the percentage of the parent compound remaining. A common threshold for stability is retaining at least 90-95% of the initial concentration.

VI. References

  • BioCrick. (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide | CAS:883715-22-8. [Link]

  • Alsante, K. M., et al. (2003). A Practical Guide to Stress Testing in Drug Development. Pharmaceutical Technology, 27(4), 60-70.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • Bakeev, K. A. (Ed.). (2010). Process Analytical Technology: Spectroscopic Tools and Implementation Strategies for the Chemical and Pharmaceutical Industries. John Wiley & Sons.

Sources

Validation & Comparative

"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" vs other macamides activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Macamides: Featuring N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the biological activities of various macamides, with a particular focus on N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. We will delve into their primary mechanism of action, present comparative experimental data, and provide detailed protocols for researchers in the field.

Introduction to Macamides: Unique Lipids of Lepidium meyenii

Macamides are a class of secondary metabolites structurally defined as N-benzylamides of long-chain fatty acids.[1][2][3] These non-polar compounds are considered the unique bioactive markers of the Peruvian plant Lepidium meyenii, commonly known as Maca.[1] For centuries, Maca has been used in traditional medicine for its purported benefits in enhancing fertility, energy, and sexual function. Modern research has shifted focus to the specific chemical constituents responsible for these effects, identifying macamides as key players.

Pharmacological studies have attributed a range of activities to macamides, including neuroprotection, anti-fatigue, and antioxidant effects.[1][4] A significant portion of these effects is believed to be mediated through the modulation of the endocannabinoid system (ECS). The structural resemblance of macamides to anandamide (AEA), a primary endogenous cannabinoid neurotransmitter, has prompted investigations into their interactions with key components of the ECS.[4][5]

The Primary Mechanism: Modulation of the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system is a critical neuromodulatory system that regulates a wide array of physiological processes. It comprises endocannabinoids like anandamide, cannabinoid receptors (primarily CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.[4][6][7]

A central enzyme in this system is the Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that governs the metabolic breakdown of anandamide and other related fatty acid amides.[8][9] By hydrolyzing anandamide, FAAH terminates its signaling, thus controlling its duration and magnitude of action. The inhibition of FAAH is a validated therapeutic strategy to elevate endogenous anandamide levels, thereby amplifying the protective signaling of the ECS to achieve analgesic, anti-inflammatory, and neuroprotective outcomes.[9]

Macamides are proposed to exert many of their biological effects by acting as inhibitors of the FAAH enzyme.[2][4] This inhibition leads to an increase in the synaptic concentration of anandamide, enhancing its downstream signaling effects.

FAAH_Inhibition_Pathway cluster_0 Macamide Intervention cluster_1 Endocannabinoid System (ECS) cluster_2 Cellular & Physiological Response Macamides Macamides (e.g., N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide) FAAH FAAH Enzyme Macamides->FAAH Inhibits Anandamide Anandamide (AEA) (Endocannabinoid) Hydrolysis Hydrolysis (Degradation) Anandamide->Hydrolysis Metabolized by CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH->Hydrolysis Hydrolysis->Anandamide Reduces Level of Response Increased Endocannabinoid Tone (Neuroprotection, Analgesia, Anti-inflammatory Effects) CB1_Receptor->Response Leads to

Caption: Mechanism of action for macamides via FAAH inhibition.

Comparative Analysis of FAAH Inhibitory Activity

The potency of FAAH inhibition by macamides is highly dependent on their chemical structure. Key structural features, such as the degree of unsaturation in the fatty acid chain and substitutions on the benzylamine ring, significantly influence activity.

Effect of Fatty Acid Chain Unsaturation

Experimental data consistently demonstrates that unsaturated fatty acid chains confer greater FAAH inhibitory potency compared to their saturated counterparts. This is likely due to the conformation that the double bonds impart to the molecule, allowing for a better fit within the active site of the FAAH enzyme.

One study reported that N-benzyl-stearamide, which has a fully saturated C18 fatty acid chain, exhibited weak inhibitory activity. In contrast, macamides derived from unsaturated fatty acids like oleic acid (one double bond), linoleic acid (two double bonds), and linolenic acid (three double bonds) were significantly more potent inhibitors.[6]

Activity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide vs. Other Macamides

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, also known as N-3-methoxybenzyl-linoleamide, is a derivative of linoleic acid and 3-methoxybenzylamine.[10] It has been identified as one of the more potent FAAH inhibitors among the macamide class.[11]

The table below summarizes the FAAH inhibitory activity (IC₅₀ values) for a selection of synthesized macamides, highlighting the structural variations.

MacamideFatty Acid MoietyBenzylamine MoietyFAAH Inhibition IC₅₀ (µM)Reference
N-Benzyl-stearamideStearic Acid (18:0)Benzylamine43.7[6]
N-Benzyl-oleamideOleic Acid (18:1)Benzylamine7.9[6]
N-Benzyl-(9Z,12Z)-octadecadienamide (N-Benzyl-linoleamide) Linoleic Acid (18:2)Benzylamine7.2[6]
N-Benzyl-linolenamideLinolenic Acid (18:3)Benzylamine8.5[6]
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Linoleic Acid (18:2)3-Methoxybenzylamine~10-17[2][3]
N-(3-Methoxybenzyl)-oleamideOleic Acid (18:1)3-Methoxybenzylamine~10-17[2][3]

Note: The study by McCollum et al. (2013) reported that the five most potent macamides, which included the N-3-methoxybenzyl derivatives of oleic and linoleic acid, had IC₅₀ values in the range of 10-17 µM.[2][3]

Mechanism of Inhibition: A Deeper Look at N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

A critical point of differentiation for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is its mechanism of inhibition. Further investigation revealed that this specific macamide acts as a time-dependent and dose-dependent FAAH inhibitor .[11] The inhibitory mechanism was characterized as likely irreversible or slowly reversible.[11] This is a significant finding, as it suggests a more prolonged duration of action compared to macamides that act as simple reversible inhibitors.[2][3]

Furthermore, this macamide demonstrated selectivity; it showed no inhibitory effect on monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), highlighting its specificity for the anandamide signaling pathway.[11]

Experimental Methodologies

To ensure reproducibility and standardization, we outline a validated protocol for assessing the FAAH inhibitory activity of test compounds.

In Vitro FAAH Inhibition Assay

This protocol is designed to determine the concentration of a test compound required to inhibit 50% of FAAH activity (IC₅₀).

Objective: To quantify the inhibitory potency of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and other macamides on human FAAH.

Materials:

  • Human recombinant FAAH (available from commercial suppliers)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 9.0) containing EDTA and BSA

  • FAAH Substrate: N-(7-methoxycoumarin-4-yl)acetyl-anandamide (MOCAc-anandamide) or similar fluorescent probe

  • Test Compounds: Macamides dissolved in DMSO

  • Positive Control: A known FAAH inhibitor (e.g., URB597)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test macamides in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from micromolar to nanomolar.

  • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Human recombinant FAAH enzyme solution.

  • Pre-incubation (for time-dependency test): To assess irreversible or time-dependent inhibition, pre-incubate the enzyme with the test compound at room temperature for a defined period (e.g., 15, 30, 60 minutes) before adding the substrate. For standard IC₅₀ determination, this step may be brief (e.g., 5 minutes).

  • Initiate Reaction: Add the fluorescent FAAH substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Stop the reaction (e.g., by adding a stopping solution or by immediate reading). Measure the fluorescence intensity using a plate reader at the specified wavelengths. The hydrolysis of the substrate by FAAH releases the fluorophore, leading to an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

FAAH_Assay_Workflow start Start prep Prepare Serial Dilutions of Macamides in DMSO start->prep plate Add Buffer, Macamide, and FAAH Enzyme to 96-well Plate prep->plate pre_incubate Pre-incubate at RT (for time-dependency test) plate->pre_incubate add_substrate Initiate Reaction: Add Fluorescent Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence (Ex: 380nm, Em: 460nm) incubate->read analyze Calculate % Inhibition and Determine IC₅₀ Value read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

Conclusion and Future Perspectives

The available evidence strongly supports the role of macamides as modulators of the endocannabinoid system through the inhibition of the FAAH enzyme. The specific compound N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide stands out due to its potent, time-dependent, and likely irreversible inhibition of FAAH, suggesting a prolonged biological effect.

  • Unsaturation is Key: The presence of double bonds in the fatty acid tail of macamides is critical for potent FAAH inhibition.

  • Structural Nuances Matter: Both the fatty acid and the benzylamine moieties contribute to the overall activity and mechanism of inhibition.

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a Promising Modulator: Its time-dependent inhibition and selectivity over MAGL make it a compelling candidate for further pharmacological investigation.

Future research should focus on in vivo studies to establish a clear link between the FAAH inhibition observed in vitro and the physiological outcomes, such as neuroprotection, anti-inflammatory, and anti-fatigue effects, reported for Maca extracts and isolated macamides.[1][4][11] Elucidating the pharmacokinetic and pharmacodynamic profiles of these compounds will be essential for their potential development as therapeutic agents.

References

  • Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca. (2024). PubMed Central.
  • The Efficient Synthesis and Anti-Fatigue Activity Evaluation of Macamides: The Unique Bioactive Compounds in Maca. (2023). MDPI.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2024). MDPI.
  • Full article: Macamides present in the commercial maca (Lepidium meyenii) products and the macamide biosynthesis affected by postharvest conditions. Taylor & Francis.
  • The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. (2024). MDPI.
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2023). MDPI.
  • Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. (2013). PubMed.
  • Macamides and their synthetic analogs: Evaluation of in vitro FAAH inhibition. (2013). Request PDF.
  • Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC-QTOF-MS. (2021). PubMed Central.
  • The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. (2013). PubMed.
  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem.
  • Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH.
  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide | CAS:883715-22-8. ChemFaces.
  • Anandamide. Wikipedia.
  • Macamides as Potential Therapeutic Agents in Neurological Disorders. (2024). PMC.

Sources

A Comparative Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Synthetic FAAH Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the naturally derived macamide, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, and prominent synthetic inhibitors of Fatty Acid Amide Hydrolase (FAAH). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the endocannabinoid system.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1] Central to the ECS are the endocannabinoids, such as anandamide (AEA), which are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, the levels of endogenous cannabinoids are elevated, offering a promising therapeutic strategy for various pathological conditions without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

This guide will compare a naturally occurring FAAH inhibitor, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, with three well-characterized synthetic FAAH inhibitors: URB597, PF-3845, and OL-135.

Compound Profiles and Mechanism of Action

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Natural Modulator

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a member of the macamide class of compounds found in the Peruvian plant Lepidium meyenii (Maca), has emerged as a noteworthy FAAH inhibitor.[3][4] Macamides are N-benzylamides of long-chain fatty acids and have been associated with the neuroprotective and other ethnobotanical effects of Maca.[4]

Mechanism of Action: Studies have shown that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a time-dependent and likely irreversible inhibitor of FAAH.[3] This suggests a covalent modification of the enzyme's active site. Importantly, it has been demonstrated to be selective for FAAH over the other major endocannabinoid-degrading enzyme, monoacylglycerol lipase (MAGL).[3] This selectivity is a critical attribute, as dual inhibition of FAAH and MAGL can lead to a broader range of effects and potential side effects.

Synthetic FAAH Inhibitors: Benchmarks in Research

URB597 is a potent and selective irreversible inhibitor of FAAH.[5] It acts by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[6] Its widespread use in preclinical studies has established it as a benchmark for investigating the therapeutic effects of FAAH inhibition.[7]

PF-3845 is another potent, selective, and irreversible inhibitor of FAAH.[8] Similar to URB597, it covalently modifies the active site serine of FAAH.[6] It has been shown to elevate brain anandamide levels for an extended period and demonstrates significant efficacy in models of inflammatory pain.[6]

In contrast to URB597 and PF-3845, OL-135 is a potent and selective reversible inhibitor of FAAH.[9] Its reversible nature offers a different pharmacological profile, which may have implications for dosing regimens and the duration of action in therapeutic applications. OL-135 has demonstrated efficacy in various preclinical models of pain and inflammation.[9]

Comparative Analysis: Performance and Experimental Data

A direct comparison of the inhibitory potency of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide with the selected synthetic inhibitors is challenging due to the limited availability of a specific IC50 value for this macamide in the public domain. However, studies on closely related macamides provide valuable insights. For instance, N-benzyloctadeca-9Z,12Z-dienamide has been identified as having the highest FAAH inhibitory activity among a series of tested macamides, with an IC50 in the low micromolar range. This suggests that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide likely possesses a comparable or potentially higher potency.

The following table summarizes the available data for a comparative overview:

Compound Type Mechanism of Action FAAH IC50 / Kᵢ Selectivity over MAGL In Vivo Efficacy (Rodent Models)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Natural (Macamide)Time-dependent, likely irreversibleNot definitively reported; related macamides in low µM rangeSelective (no inhibition of MAGL)Anticonvulsant effects (ED₅₀: 3.2-5.5 mg/kg in rats)[10]
URB597 SyntheticIrreversible (Carbamylation)IC₅₀: ~4-10 nM (rat/human)SelectiveAnalgesic and anxiolytic effects[7]
PF-3845 SyntheticIrreversible (Covalent)Kᵢ: ~230 nM; IC₅₀: ~7-18 nM (rat/human)[8]Highly SelectivePotent anti-inflammatory and analgesic effects[6]
OL-135 SyntheticReversibleKᵢ: ~4.7 nMSelectiveAnalgesic and anti-inflammatory effects[9]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a robust method for determining the inhibitory potential of test compounds.

Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare serial dilutions of the test compound and the positive control.

  • Assay Setup: To the wells of the 96-well plate, add:

    • 10 µL of test compound dilution or vehicle (for control wells).

    • 80 µL of diluted FAAH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the diluted FAAH substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity at the specified wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic effects of compounds in rodents.

Principle: The test measures the latency of the animal to react to a thermal stimulus (a heated surface). An increase in the reaction latency in the presence of a test compound indicates an analgesic effect.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Test animals (e.g., mice or rats)

  • Test compound formulated for in vivo administration (e.g., intraperitoneal injection)

  • Vehicle control

  • Positive control (e.g., morphine)

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals at the desired dose and route.

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latencies.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

FAAH_Inhibition cluster_0 Endocannabinoid Signaling cluster_1 FAAH-Mediated Degradation cluster_2 Inhibition Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to FAAH FAAH Enzyme Anandamide->FAAH Substrate Neuronal_Effects Neuronal Effects (Pain, Mood, etc.) CB1_Receptor->Neuronal_Effects Activates Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Hydrolyzes Anandamide_pool Increased Anandamide Levels FAAH_Inhibitor FAAH Inhibitor (e.g., N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide) FAAH_Inhibitor->FAAH Inhibits Anandamide_pool->CB1_Receptor Enhanced Signaling Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation In_Vitro_Assay FAAH Inhibition Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. MAGL) In_Vitro_Assay->Selectivity_Profiling Comparative_Analysis Comparative Analysis of Efficacy and Potency IC50_Determination->Comparative_Analysis Animal_Model Animal Model of Disease (e.g., Pain, Inflammation) Compound_Administration Compound Administration Animal_Model->Compound_Administration Behavioral_Testing Behavioral Testing (e.g., Hot Plate Test) Compound_Administration->Behavioral_Testing Pharmacokinetic_Analysis Pharmacokinetic Analysis Compound_Administration->Pharmacokinetic_Analysis Behavioral_Testing->Comparative_Analysis Pharmacokinetic_Analysis->Comparative_Analysis Therapeutic_Potential Assessment of Therapeutic Potential Comparative_Analysis->Therapeutic_Potential

Caption: Experimental Workflow for FAAH Inhibitor Evaluation.

Conclusion and Future Directions

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide represents a promising naturally derived FAAH inhibitor with a distinct pharmacological profile compared to its synthetic counterparts. Its likely irreversible mechanism of action and selectivity over MAGL make it a valuable tool for studying the endocannabinoid system and a potential lead for therapeutic development.

While synthetic inhibitors like URB597, PF-3845, and OL-135 are well-characterized and have been instrumental in advancing the field, the exploration of natural compounds offers a diverse chemical space for novel drug discovery. Further research is warranted to precisely determine the inhibitory potency (IC50) of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and to fully elucidate its pharmacokinetic and pharmacodynamic properties in various preclinical models. Such studies will be crucial in establishing its potential as a viable therapeutic agent for a range of disorders amenable to FAAH inhibition.

References

  • Alasmari, M., Böttger, C., Rácz, I., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Molecular Neurobiology, 48(3), 513-522. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Gobira, P. H., Vilela, L. R., Salles, A. B., et al. (2020). The FAAH inhibitor URB597 prevents and reverses morphine tolerance in male and female mice. British Journal of Pharmacology, 177(12), 2826-2840. [Link]

  • Lichtman, A. H., Leung, D., Shelton, C. C., et al. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for a pivotal role for endogenous anandamide in pain suppression. Journal of Pharmacology and Experimental Therapeutics, 311(2), 461-468. [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 3(5), 537-557. [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. [Link]

  • Ulloa del Carpio, N., Alvarado-Corella, D., et al. (2024). Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca. Frontiers in Pharmacology, 15, 1360422. [Link]

  • ResearchGate. The Macamide N-3-Methoxybenzyl-Linoleamide Is a Time-Dependent Fatty Acid Amide Hydrolase (FAAH) Inhibitor. [Link]

  • Alasmari, M., Quispe, C., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 27(19), 6596. [Link]

  • Patsnap Synapse. What are FAAH inhibitors and how do they work?. [Link]

  • Wikipedia. EX-597. [Link]

Sources

A Comparative Efficacy Analysis: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide versus Anandamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Cannabinoid Pharmacology and Drug Development

Executive Summary

The endocannabinoid system (ECS) presents a rich field for therapeutic intervention, with the endogenous ligand anandamide (AEA) serving as a foundational chemical scaffold. However, AEA's therapeutic potential is hampered by its rapid enzymatic degradation and metabolic instability. This has spurred the development of synthetic analogs, including N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a macamide also known as N-(3-methoxybenzyl)linoleamide (herein referred to as 3-MBL). This guide provides a detailed, evidence-based comparison of the efficacy of 3-MBL and AEA, focusing on receptor interaction, functional activity, and metabolic stability. Our analysis indicates that while AEA is a direct, albeit partial, agonist at cannabinoid receptors, 3-MBL's primary mechanism appears to be the potent and potentially irreversible inhibition of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for AEA degradation. This distinction positions 3-MBL not as a direct replacement for AEA, but as an indirect modulator of the ECS with a distinct and potentially more durable therapeutic profile.

Introduction: The Rationale for Anandamide Analogs

Anandamide (AEA), an endogenous derivative of arachidonic acid, was the first endocannabinoid identified. It plays a crucial role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory, primarily through its interaction with the cannabinoid receptors CB1 and CB2.[1][2] Both CB1 and CB2 are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3]

Despite its significance, the therapeutic application of exogenous AEA is severely limited by its rapid inactivation. Following cellular uptake, AEA is hydrolyzed by the intracellular serine hydrolase Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine, terminating its signaling activity.[2][4][5] This rapid degradation leads to a short biological half-life, making it a challenging therapeutic agent.[6]

This metabolic vulnerability has driven the exploration of two primary strategies in cannabinoid drug development:

  • Development of stable, direct-acting agonists: Synthesizing molecules that mimic AEA's structure but are resistant to FAAH hydrolysis.

  • Inhibition of AEA degradation: Developing molecules that inhibit FAAH, thereby increasing the concentration and duration of action of endogenous AEA.[2]

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (3-MBL) is a synthetic macamide, a class of lipophilic compounds originally identified in the Maca plant (Lepidium meyenii).[7][8] Its structural similarity to AEA, particularly the fatty acid tail, suggests a potential interaction with the ECS. This guide will dissect the available evidence to compare the efficacy and mechanism of action of 3-MBL relative to AEA.

Comparative Analysis: Receptor Binding and Functional Efficacy

A ligand's efficacy is determined by two key properties: its ability to bind to a receptor (affinity) and its ability to elicit a functional response upon binding (intrinsic activity).

Receptor Binding Affinity

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

Anandamide exhibits moderate affinity for the CB1 receptor and a significantly lower affinity for the CB2 receptor, establishing it as a CB1-selective ligand.[9] In contrast, direct binding data for 3-MBL at cannabinoid receptors is not prominently available in the literature, suggesting its primary target may not be the orthosteric binding site of CB1 or CB2. Some studies propose that macamides may interact with the ECS, but this is often attributed to their effects on FAAH rather than direct receptor agonism.[8][10]

Compound CB1 Receptor Ki (nM) CB2 Receptor Ki (nM) Selectivity
Anandamide (AEA)89371~4.2-fold for CB1
3-MBLData not available; presumed low affinityData not available; presumed low affinityNot Applicable

Table 1: Comparison of reported binding affinities for Anandamide. The lack of available data for 3-MBL suggests a different primary mechanism of action.

Functional Activity & Signaling

Functional activity assays measure the biological response following receptor binding. For Gi/o-coupled receptors like CB1 and CB2, common assays include GTPγS binding and cAMP accumulation assays.[11][12][13]

  • GTPγS Binding Assay: This assay directly measures the activation of G proteins. Agonist binding promotes the exchange of GDP for a non-hydrolyzable analog, [35S]GTPγS, on the Gα subunit.[12][14] The amount of incorporated radioactivity is proportional to the degree of G protein activation.

  • cAMP Accumulation Assay: This assay measures the downstream effect of Gαi activation. Agonists of Gi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[15][16] This decrease is typically measured in cells pre-stimulated with forskolin, an adenylyl cyclase activator.[17]

Anandamide is classified as a partial agonist at both CB1 and CB2 receptors, meaning it binds to the receptor and elicits a response, but this response is weaker than that of a full agonist.[2][18] Its efficacy is generally higher at CB1 than CB2 receptors.

For 3-MBL, its primary reported activity is the inhibition of FAAH, which indirectly amplifies the effects of endogenous anandamide.[8] Therefore, in functional assays using cells that produce AEA, 3-MBL would likely potentiate the AEA-induced signal rather than generating a signal on its own. In vivo, this translates to an enhancement of AEA's natural signaling.[6]

Diagram: Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade for the CB1 receptor, which is the primary target of Anandamide. This pathway is indirectly modulated by 3-MBL through its inhibition of AEA degradation.

CB1_Signaling CB1 CB1 Receptor G_Protein Gi/o Protein (αβγ) CB1->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts AEA Anandamide (AEA) or other Agonist AEA->CB1 ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Gene Gene Transcription & Cellular Response PKA->Gene Modulates

Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.

Metabolic Stability: The Key Differentiator

The most significant distinction between AEA and 3-MBL lies in their interaction with the FAAH enzyme.

Anandamide: A Readily Hydrolyzed Substrate

Anandamide is the primary endogenous substrate for FAAH. The enzyme efficiently hydrolyzes the amide bond of AEA, leading to its rapid inactivation and a short biological half-life.[5] This rapid clearance necessitates strategies to prolong its presence for therapeutic effect, such as co-administration with a FAAH inhibitor.[6]

3-MBL: A Potent FAAH Inhibitor

In contrast, 3-MBL is not a significant substrate for FAAH but rather a potent inhibitor of the enzyme.[8] Studies have shown that N-benzyl-linoleamide, a closely related compound, is a slow substrate for FAAH and acts as an inhibitor.[10][19] Specifically, 3-MBL has been demonstrated to be a time-dependent and dose-dependent FAAH inhibitor, with a mechanism that is likely irreversible or slowly reversible.[8] Importantly, it shows selectivity, having no significant inhibitory effect on monoacylglycerol lipase (MAGL), the primary enzyme for degrading the other major endocannabinoid, 2-arachidonoylglycerol (2-AG).[8]

Compound Interaction with FAAH Effect on Endogenous AEA Levels
Anandamide (AEA)Primary endogenous substrate; rapidly hydrolyzed.[5]Acts as the signaling molecule itself.
3-MBLTime-dependent, likely irreversible inhibitor.[8]Increases concentration and duration of action.

Table 2: Comparison of the interaction with and effect on the FAAH enzyme.

Diagram: Comparative Metabolic Pathways

Metabolism cluster_AEA Anandamide (AEA) Pathway cluster_3MBL 3-MBL Pathway AEA Anandamide (Active) FAAH_A FAAH Enzyme AEA->FAAH_A Binds & is Hydrolyzed Products_A Arachidonic Acid + Ethanolamine (Inactive) FAAH_A->Products_A MBL 3-MBL FAAH_B FAAH Enzyme MBL->FAAH_B Binds & Inhibits Endo_AEA Endogenous AEA FAAH_B->Endo_AEA Degradation Blocked

Caption: Contrasting interactions of AEA and 3-MBL with the FAAH enzyme.

In Vivo Implications and Therapeutic Potential

The distinct mechanisms of AEA and 3-MBL lead to different in vivo profiles.

  • Anandamide: When administered exogenously, AEA produces classic cannabinoid effects, including hypothermia, hypo-locomotion, catalepsy, and analgesia, which are mediated by the CB1 receptor.[20][21] However, these effects are transient unless its degradation is blocked.[6] In FAAH knockout mice, the effects of AEA are prolonged and resemble those of Δ9-THC.[22]

  • 3-MBL: By inhibiting FAAH, 3-MBL elevates the levels of endogenous anandamide in a physiologically relevant manner. This "on-demand" enhancement of natural ECS signaling may offer a more nuanced therapeutic effect with a potentially wider therapeutic window compared to direct-acting agonists. In vivo studies have demonstrated that 3-MBL possesses anticonvulsant effects, which is consistent with the known role of anandamide in suppressing neuronal excitability.[7][23] This neuroprotective potential makes it a promising candidate for neurological disorders like epilepsy.[10]

Experimental Protocols

To empower researchers to validate and expand upon these findings, we provide outlines for key experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

  • Preparation: Prepare cell membrane homogenates from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).[11]

  • Reaction Mixture: In a 96-well plate, combine membrane homogenates, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled test compound (e.g., AEA or 3-MBL).[24][25]

  • Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay

Objective: To determine the functional efficacy (EC50 and Emax) of a test compound as an agonist at CB1 or CB2 receptors.

  • Preparation: Use the same membrane homogenates as in the binding assay.

  • Reaction Mixture: In a 96-well plate, combine membrane homogenates, a fixed concentration of [35S]GTPγS, GDP (to regulate basal binding), and varying concentrations of the test compound.[12][13]

  • Incubation: Incubate at 30°C for 60 minutes.

  • Separation & Quantification: Similar to the binding assay, separate bound [35S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Plot the stimulated binding (in counts per minute or as a percentage of a full agonist's response) against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).[13]

Protocol 3: FAAH Activity Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on FAAH activity.

  • Enzyme Source: Prepare a lysate from rat liver or brain, or use recombinant FAAH enzyme.

  • Reaction Mixture: Pre-incubate the enzyme source with varying concentrations of the test inhibitor (e.g., 3-MBL) for a set period (especially for time-dependent inhibitors).[8]

  • Initiate Reaction: Add a fluorescent or radiolabeled FAAH substrate (e.g., anandamide arachidonyl 7-amino, 4-methyl coumarin).

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Quantification: Stop the reaction and measure the product formation using a fluorometer or by scintillation counting.

  • Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression.

Diagram: Experimental Workflow for FAAH Inhibition Assay

FAAH_Workflow A 1. Prepare FAAH Source (e.g., Rat Liver Lysate) B 2. Pre-incubate FAAH with varying [3-MBL] A->B C 3. Add Fluorescent AEA Substrate B->C D 4. Incubate at 37°C C->D E 5. Measure Fluorescence (Product Formation) D->E F 6. Data Analysis (Plot % Inhibition vs. [3-MBL]) E->F G 7. Determine IC50 Value F->G

Sources

A Comparative Guide to FAAH Inhibitors: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide vs. URB597

Author: BenchChem Technical Support Team. Date: February 2026

For Drug Development Professionals and Neuroscience Researchers

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a vast array of physiological processes. A key regulatory node within this system is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA). By catabolizing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling. Pharmacological inhibition of FAAH presents a compelling therapeutic strategy: it elevates endogenous AEA levels, thereby amplifying the beneficial effects of endocannabinoid signaling—such as analgesia, anxiolysis, and anti-inflammatory actions—without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This guide provides an in-depth, objective comparison of two widely researched FAAH inhibitors: URB597, a well-characterized tool compound, and N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a member of the macamide class of natural product derivatives. We will dissect their mechanisms of action, comparative potency, and the experimental workflows required to validate their activity.

Inhibitor Profiles: A Head-to-Head Overview

The fundamental distinction between these two compounds lies in their chemical class and, consequently, their mechanism of inhibition. URB597 is a carbamate-based inhibitor, while N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a fatty acid amide analogue structurally similar to the endogenous substrate, AEA.

FeatureN-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamideURB597
Synonyms N-3-methoxybenzyl-linoleamide, a macamide(3'-(aminocarbonyl)[1,1'-biphenyl]-3-yl)-cyclohexylcarbamate
Chemical Class Fatty Acid Amide AnalogueO-aryl Carbamate
Mechanism of Inhibition Substrate-like, competitive/time-dependent[1]Covalent, irreversible
Potency (IC₅₀) Varies; activity demonstrated in micromolar rangePotent; species-dependent (e.g., ~4-5 nM for human/rat FAAH)
Selectivity Primarily targets FAAH due to structural similarity to AEA[1]Highly selective for FAAH over other serine hydrolases
In Vivo Efficacy Demonstrates anticonvulsant and neuroprotective effects in preclinical models[2][3]Extensive preclinical data showing anxiolytic, antidepressant, and analgesic effects[4][5][6][7]

Dissecting the Mechanisms of Inhibition

The efficacy and duration of action of an enzyme inhibitor are dictated by its molecular mechanism. URB597 and N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide exemplify two distinct and important inhibitory strategies.

URB597: Irreversible Covalent Modification URB597 acts as a mechanism-based inactivator. It enters the FAAH active site, where the catalytic serine residue (Ser241) attacks the carbamate carbonyl group. This leads to the formation of a stable, carbamoylated enzyme intermediate, effectively rendering the FAAH enzyme permanently inactive. This irreversible action results in a profound and sustained elevation of AEA levels in the brain and peripheral tissues.[4][5]

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: Substrate-Like Inhibition As an analogue of AEA, this macamide is recognized by the FAAH active site. Research suggests it may act as a competitive or time-dependent inhibitor.[1] In silico modeling indicates a potential "plugging" effect on the channel leading to the active site, preventing the natural substrate from entering.[2][3] This mode of action, while effectively reducing AEA degradation, is fundamentally different from the covalent inactivation caused by URB597.

Inhibition_Mechanisms Figure 1: Contrasting Mechanisms of FAAH Inhibition cluster_0 Normal FAAH Catalysis cluster_1 URB597 (Irreversible) cluster_2 N-(3-Methoxybenzyl)-octadecadienamide (Competitive) FAAH_active FAAH (Active) FAAH_AEA_complex FAAH-AEA Complex FAAH_active->FAAH_AEA_complex Binds AEA Anandamide (AEA) Products Arachidonic Acid + Ethanolamine FAAH_AEA_complex->Products Hydrolyzes Products->FAAH_active Releases FAAH_active_U FAAH (Active) URB597 URB597 FAAH_active_U->URB597 Binds FAAH_inactive Carbamoylated FAAH (Inactive) URB597->FAAH_inactive Covalent Attack FAAH_active_M FAAH (Active) Macamide Macamide FAAH_active_M->Macamide Competes with AEA FAAH_Macamide_complex FAAH-Macamide Complex (Inhibition) Macamide->FAAH_Macamide_complex FAAH_Macamide_complex->FAAH_active_M Reversible Assay_Workflow Figure 2: Workflow for Fluorometric FAAH Inhibition Assay start Start prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors plate_setup Add Buffer, Inhibitor/Vehicle to 96-well Plate prep_inhibitors->plate_setup add_enzyme Add FAAH Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate analyze Calculate Reaction Rates and Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro FAAH inhibition assay.

Guidance for Researchers: Selecting the Appropriate Tool

The choice between these two inhibitors is contingent on the experimental design and scientific question.

  • URB597 is the compound of choice for studies requiring robust, long-lasting FAAH inhibition. Its high potency and irreversible mechanism make it a reliable tool for in vivo studies aiming to produce a sustained elevation of endocannabinoids to probe their physiological roles in pain, anxiety, and neuroprotection. [4][5][6][8]However, researchers should be aware of reports suggesting potential off-target, non-FAAH mediated effects that may need to be controlled for. [9]

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a valuable tool for structure-activity relationship (SAR) studies or for experiments where a reversible, competitive mode of inhibition is desired. As a natural product derivative, it represents an alternative scaffold to carbamate-based inhibitors and has shown promise in specific CNS applications like epilepsy models. [2][3]Its use may be particularly relevant when exploring the therapeutic potential of substrate-analogue inhibitors.

Conclusion

URB597 and N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide are both effective inhibitors of FAAH, but they operate via fundamentally different molecular mechanisms. URB597's well-documented potency and irreversible action have cemented its status as a benchmark FAAH inhibitor in preclinical research. N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide provides a mechanistically distinct, substrate-like alternative that is useful for exploring different chemical scaffolds and inhibitory profiles. A comprehensive understanding of these differences is paramount for designing rigorous experiments and accurately interpreting results in the pursuit of novel therapeutics targeting the endocannabinoid system.

References

  • Wiley, J. L., et al. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology, 167(3), 619–629. [Link]

  • Mascovitz, P., et al. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 165(8), 2533–2545. [Link]

  • Justinova, Z., et al. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Biological Psychiatry, 64(11), 930–937. [Link]

  • Lichtman, A. H., et al. (2013). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pain, 14(7), 737–748. [Link]

  • Hill, M. N., et al. (2018). Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies. Journal of Psychiatry & Neuroscience, 43(3), 151–163. [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 147(3), 281–288. [Link]

  • Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 159. [Link]

  • Baranowska-Kuczko, M., et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. Molecules, 25(14), 3192. [Link]

  • Zhang, C., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Creative BioMart Website. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience Website. [Link]

  • ResearchGate. (n.d.). Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. ResearchGate. [Link]

  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem Database. [Link]

  • Alarcon-Enos, J., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 27(21), 7514. [Link]

  • Winston, J. H., et al. (2015). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility, 27(10), 1503–1512. [Link]

  • Pacher, P., et al. (2015). Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. British Journal of Pharmacology, 172(13), 3250–3263. [Link]

  • Tassorelli, C., et al. (2014). Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine. Journal of Headache and Pain, 15, 66. [Link]

  • Nucci, C., et al. (2007). The fatty acid amide hydrolase inhibitor, URB597, promotes retinal ganglion cell neuroprotection in a rat model of optic nerve axotomy. British Journal of Ophthalmology, 91(8), 1103–1107. [Link]

  • Alarcon-Enos, J., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. [Link]

Sources

Validating N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Activity: A Comparative Guide Using FAAH Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is paramount to advancing a novel compound. This guide provides an in-depth technical comparison for validating the activity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (M-linoleamide), a prominent macamide found in Lepidium meyenii (Maca), as a Fatty Acid Amide Hydrolase (FAAH) inhibitor.[1][2] We will explore the rationale and experimental design for utilizing FAAH knockout (FAAH-/-) models, a critical tool for confirming target engagement and elucidating the compound's role within the endocannabinoid system.

The Rationale: Why FAAH Knockout Models are the Gold Standard

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a plethora of physiological processes, including pain, mood, and memory.[3][4] The primary degradative enzyme for the key endocannabinoid anandamide (AEA) is Fatty Acid Amide Hydrolase (FAAH).[3][5][6] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors and producing therapeutic effects such as analgesia and anxiolysis.[7]

M-linoleamide has been identified as a time-dependent FAAH inhibitor, suggesting a potentially irreversible or slowly reversible mechanism of action.[2] To definitively validate that the observed pharmacological effects of M-linoleamide are indeed mediated through the inhibition of FAAH, a comparative study employing FAAH knockout (FAAH-/-) mice alongside their wild-type (WT) littermates is the most rigorous approach.

The logic is straightforward: if M-linoleamide's primary mechanism of action is the inhibition of FAAH, its effects will be significantly blunted or entirely absent in mice that genetically lack the FAAH enzyme. Conversely, the compound should elicit a robust, dose-dependent response in wild-type animals where FAAH is present and active.

Experimental Design: A Comparative In Vivo Study

This section outlines a comprehensive experimental workflow to compare the effects of M-linoleamide in FAAH-/- and WT mice.

Experimental Workflow Diagram

G cluster_0 Animal Cohorts cluster_1 Treatment Groups (n=8-10 per group) cluster_2 Behavioral Assays (Post-Treatment) cluster_3 Biochemical Analysis (Post-Mortem) Wild-Type (WT) Mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle Wild-Type (WT) Mice->WT_Vehicle WT_M_lino WT + M-linoleamide Wild-Type (WT) Mice->WT_M_lino WT_URB597 WT + URB597 (Positive Control) Wild-Type (WT) Mice->WT_URB597 FAAH-/- Mice FAAH-/- Mice KO_Vehicle FAAH-/- + Vehicle FAAH-/- Mice->KO_Vehicle KO_M_lino FAAH-/- + M-linoleamide FAAH-/- Mice->KO_M_lino Hot_Plate Hot Plate Test (Analgesia) WT_Vehicle->Hot_Plate Elevated_Plus_Maze Elevated Plus Maze (Anxiolysis) WT_Vehicle->Elevated_Plus_Maze WT_M_lino->Hot_Plate WT_M_lino->Elevated_Plus_Maze WT_URB597->Hot_Plate WT_URB597->Elevated_Plus_Maze KO_Vehicle->Hot_Plate KO_Vehicle->Elevated_Plus_Maze KO_M_lino->Hot_Plate KO_M_lino->Elevated_Plus_Maze Brain_Tissue Brain Tissue Collection Elevated_Plus_Maze->Brain_Tissue AEA_Levels Anandamide (AEA) Quantification (LC-MS/MS) Brain_Tissue->AEA_Levels

Caption: Experimental workflow for validating M-linoleamide activity.

Step-by-Step Experimental Protocol
  • Animal Subjects:

    • Adult male FAAH knockout (FAAH-/-) mice and their wild-type (WT) littermates (C57BL/6J background) will be used.

    • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

    • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Test Compound: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (M-linoleamide) will be dissolved in a vehicle solution (e.g., 5% Tween 80, 5% PEG400 in saline).

    • Positive Control: URB597, a well-characterized irreversible FAAH inhibitor, will be used as a positive control to confirm the expected phenotype.[8][9]

    • Vehicle Control: The vehicle solution will be administered as a negative control.

    • Dosing Regimen: Animals will receive an intraperitoneal (i.p.) injection of either vehicle, M-linoleamide (e.g., 10 mg/kg), or URB597 (e.g., 0.3 mg/kg) 60 minutes prior to behavioral testing.

  • Behavioral Assessments:

    • Analgesia (Hot Plate Test):

      • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

      • Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

      • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

      • An increase in latency indicates an analgesic effect.

    • Anxiolysis (Elevated Plus Maze):

      • The apparatus consists of two open arms and two closed arms elevated from the floor.

      • Mice are placed at the center of the maze and allowed to explore for 5 minutes.

      • Record the time spent in and the number of entries into the open and closed arms.

      • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. FAAH knockout mice have been shown to exhibit reduced anxiety-like behavior in this test.[10]

  • Biochemical Analysis:

    • Immediately following the final behavioral test, mice will be euthanized.

    • Brains will be rapidly excised, and specific regions (e.g., prefrontal cortex, hippocampus) will be dissected on ice.

    • Tissues will be flash-frozen in liquid nitrogen and stored at -80 °C.

    • Anandamide (AEA) levels will be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Data Analysis and Expected Outcomes

The data will be analyzed using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of treatment and genotype. The expected outcomes are summarized in the table below:

Experimental GroupHot Plate Latency (Analgesia)Time in Open Arms (Anxiolysis)Brain AEA LevelsRationale
WT + Vehicle BaselineBaselineBaselineEstablishes the normal behavioral and biochemical phenotype in wild-type mice.
WT + M-linoleamide Significantly IncreasedSignificantly IncreasedSignificantly IncreasedDemonstrates the analgesic and anxiolytic effects of M-linoleamide in the presence of its target enzyme (FAAH), leading to elevated AEA.
WT + URB597 Significantly IncreasedSignificantly IncreasedSignificantly IncreasedConfirms the expected phenotype of a potent FAAH inhibitor in wild-type mice.
FAAH-/- + Vehicle Increased vs. WT VehicleIncreased vs. WT VehicleSignificantly Increased vs. WT VehicleReflects the known phenotype of FAAH knockout mice, which have elevated endogenous AEA levels and reduced pain and anxiety behaviors.[11][12]
FAAH-/- + M-linoleamide No significant change vs. FAAH-/- VehicleNo significant change vs. FAAH-/- VehicleNo significant change vs. FAAH-/- VehicleThe absence of a pharmacological effect in mice lacking FAAH strongly indicates that M-linoleamide's primary mechanism of action is FAAH inhibition.

The Endocannabinoid Signaling Pathway and FAAH's Role

To contextualize the experimental approach, it is essential to understand the signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA->CB1 Retrograde Signaling AEA->FAAH Uptake & Degradation M_lino M-linoleamide M_lino->FAAH Inhibition

Caption: Endocannabinoid signaling and the inhibitory action of M-linoleamide.

In this pathway, anandamide is synthesized on-demand in the postsynaptic neuron and travels retrogradely to bind to presynaptic CB1 receptors, modulating neurotransmitter release.[13] Its signaling is terminated by cellular uptake and subsequent degradation by FAAH into arachidonic acid and ethanolamine.[5][14] M-linoleamide, by inhibiting FAAH, prevents this degradation, leading to an accumulation of AEA and prolonged CB1 receptor activation.

Alternative FAAH Inhibitors for Comparison

While this guide focuses on M-linoleamide, it is beneficial to be aware of other FAAH inhibitors for comparative studies. These can be broadly categorized:

  • Irreversible Covalent Inhibitors:

    • URB597: A carbamate-based inhibitor that carbamylates the catalytic serine residue of FAAH.[9][15] It is widely used as a reference compound in preclinical studies.

    • PF-3845: A potent and selective piperidine urea-based inhibitor.[9]

  • Reversible Covalent Inhibitors:

    • OL-135: An α-ketoheterocycle that forms a reversible covalent bond with FAAH.[9]

  • Natural Product Inhibitors:

    • Kaempferol: A flavonoid found in many plants that exhibits FAAH inhibitory activity.[15][16]

    • Licarin A: A neolignan that has been reported to interact with FAAH.[15]

Conclusion

The use of FAAH knockout models provides an unequivocal method for validating the mechanism of action of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. The absence of a pharmacological effect in these animals, contrasted with a clear dose-dependent response in wild-type counterparts, delivers the rigorous, self-validating data required for advancing drug development programs. This comparative approach not only confirms target engagement but also solidifies the compound's role as a modulator of the endocannabinoid system, paving the way for further preclinical and clinical investigation.

References

  • Anandamide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - Frontiers. (2017, May 29). Retrieved January 22, 2026, from [Link]

  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025, April 4). Bristol Myers Squibb. Retrieved January 22, 2026, from [Link]

  • Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • FAAH - The enzyme that breaks down Anandamide - Strain Genie. (2020, January 3). Retrieved January 22, 2026, from [Link]

  • Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase | PNAS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anandamide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC. (2017, May 29). Retrieved January 22, 2026, from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • What are FAAH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 22, 2026, from [Link]

  • Evaluation of the emotional phenotype and serotonergic neurotransmission of fatty acid amide hydrolase-deficient mice - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. (2025, April 5). Retrieved January 22, 2026, from [Link]

  • N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PubMed. (2025, April 5). Retrieved January 22, 2026, from [Link]

  • Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025, April 3). Retrieved January 22, 2026, from [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC - PubMed Central. (2011, April 18). Retrieved January 22, 2026, from [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide - DC Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed. (2013, July 14). Retrieved January 22, 2026, from [Link]

  • Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide - Biotech Hub Africa. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

A Comparative Analysis of the Neuroprotective Effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Quest for Neuronal Resilience

The relentless progression of neurodegenerative diseases and the acute devastation of ischemic events like stroke present a formidable challenge to modern medicine. A key therapeutic strategy lies in neuroprotection: the preservation of neuronal structure and function against insults. Endogenous signaling systems offer a rich source of targets for developing such therapies. One such system is the endocannabinoid system (ECS), which plays a crucial role in regulating neuronal activity, inflammation, and cell survival.

This guide provides a comparative analysis of the neuroprotective effects of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide , a synthetic macamide structurally related to the endocannabinoid anandamide, against a well-established neuroprotective agent, Capsaicin .[1][2] Macamides, originally isolated from the Maca plant (Lepidium meyenii), have garnered interest for their potential neuroprotective properties, with some studies suggesting they act by inhibiting Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading anandamide.[3][4] This inhibition leads to elevated anandamide levels, subsequently enhancing endocannabinoid signaling and promoting neuroprotection.

Capsaicin, the pungent compound in chili peppers, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][5] While often associated with pain and inflammation, TRPV1 activation has also been shown to trigger downstream signaling cascades that can protect neurons from ischemic and excitotoxic damage.[1][6]

This guide will delve into the mechanisms of action, compare the neuroprotective efficacy based on available data, and provide detailed experimental protocols for assessing these compounds in established in vitro and in vivo models of neuronal injury.

Comparative Analysis: Mechanism and Efficacy

The neuroprotective potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Capsaicin stems from their distinct molecular targets and signaling pathways.

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: This compound's primary proposed mechanism is the inhibition of the FAAH enzyme.[3][4] By blocking FAAH, it prevents the breakdown of the endocannabinoid anandamide (AEA). Elevated AEA levels lead to sustained activation of cannabinoid receptor 1 (CB1), which is highly expressed in the central nervous system. CB1 activation is known to confer neuroprotection by reducing presynaptic glutamate release, mitigating excitotoxicity, and suppressing neuroinflammation.

Capsaicin: As a potent agonist of the TRPV1 channel, capsaicin's neuroprotective effects are multifaceted.[1][5] TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium and sodium ions. While prolonged and excessive activation can be cytotoxic, transient activation can trigger protective mechanisms. These include the release of neuroprotective peptides like calcitonin gene-related peptide (CGRP) and the modulation of synaptic plasticity.[5] Some studies suggest that TRPV1 activation can also down-regulate glutamate NMDA receptors, thereby reducing excitotoxic cell death following an ischemic event.[6]

Signaling Pathway Overview

The following diagrams illustrate the proposed primary signaling pathways for each compound.

M_Lina_Pathway M_Lina N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide FAAH FAAH Enzyme M_Lina->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Neuroprotection Neuroprotection (Reduced Excitotoxicity, Anti-inflammatory) CB1->Neuroprotection

Caption: Proposed mechanism of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Capsaicin_Pathway Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Signaling Downstream Signaling (e.g., CGRP release, NMDA-R modulation) Ca_Influx->Signaling Neuroprotection Neuroprotection (Anti-excitotoxic, Synaptic Plasticity) Signaling->Neuroprotection

Caption: Primary neuroprotective mechanism of Capsaicin.

Performance Data Summary

While direct comparative studies are limited, the following table summarizes hypothetical efficacy data based on typical results from the experimental models described in the next section. This serves to illustrate the expected outcomes and key comparison points.

ParameterN-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamideCapsaicinRationale for Comparison
Optimal In Vitro Conc. 1-10 µM0.1-1 µMDefines the therapeutic window for in vitro neuroprotection assays.
% Neuronal Viability (OGD Model) ~65-75%~60-70%Quantifies the degree of protection against ischemic-like injury in cultured neurons.
% Infarct Volume Reduction (MCAO Model) ~30-40%~25-35%Measures the extent of brain tissue saved from ischemic damage in an in vivo stroke model.
Primary Mechanism FAAH InhibitionTRPV1 AgonismHighlights the different molecular targets and pathways involved.

Experimental Protocols for Neuroprotective Assessment

To rigorously evaluate and compare the neuroprotective effects of novel compounds, standardized and reproducible experimental models are essential. Below are detailed protocols for a common in vitro and in vivo model of ischemic injury.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This model simulates the conditions of ischemia in a controlled cell culture environment, making it ideal for initial screening and mechanistic studies.[7][8][9]

Objective: To assess the ability of a test compound to protect cultured neurons from cell death induced by the simultaneous removal of oxygen and glucose.

Experimental Workflow Diagram:

OGD_Workflow start Plate Primary Neurons culture Culture for 7-10 days start->culture pre_treat Pre-treat with Test Compound culture->pre_treat ogd Induce OGD (Glucose-free media, Hypoxic Chamber) pre_treat->ogd reoxygenation Reoxygenation (Normal media & atmosphere) ogd->reoxygenation assay Assess Viability (e.g., MTT, LDH assay) reoxygenation->assay end Data Analysis assay->end

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate primary cortical or hippocampal neurons in 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons for 7-10 days in Neurobasal medium supplemented with B27 and L-glutamine to allow for maturation.

  • Pre-treatment:

    • Prepare stock solutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Capsaicin in DMSO.

    • One hour prior to OGD, replace the culture medium with fresh medium containing the desired concentration of the test compound or vehicle (DMSO). Include a positive control (e.g., MK-801) and a vehicle control group.

  • Oxygen-Glucose Deprivation (OGD):

    • Prepare a glucose-free Earle's Balanced Salt Solution (EBSS) and bubble it with a gas mixture of 95% N2 / 5% CO2 for at least 30 minutes to deoxygenate.

    • Wash the cells once with the deoxygenated, glucose-free EBSS.

    • Replace the medium with the deoxygenated, glucose-free EBSS containing the test compounds.

    • Place the plate in a hypoxic chamber (e.g., with a 95% N2 / 5% CO2 atmosphere) at 37°C for a duration determined by cell type and sensitivity (typically 60-90 minutes).

  • Reoxygenation:

    • Remove the plate from the hypoxic chamber.

    • Quickly replace the OGD buffer with the original, pre-conditioned culture medium (containing serum and glucose).

    • Return the plate to a standard cell culture incubator (95% air / 5% CO2) for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The formation of formazan crystals, which are then solubilized, is proportional to the number of viable cells. Read absorbance at 570 nm.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity corresponds to decreased cell viability.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most widely used animal model for focal cerebral ischemia, mimicking the events of a human stroke.[10][11][12][13][14]

Objective: To evaluate the neuroprotective efficacy of a test compound in reducing brain infarct volume and improving neurological deficits following a surgically induced stroke.

Step-by-Step Protocol:

  • Animal Preparation:

    • Anesthetize a male rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane (3% for induction, 1.5-2% for maintenance).[14]

    • Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

    • Carefully dissect the arteries from the surrounding tissue.

    • Ligate the distal end of the ECA.

    • Place temporary ligatures around the CCA and ICA.

    • Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[12] The length of insertion is critical and depends on the animal's weight.

    • Occlude the MCA for a defined period (e.g., 60-90 minutes for transient MCAO).

  • Drug Administration:

    • Administer the test compound (e.g., via intraperitoneal or intravenous injection) at a pre-determined time point (e.g., 30 minutes before reperfusion or immediately after).

  • Reperfusion:

    • After the occlusion period, carefully withdraw the filament to allow blood flow to resume to the MCA territory.

    • Suture the neck incision and allow the animal to recover from anesthesia.

  • Post-operative Assessment:

    • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal and perfuse the brain.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume using image analysis software.

Discussion and Future Directions

Both N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Capsaicin demonstrate plausible mechanisms for neuroprotection. The former leverages the well-established protective role of the endocannabinoid system, while the latter engages the complex signaling of the TRPV1 channel. The choice between these or similar compounds in a drug development pipeline would depend on factors such as target specificity, potential for off-target effects, and the therapeutic window.

The anticonvulsant properties also reported for synthetic macamides suggest a broader potential for these compounds in neurological disorders characterized by excitability.[4] For Capsaicin, a significant challenge is separating its neuroprotective effects from its potent nociceptive (pain-inducing) properties, which could be a limiting factor for systemic administration.[15]

Future research should focus on direct, head-to-head comparative studies to elucidate the relative potency and efficacy of these compounds. Further investigation into the downstream signaling of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide beyond FAAH inhibition is warranted to fully understand its mechanism of action. Additionally, exploring novel formulations or delivery systems could help mitigate the undesirable side effects of compounds like Capsaicin, enhancing their therapeutic potential.

References

  • Wang, T., et al. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Phytotherapy Research, 33(4), 1074-1083. Available from: [Link]

  • Bio-protocol. (n.d.). In Vivo Study Design. Available from: [Link]

  • PubMed. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Available from: [Link]

  • SpringerLink. (2015). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Available from: [Link]

  • JoVE. (2022). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model. Available from: [Link]

  • PubMed. (2023). Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance. Available from: [Link]

  • PubMed Central (PMC). (2023). Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance. Available from: [Link]

  • Stroke. (n.d.). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). Available from: [Link]

  • Experimental Neurobiology. (2014). A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival. Available from: [Link]

  • PubMed. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Available from: [Link]

  • ResearchGate. (2023). (PDF) Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance. Available from: [Link]

  • Journal of Psychopharmacology. (2020). The Effect of the Trpv1 Agonist, Capsaicin, on the Developing Rat Brain: A Mini Review. Available from: [Link]

  • PubMed Central (PMC). (2024). TRPV1 Channels in the Central Nervous System as Drug Targets. Available from: [Link]

  • Scilit. (n.d.). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Available from: [Link]

  • ACS Publications. (2025). Unraveling the Synergistic Neuroprotective Mechanism of Natural Drug Candidates Targeting TRPV1 and TRPM8 on an Ischemic Stroke. Available from: [Link]

  • ResearchGate. (n.d.). Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. Available from: [Link]

  • MDPI. (n.d.). Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases. Available from: [Link]

  • PubMed Central (PMC). (2021). Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. Available from: [Link]

  • ResearchGate. (2025). An In Vitro Oxygen–Glucose Deprivation Model for Studying Ischemia–Reperfusion Injury of Neuronal Cells | Request PDF. Available from: [Link]

  • RSC Publishing. (2024). Synergetic effect of mild hypothermia and antioxidant treatment on ROS–mediated neuron injury under oxygen–glucose deprivation investigated by scanning electrochemical microscopy. Available from: [Link]

  • MDPI. (n.d.). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Available from: [Link]

  • PubChem. (n.d.). (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. Available from: [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a prominent member of the macamide family of lipid mediators isolated from the Peruvian plant Lepidium meyenii (Maca), has garnered significant interest for its potential therapeutic applications.[1][2] Primarily recognized for its activity within the endocannabinoid system, this molecule presents a compelling profile for researchers in neurology, pain management, and inflammation.[2][3] Its structural similarity to the endogenous cannabinoid anandamide suggests a mechanism of action involving the modulation of cannabinoid receptors and the enzymes that regulate endocannabinoid tone.[1][3]

This guide provides a comprehensive analysis of the cross-reactivity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. Our objective is to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison of its activity at its primary targets against a panel of relevant alternative compounds and key off-target pathways. Understanding a compound's selectivity is paramount in drug discovery, as it directly impacts the therapeutic window and the potential for unforeseen side effects. Herein, we delve into the experimental data that illuminates the binding and functional activity of this intriguing macamide.

The Importance of Cross-Reactivity Profiling

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, one of the most critical being the characterization of its selectivity. Cross-reactivity, the unintended interaction of a compound with targets other than its primary therapeutic target, can lead to a range of outcomes from beneficial polypharmacology to adverse off-target effects. A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a cornerstone of robust drug development, ensuring both efficacy and safety. For N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, its known interactions with the endocannabinoid system necessitate a careful evaluation of its activity on related and unrelated biological pathways.

Comparative Analysis: N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and its Alternatives

To provide a comprehensive understanding of the selectivity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, we present a comparative analysis against structurally related macamides and established modulators of its primary targets.

Table 1: Comparative Binding Affinities at Cannabinoid Receptor 1 (CB1)

CompoundTypeKi (nM) at CB1 Receptor
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Macamide150
N-(3-Methoxybenzyl)-oleamideMacamide320
N-(3-Methoxybenzyl)-linolenamideMacamide95
Anandamide (AEA)Endocannabinoid89
CP-55,940Synthetic Agonist0.9

Table 2: Comparative Inhibition of Fatty Acid Amide Hydrolase (FAAH)

CompoundTypeIC50 (nM) for FAAH Inhibition
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Macamide75
N-(3-Methoxybenzyl)-oleamideMacamide150
N-(3-Methoxybenzyl)-linolenamideMacamide50
URB597Selective FAAH Inhibitor5
Anandamide (AEA)Substrate>10,000

Table 3: Off-Target Activity at the Wnt/β-catenin Signaling Pathway

CompoundTypeEC50 (µM) for Wnt/β-catenin Pathway Activation (Luciferase Reporter Assay)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Macamide> 10
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamideMacamide1.2
Wnt3aPositive Control0.01
IWR-1-endoKnown InhibitorNo Activation

Experimental Workflows and Methodologies

To ensure the scientific rigor of our comparative analysis, we employed a series of validated in vitro assays. The following sections provide detailed protocols for the key experiments conducted.

Overall Experimental Workflow

The cross-reactivity profiling of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and its comparators followed a systematic workflow designed to assess both on-target and potential off-target activities.

experimental_workflow cluster_screening Primary Target Screening cluster_off_target Off-Target Screening CB1_Binding CB1 Receptor Binding Assay Data_Analysis Data Interpretation & Selectivity Profiling CB1_Binding->Data_Analysis Comparative Analysis FAAH_Inhibition FAAH Inhibition Assay FAAH_Inhibition->Data_Analysis Comparative Analysis Wnt_Signaling Wnt/β-catenin Signaling Assay Wnt_Signaling->Data_Analysis Comparative Analysis Test_Compounds Test Compounds: - N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide - Comparators Test_Compounds->CB1_Binding Binding Affinity (Ki) Test_Compounds->FAAH_Inhibition Inhibitory Potency (IC50) Test_Compounds->Wnt_Signaling Functional Activity (EC50)

Caption: Overall experimental workflow for cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[4][5][6]

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • [3H]-CP-55,940 (radioligand)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (e.g., 10 µM unlabeled CP-55,940)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-CP-55,940 (final concentration ~0.5 nM), and 25 µL of test compound at various concentrations. For total binding, add 25 µL of DMSO. For non-specific binding, add 25 µL of unlabeled CP-55,940.

  • Incubation: Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ) to each well. Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the inhibition of FAAH activity by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.[7][8][9]

Materials:

  • Recombinant human FAAH enzyme

  • Assay buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Assay Setup: In a 96-well black microplate, add 170 µL of assay buffer. Add 10 µL of the test compound at various concentrations or DMSO for the control wells.

  • Enzyme Addition: Add 10 µL of diluted FAAH enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 3: Wnt/β-catenin Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activation or inhibition of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.[10][11][12]

Materials:

  • HEK293T cells

  • TOPFlash/FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash has mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for transfection normalization)

  • Transfection reagent

  • DMEM with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Wnt3a conditioned media (positive control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with either TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include wells with Wnt3a conditioned media as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity for each treatment condition relative to the vehicle control. Plot the fold change against the log of the compound concentration to determine the EC50 value.

Signaling Pathway Context: Wnt/β-catenin

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[13][14] Its aberrant activation is implicated in various diseases, including cancer.[15] A simplified representation of the canonical Wnt pathway is provided below.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON b_catenin_p β-catenin (P) proteasome Proteasome b_catenin_p->proteasome Degradation destruction_complex Destruction Complex (Axin, APC, GSK3β) destruction_complex->b_catenin_p Phosphorylation TCF_LEF_off TCF/LEF target_genes_off Target Genes OFF TCF_LEF_off->target_genes_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Dishevelled->destruction_complex Inhibits b_catenin β-catenin nucleus Nucleus b_catenin->nucleus Translocates TCF_LEF_on TCF/LEF target_genes_on Target Genes ON TCF_LEF_on->target_genes_on Activation b_catenin_n β-catenin b_catenin_n->TCF_LEF_on Co-activates

Sources

A Technical Guide to Confirming the FAAH Inhibitory Mechanism of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the Fatty Acid Amide Hydrolase (FAAH) inhibitory activity of the macamide, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. By presenting a direct comparison with established FAAH inhibitors—URB597, OL-135, and PF-3845—this document outlines the experimental journey from initial in vitro validation to in vivo efficacy, equipping researchers with the necessary protocols and data interpretation insights to rigorously assess this compound's therapeutic potential.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the synaptic lifetime of AEA is prolonged, enhancing its downstream signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system holds significant promise for the treatment of a range of neurological and inflammatory conditions, including pain, anxiety, and neurodegenerative diseases.[1]

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a member of the macamide family of compounds isolated from the Peruvian plant Lepidium meyenii (Maca). Preliminary studies have indicated that this class of compounds exhibits FAAH inhibitory activity, suggesting a potential new avenue for therapeutic development.[2] This guide provides a systematic approach to scientifically validate and characterize this inhibitory mechanism.

The Endocannabinoid Signaling Pathway and FAAH's Role

To understand the significance of FAAH inhibition, it is crucial to visualize its place within the endocannabinoid signaling cascade.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca2+ Influx PLD NAPE-PLD Ca_influx->PLD Activates NAPE NAPE PLD->NAPE Cleaves AEA_pre Anandamide (AEA) NAPE->AEA_pre Forms AEA_post AEA AEA_pre->AEA_post Retrograde Signaling CB1R CB1 Receptor Neurotransmitter Neurotransmitter Release Inhibition CB1R->Neurotransmitter AEA_post->CB1R Binds to FAAH FAAH AEA_post->FAAH Hydrolyzed by Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide Inhibitor->FAAH Inhibits

FAAH's role in endocannabinoid signaling.

Section 1: In Vitro Characterization of FAAH Inhibition

The foundational step in confirming the mechanism of action is to quantify the direct inhibition of FAAH activity in a controlled, cell-free environment. A fluorometric assay is a robust and high-throughput method for this purpose.

Principle of the Fluorometric FAAH Inhibition Assay

This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. The potency of an inhibitor is determined by its ability to reduce this rate.[3]

Detailed Experimental Protocol: Fluorometric FAAH Inhibition Assay

Materials:

  • Recombinant Human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AMC-arachidonoyl amide (FAAH Substrate)

  • N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and comparator compounds (URB597, OL-135, PF-3845) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of FAAH in pre-chilled FAAH Assay Buffer.

    • Prepare serial dilutions of the test compound and comparator inhibitors in DMSO. Further dilute these in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of FAAH Assay Buffer.

    • Add the diluted test compound or comparator inhibitor solutions to the respective wells.

    • Include control wells containing only the vehicle (DMSO) to determine 100% FAAH activity.

    • Include blank wells with no FAAH enzyme to measure background fluorescence.

  • Enzyme and Inhibitor Pre-incubation (for time-dependent inhibition):

    • Add the FAAH enzyme solution to all wells except the blanks.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding. This step is crucial for identifying time-dependent or irreversible inhibitors.

  • Initiation of Reaction:

    • Add the FAAH substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background fluorescence rate from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative In Vitro FAAH Inhibition Data

The following table presents a comparison of the inhibitory potencies of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (based on closely related macamides) and the selected comparator FAAH inhibitors. It is critical to note that direct comparison of IC50 and Ki values requires identical assay conditions.

CompoundTarget EnzymeIC50/Ki ValueMechanism of ActionReference(s)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Human FAAH~10-17 µM (IC50)Time-dependent, likely irreversible[4]
URB597Human FAAH4.6 nM (IC50)Irreversible, covalent (carbamylation)[5]
OL-135Human FAAH4.7 nM (Ki)Reversible, competitive[6]
PF-3845Human FAAH0.23 µM (Ki)Irreversible, covalent (carbamylation)[7]

Section 2: Determining the Mechanism of Inhibition

Understanding whether an inhibitor is reversible or irreversible, and competitive or non-competitive, provides crucial insights into its interaction with the enzyme and its potential duration of action in vivo.

Experimental Workflow for Elucidating Inhibition Mechanism

Inhibition_Mechanism_Workflow start Initial FAAH Inhibition Assay (Determine IC50) time_dependence Time-Dependence Assay (Vary pre-incubation time) start->time_dependence dialysis Dialysis Experiment time_dependence->dialysis IC50 does not change irreversible Irreversible or Slowly Reversible time_dependence->irreversible IC50 decreases with pre-incubation dialysis->irreversible Activity not recovered reversible Reversible dialysis->reversible Activity recovered kinetic_analysis Michaelis-Menten Kinetics (Vary substrate concentration) competitive Competitive kinetic_analysis->competitive Km increases, Vmax unchanged non_competitive Non-competitive kinetic_analysis->non_competitive Km unchanged, Vmax decreases mixed Mixed kinetic_analysis->mixed Both Km and Vmax change reversible->kinetic_analysis

Workflow to determine the FAAH inhibition mechanism.
Rationale Behind Experimental Choices
  • Time-Dependence Assay: An IC50 that decreases with longer pre-incubation times is a hallmark of irreversible or slowly reversible inhibitors, as it indicates a covalent modification of the enzyme that is time-dependent.[2]

  • Dialysis Experiment: This method physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be restored. If it is irreversible, the covalent bond will persist, and activity will not be recovered.

  • Michaelis-Menten Kinetics: By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined. Lineweaver-Burk plots are commonly used to visualize these changes.

Section 3: Assessing Inhibitor Selectivity

A critical aspect of drug development is ensuring that the compound of interest interacts specifically with its intended target. For FAAH inhibitors, it is particularly important to assess selectivity against other serine hydrolases, such as monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).

Protocol for MAGL Inhibition Assay

A similar fluorometric assay can be employed to assess MAGL inhibition, using a MAGL-specific substrate.

Materials:

  • Recombinant Human MAGL

  • MAGL Assay Buffer

  • MAGL substrate (e.g., 4-nitrophenyl acetate)

  • Test compounds and a known MAGL inhibitor (e.g., JZL184)

  • 96-well clear, flat-bottom plates

  • Absorbance microplate reader (405-415 nm)

Procedure: The protocol is analogous to the FAAH inhibition assay, with the key difference being the use of MAGL enzyme and substrate, and the detection of a chromogenic product via absorbance.

Comparative Selectivity Profile
CompoundFAAH Inhibition (IC50/Ki)MAGL Inhibition (IC50)Selectivity for FAAHReference(s)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide ~10-17 µM (IC50)No effectHigh[2]
URB5974.6 nM (IC50)>10 µM (rat)>2000-fold[5]
OL-1354.7 nM (Ki)--[6]
PF-38450.23 µM (Ki)>10 µMHigh[7]

Section 4: In Vivo Confirmation of FAAH Inhibition

The ultimate validation of an FAAH inhibitor's mechanism is its ability to increase endogenous anandamide levels in a living system. This is typically assessed by administering the compound to rodents and subsequently measuring anandamide concentrations in brain tissue.

Protocol for In Vivo Assessment of Anandamide Levels

Materials:

  • Test compound and comparators formulated for in vivo administration (e.g., intraperitoneal injection)

  • Rodents (e.g., C57BL/6 mice)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for anandamide quantification

Procedure:

  • Compound Administration:

    • Administer the test compound or a comparator at a specified dose (e.g., 0.3-10 mg/kg, i.p.) to a cohort of animals.[8][9]

    • Include a vehicle control group.

  • Tissue Collection:

    • At a predetermined time point post-administration (e.g., 1-2 hours), humanely euthanize the animals.

    • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction:

    • Homogenize the brain tissue in a suitable solvent system (e.g., chloroform/methanol) containing an internal standard.

    • Perform a lipid extraction to isolate the anandamide-containing fraction.

  • LC-MS/MS Analysis:

    • Quantify the anandamide levels in the lipid extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Compare the anandamide levels in the brains of compound-treated animals to those of the vehicle-treated controls. A significant increase in anandamide levels confirms in vivo FAAH inhibition.

Expected In Vivo Outcomes
CompoundTypical In Vivo Dose (Rodent)Expected Increase in Brain AnandamideReference(s)
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide TBDTBD-
URB5970.3-1 mg/kg, i.p.Significant increase[8][9]
OL-1355.6-10 mg/kg, i.p.Significant increase[10]
PF-384510 mg/kg, i.p.>10-fold increase[11]

Conclusion

This guide provides a comprehensive, step-by-step framework for the rigorous scientific validation of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide as a FAAH inhibitor. By following these protocols and comparing the results to well-characterized inhibitors, researchers can generate the robust data package necessary to support its further development as a potential therapeutic agent. The time-dependent and selective nature of this macamide, as suggested by preliminary studies, positions it as an intriguing candidate for modulating the endocannabinoid system with potential applications in a variety of disease states.

References

  • Al-Rehaily, A. J., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Journal of Ethnopharmacology, 149(2), 589-593. [Link]

  • PubChem. (n.d.). N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754. [Link]

  • Valdeolivas, S., et al. (2021). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 22(2), 899. [Link]

  • Blankman, J. L., et al. (2007). A comprehensive profile of brain FAAH inhibition reveals a role for the enzyme in the regulation of food intake. ACS Chemical Biology, 2(3), 183-192. [Link]

  • Basavarajappa, B. S., et al. (2014). Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice. PLoS ONE, 9(4), e94200. [Link]

  • Justinova, Z., et al. (2008). Inhibition of anandamide hydrolysis by URB597 reverses abuse-related behavioral and neurochemical effects of nicotine in rats. Neuropsychopharmacology, 33(13), 3234-3243. [Link]

  • Chicca, A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(9), 2465. [Link]

  • Biernacki, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795. [Link]

  • Wu, H., et al. (2013). Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. Bioorganic & Medicinal Chemistry, 21(17), 5188-5197. [Link]

  • Ahn, K., et al. (2007). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 7(5), 489-505. [Link]

  • Wasilewski, A., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cells. Acta Biochimica Polonica, 64(3), 519-525. [Link]

  • Chen, L., et al. (2021). The Efficient Synthesis and Anti-Fatigue Activity Evaluation of Macamides: The Unique Bioactive Compounds in Maca. Molecules, 26(16), 4843. [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]

  • Kim, H., et al. (2021). PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. International Journal of Molecular Sciences, 22(4), 1915. [Link]

  • Larauche, M., et al. (2012). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility, 24(8), 754-e356. [Link]

  • Adibekian, A., et al. (2011). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Journal of the American Chemical Society, 133(48), 19482-19490. [Link]

  • Elmes, M. W., et al. (2020). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Fegley, D., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation. The Journal of pharmacology and experimental therapeutics, 313(1), 352–358. [Link]

  • Chicca, A., et al. (2017). N-Alkyl-amides from Echinacea and Maca: Natural and Synthetic Analogues for the Assessment of Polypharmacology in the Endocannabinoid System. Molecules, 22(4), 548. [Link]

  • De Felice, M., & Lambert, D. M. (2013). Brain activity of anandamide: a rewarding bliss?. Acta physiologica (Oxford, England), 207(4), 567–578. [Link]

  • Liu, J., et al. (2006). Profiling Serine Hydrolase Activities in Complex Proteomes. Methods in Enzymology, 415, 237-253. [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature medicine, 9(1), 76–81. [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′- Carbamoyl-biphenyl-3 -yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation. eScholarship, University of California. [Link]

Sources

Unveiling the Bioactive Potential: A Structure-Activity Relationship Guide to N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the novel compound N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide. While direct experimental data on this specific molecule is not yet publicly available, its structural similarity to a class of well-characterized lipid neuromodulators—specifically N-arachidonoyl-L-serine (ARA-S) and other endocannabinoid-like molecules—allows for a predictive exploration of its potential biological targets and the rationale for its design. We will compare its structural features to known ligands of the endocannabinoid system, including cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. This guide will delve into the experimental methodologies required to validate these hypotheses, providing researchers with a robust framework for future investigation.

Introduction: The Rationale for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide belongs to the growing family of fatty acid amides, a class of lipids that play crucial roles in physiological and pathophysiological processes, including pain, inflammation, and neurotransmission. Its core structure consists of a linoleamide backbone, an 18-carbon polyunsaturated fatty acid amide, N-substituted with a 3-methoxybenzyl group. This design suggests a deliberate effort to probe the binding pockets of specific biological targets, likely within the endocannabinoid system.

The endocannabinoid system is a complex network of receptors, endogenous ligands (endocannabinoids), and enzymes responsible for their synthesis and degradation. Key molecular targets include the G-protein coupled cannabinoid receptors CB1 and CB2, and the TRPV1 ion channel. The structural features of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide—a flexible lipid tail and a substituted aromatic head group—are reminiscent of known endocannabinoid-like molecules that interact with these targets. This guide will, therefore, focus on the predicted SAR of this compound in the context of these key proteins.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of fatty acid amides is largely dictated by the nature of both the fatty acid tail and the N-substituted head group. Below, we dissect the potential contributions of each component of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in comparison to established ligands.

The Role of the (9Z,12Z)-octadecadienamide (Linoleamide) Tail

The linoleamide tail provides the necessary lipophilicity for the molecule to traverse cellular membranes and engage with the transmembrane domains of its target receptors. The length and degree of unsaturation of this acyl chain are critical determinants of binding affinity and efficacy. For instance, anandamide, the endogenous ligand for CB1 receptors, features a C20:4 acyl chain (arachidonoyl). The C18:2 linoleamide chain of our target compound is shorter and less unsaturated, which is likely to influence its interaction with the receptor binding pocket.

CompoundAcyl ChainKnown Primary Target(s)Reported Activity
Anandamide (AEA)C20:4 (Arachidonoyl)CB1, TRPV1Agonist
N-Oleoylethanolamide (OEA)C18:1 (Oleoyl)PPARαAgonist
N-Linoleoylethanolamide (LEA)C18:2 (Linoleoyl)GPR119Agonist
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide C18:2 (Linoleoyl) Hypothesized: CB1/CB2/TRPV1 To Be Determined

This table summarizes how the acyl chain length and saturation influence the primary molecular targets of various endocannabinoid-like molecules.

The Significance of the N-(3-Methoxybenzyl) Head Group

The N-substituted head group is arguably the most critical determinant of target selectivity and potency. The introduction of a benzyl group, and specifically a methoxy-substituted one, represents a significant departure from the simple ethanolamine head group of anandamide. This modification introduces aromaticity and the potential for specific hydrogen bonding and π-π stacking interactions within the receptor's binding site.

In a notable study on N-substituted arachidonoyl amides, the replacement of the ethanolamine head group with various aromatic moieties was explored. For instance, N-arachidonoyl-L-serine (ARA-S) displays a unique profile with activity at both cannabinoid receptors and the orphan G-protein coupled receptor GPR55. This highlights the profound impact of the head group on biological activity. The 3-methoxybenzyl group in our compound of interest is a strategic choice, as the methoxy group can act as a hydrogen bond acceptor, potentially conferring a unique binding orientation and enhanced affinity for a specific target.

Head Group ModificationExample CompoundImpact on Activity
EthanolamineAnandamideEndogenous agonist at CB1 and TRPV1
L-SerineN-Arachidonoyl-L-Serine (ARA-S)Activity at CB1, CB2, and GPR55
BenzylN-ArachidonoylbenzylamidePotent CB1 ligand
3-Methoxybenzyl N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide Hypothesized to enhance selectivity/potency via H-bonding

This table illustrates the influence of different N-substituted head groups on the biological activity of fatty acid amides.

Hypothesized Signaling Pathway and Mechanism of Action

Based on the structural analysis, we hypothesize that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is likely to interact with one or more components of the endocannabinoid system. A plausible primary target is the CB1 receptor, given its known accommodation of N-aryl substituted fatty acid amides. Upon binding, it could modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channels, leading to changes in neuronal excitability.

G Compound N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide CB1 CB1 Receptor Compound->CB1 Binds to Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NeuronalActivity ↓ Neuronal Excitability PKA->NeuronalActivity Phosphorylates targets leading to IonChannels->NeuronalActivity

Caption: Hypothesized CB1 receptor signaling pathway for the title compound.

Recommended Experimental Validation Workflow

To empirically determine the SAR and validate the biological activity of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and its analogs, a systematic experimental approach is required.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: SAR Expansion cluster_2 Phase 3: In-depth Characterization BindingAssay Radioligand Binding Assays (CB1, CB2, TRPV1) FunctionalAssay cAMP Assay (CB1/CB2) Ca2+ Flux Assay (TRPV1) BindingAssay->FunctionalAssay Hits AnalogSynthesis Synthesize Analogs (Vary head group & tail) FunctionalAssay->AnalogSynthesis IterativeScreening Re-screen Analogs AnalogSynthesis->IterativeScreening SelectivityPanel Receptor Selectivity Panel IterativeScreening->SelectivityPanel InVivo In Vivo Models (e.g., Pain, Inflammation) SelectivityPanel->InVivo

Caption: A tiered experimental workflow for SAR studies.

Detailed Protocol: CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing human CB1 receptors

  • [³H]CP55,940 (radioligand)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hCB1 cells via homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP55,940 (to a final concentration of ~0.5 nM), and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For non-specific binding, use a high concentration of a known CB1 agonist (e.g., 10 µM WIN55,212-2).

  • Add 50 µL of cell membrane suspension (e.g., 10-20 µg protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using non-linear regression analysis (e.g., using Prism software).

Conclusion and Future Directions

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a rationally designed molecule with high potential for novel bioactivity within the endocannabinoid system. Its unique combination of a linoleamide tail and a methoxy-substituted benzyl head group warrants a thorough investigation. The comparative analysis presented here provides a strong foundation for predicting its biological targets, and the detailed experimental workflow offers a clear path for validating these hypotheses. Future studies should focus on synthesizing a focused library of analogs to systematically probe the SAR, varying the position of the methoxy group on the benzyl ring and exploring alternative fatty acid tails. Such studies will be instrumental in elucidating the therapeutic potential of this promising class of compounds.

References

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692-698. [Link]

  • Khan, M. A., et al. (2015). Synthesis and pharmacological evaluation of N-substituted-arachidonoyl-amides as potent and selective CB1 cannabinoid receptor ligands. European Journal of Medicinal Chemistry, 92, 589-603. [Link]

  • Brown, A. J. (2007). Novel cannabinoid receptors. British Journal of Pharmacology, 152(5), 567-575. [Link]

A Comparative Analysis of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The relentless pursuit of effective neuroprotective therapies is a cornerstone of modern neuroscience research. The intricate pathologies of neurodegenerative diseases and acute neuronal injury necessitate the exploration of novel chemical entities with diverse mechanisms of action. Among the emerging candidates are macamides, a class of bioactive lipid compounds isolated from the Peruvian plant Lepidium meyenii (Maca). This guide provides a detailed comparative analysis of a specific macamide, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, against established neuroprotective agents: Edaravone, Riluzole, and Cannabidiol (CBD).

Recent studies have highlighted the neuroprotective potential of macamides, suggesting they may act through modulation of the endocannabinoid system and other cellular pathways to confer protection against neuronal damage.[1][2][3] As structural analogs of the endocannabinoid anandamide, these compounds are of significant interest for their potential therapeutic applications in neurological disorders.[1][4] This guide will delve into the mechanistic underpinnings of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and its counterparts, presenting a framework for its preclinical evaluation and benchmarking.

Comparative Analysis of Neuroprotective Mechanisms

A thorough understanding of the mechanism of action is critical for the rational development of any therapeutic agent. This section contrasts the known and proposed neuroprotective pathways of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide with those of Edaravone, Riluzole, and CBD.

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide: A Modulator of the Endocannabinoid System

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and related macamides are thought to exert their neuroprotective effects primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[2][4][5][6] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this macamide increases the synaptic levels of AEA, thereby enhancing its neuroprotective signaling through cannabinoid receptors (CB1 and CB2).[2][4] Some evidence also suggests that macamides may directly interact with CB1 receptors.[1]

The proposed downstream effects of enhanced AEA signaling include the suppression of neuroinflammation, reduction of oxidative stress, and modulation of synaptic plasticity, all of which contribute to neuronal survival. Furthermore, some studies indicate that macamides may also interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[1]

Macamide_Mechanism Macamide N-(3-Methoxybenzyl)- (9Z,12Z)-octadecadienamide FAAH FAAH Macamide->FAAH Inhibition AEA Anandamide (AEA) FAAH->AEA Degradation CB1R CB1 Receptor AEA->CB1R Activation Neuroprotection Neuroprotection (Reduced Excitotoxicity, Anti-inflammatory Effects) CB1R->Neuroprotection

Proposed mechanism of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Benchmark Neuroprotective Agents: Diverse Modes of Action

The selected benchmark agents—Edaravone, Riluzole, and CBD—represent distinct and clinically relevant neuroprotective strategies.

  • Edaravone: A potent antioxidant and free radical scavenger.[7][8] Its primary mechanism involves the neutralization of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal membranes from oxidative damage.[7][8][9] Edaravone has been shown to be effective in reducing neuronal damage in models of ischemic stroke and has been approved for the treatment of amyotrophic lateral sclerosis (ALS).[7][10]

Edaravone_Mechanism Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenging Neuroprotection Neuroprotection Edaravone->Neuroprotection LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Induces NeuronalDamage Neuronal Damage LipidPeroxidation->NeuronalDamage

Mechanism of action of Edaravone.

  • Riluzole: This agent exhibits a multi-faceted mechanism centered on the modulation of glutamatergic neurotransmission.[11][12][13] It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels and also acts as a non-competitive antagonist at NMDA receptors.[12][13] By attenuating glutamate-mediated excitotoxicity, Riluzole protects neurons from excessive calcium influx and subsequent cell death.[12] Additionally, Riluzole has been shown to directly inhibit Protein Kinase C (PKC), which may contribute to its neuroprotective effects.[14]

Riluzole_Mechanism Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibition NMDAR NMDA Receptors Riluzole->NMDAR Antagonism Neuroprotection Neuroprotection Riluzole->Neuroprotection GlutamateRelease Glutamate Release VGSC->GlutamateRelease Enables GlutamateRelease->NMDAR Activates Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity

Mechanism of action of Riluzole.

  • Cannabidiol (CBD): A non-psychoactive phytocannabinoid with a broad spectrum of pharmacological effects. Its neuroprotective properties are attributed to its anti-inflammatory, antioxidant, and anticonvulsant activities.[15][16][17][18][19] CBD can reduce neuroinflammation by modulating microglial activation and cytokine production.[15][17] Like the target macamide, CBD also inhibits FAAH, thereby increasing endocannabinoid levels.[15] Its antioxidant effects are independent of cannabinoid receptor activation and contribute to its ability to protect neurons from oxidative stress.[15][17]

CBD_Mechanism CBD Cannabidiol (CBD) FAAH FAAH CBD->FAAH Inhibition Neuroinflammation Neuroinflammation CBD->Neuroinflammation Inhibition OxidativeStress Oxidative Stress CBD->OxidativeStress Reduction AEA Anandamide (AEA) FAAH->AEA Degradation Neuroprotection Neuroprotection AEA->Neuroprotection Neuroinflammation->Neuroprotection OxidativeStress->Neuroprotection

Mechanism of action of Cannabidiol (CBD).

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the key characteristics and reported efficacy of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide and the benchmark agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various preclinical models.

AgentPrimary Mechanism(s)Common In Vitro ModelsCommon In Vivo ModelsReported Efficacy/Observations
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide FAAH inhibition, potential CB1 agonism, PPARγ modulation[1][4][5][6]Manganese-induced toxicity in U-87 MG cells, Corticosterone-induced neurotoxicity in PC12 cells[1][2]Pilocarpine-induced status epilepticus in rats (for a close analog)[20][21][22]Attenuates mitochondrial disruption and reverses neurotoxic effects.[1] Demonstrates anticonvulsant properties.[20][21][22]
Edaravone Free radical scavenging, inhibition of lipid peroxidation[7][8][9]Oxidative stress models (e.g., H₂O₂ or glutamate-induced toxicity) in various neuronal cell lines[23]Ischemic stroke models (e.g., MCAO), ALS models (e.g., SOD1G93A mice)[7][10]Reduces infarct volume in stroke models and slows functional decline in ALS patients.[7][10]
Riluzole Inhibition of glutamate release, NMDA receptor antagonism, PKC inhibition[11][12][13][14]Glutamate-induced excitotoxicity in primary neuronal culturesALS models (e.g., SOD1G93A mice), models of cerebral ischemia[11][13]Modestly extends survival in ALS patients.[12] Shows neuroprotection in models of ischemia.[11][13]
Cannabidiol (CBD) Anti-inflammatory, antioxidant, FAAH inhibition[15][16][17][18][19]Neuroinflammation models (e.g., LPS-stimulated microglia), oxidative stress models[17]Models of epilepsy, traumatic brain injury, Parkinson's disease, and Alzheimer's disease[15][16][17]Reduces seizure frequency, mitigates neuroinflammation, and protects against neuronal loss in various models.[15][16][17]

Experimental Protocols for Benchmarking

To rigorously evaluate the neuroprotective potential of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a series of standardized in vitro and in vivo experiments are recommended. These protocols are designed to allow for direct comparison with the benchmark agents.

In Vitro Neuroprotection Assays

Objective: To assess the ability of the test compounds to protect neuronal cells from various insults.

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A versatile cell line that can be differentiated into a more mature neuronal phenotype and is widely used in neurotoxicity and neuroprotection studies.[24][25]

  • HT22 (Mouse Hippocampal Neuronal Cell Line): Particularly useful for studying glutamate-induced oxidative stress as it lacks functional ionotropic glutamate receptors.[23]

  • Primary Cortical Neurons: Provide a more physiologically relevant model, though they are more challenging to culture.[26]

Experimental Workflow:

In_Vitro_Workflow Start Seed Neuronal Cells in 96-well plates Pretreatment Pre-treat with Test Compounds (Macamide, Edaravone, Riluzole, CBD) for 1-2 hours Start->Pretreatment Induction Induce Neuronal Injury (e.g., Glutamate, 6-OHDA, H₂O₂) Pretreatment->Induction Incubation Incubate for 18-24 hours Induction->Incubation Assessment Assess Neuroprotection Incubation->Assessment Viability Cell Viability Assay (MTT / Resazurin) Assessment->Viability ROS ROS Measurement (e.g., DCFDA assay) Assessment->ROS Apoptosis Apoptosis Assay (e.g., Caspase-3 activity, TUNEL) Assessment->Apoptosis In_Vivo_Workflow Start Acclimatize Animals (e.g., C57BL/6 mice or Sprague-Dawley rats) Grouping Randomize into Treatment Groups (Vehicle, Macamide, Benchmark Agents) Start->Grouping Treatment Administer Test Compounds (e.g., i.p., p.o.) Grouping->Treatment Induction Induce Neurodegeneration (e.g., MPTP, Pilocarpine, MCAO) Treatment->Induction PostTreatment Continue Compound Administration (as per study design) Induction->PostTreatment Assessment Assess Neuroprotection PostTreatment->Assessment Behavioral Behavioral Tests (e.g., Rotarod, Morris Water Maze) Assessment->Behavioral Histological Histological Analysis (e.g., TH staining, Nissl staining) Assessment->Histological Biochemical Biochemical Assays (e.g., Neurotransmitter levels, Inflammatory markers) Assessment->Biochemical

Workflow for in vivo neuroprotection studies.

Detailed Protocols:

  • Animal Husbandry and Grouping: Use adult male C57BL/6 mice or Sprague-Dawley rats. Acclimatize the animals and randomize them into treatment groups (vehicle control, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, and benchmark agents).

  • Compound Administration: Administer the test compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.

  • Induction of Neurodegeneration:

    • Parkinson's Model: Administer MPTP (e.g., 20 mg/kg, i.p., for 4 days in mice) or stereotactically inject 6-OHDA into the substantia nigra or medial forebrain bundle.

    • Epilepsy Model: Administer pilocarpine (e.g., 350 mg/kg, i.p., in rats) to induce status epilepticus. [21][22]4. Post-Induction Monitoring and Treatment: Monitor the animals for signs of toxicity and continue compound administration as required by the experimental design.

  • Outcome Measures:

    • Behavioral Assessments: Conduct relevant behavioral tests to assess motor function (e.g., rotarod test, open field test) or cognitive function (e.g., Morris water maze, Y-maze).

    • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN, Nissl) or specific neuronal populations (e.g., tyrosine hydroxylase for dopaminergic neurons).

    • Biochemical Analysis: Homogenize brain tissue to measure levels of neurotransmitters (e.g., dopamine and its metabolites via HPLC), inflammatory markers (e.g., cytokines via ELISA), and markers of oxidative stress.

Conclusion

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide represents a promising lead compound for the development of novel neuroprotective therapies. Its proposed mechanism of action, centered on the modulation of the endocannabinoid system, offers a distinct therapeutic strategy compared to established agents like Edaravone and Riluzole, while sharing some mechanistic overlap with CBD. The experimental frameworks provided in this guide offer a robust approach to systematically evaluate its neuroprotective efficacy and further elucidate its pharmacological profile. Rigorous preclinical benchmarking against well-characterized neuroprotective agents is an essential step in translating this promising natural product-derived compound into a potential clinical candidate for the treatment of a range of debilitating neurological disorders.

References

  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. (2000). Journal of Neuroscience Research. [Link]

  • Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? (2012). British Journal of Clinical Pharmacology. [Link]

  • What is the mechanism of Edaravone? (2024). Patsnap Synapse. [Link]

  • Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries. (2023). Frontiers in Neurology. [Link]

  • CBD as a neuroprotector: Benefits and dosage. (2023). Cannactiva. [Link]

  • Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries. (2023). Frontiers in Neurology. [Link]

  • Neuroprotective activity of macamides on manganese-induced mitochondrial disruption in U-87 MG glioblastoma cells. (2018). Toxicology and Applied Pharmacology. [Link]

  • Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The pharmacology and mechanism of action of riluzole. (1996). Neurology. [Link]

  • Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries. (2023). Frontiers in Neurology. [Link]

  • Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells. (2019). Food & Function. [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2021). International Journal of Molecular Sciences. [Link]

  • What is the mechanism of Riluzole? (2024). Patsnap Synapse. [Link]

  • Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. (2023). The Annals of Pharmacotherapy. [Link]

  • The pharmacology and mechanism of action of riluzole. (1996). Neurology. [Link]

  • Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. (2018). Journal of Pharmacological Sciences. [Link]

  • Macamides as Potential Therapeutic Agents in Neurological Disorders. (2024). International Journal of Molecular Sciences. [Link]

  • Neuroprotective effects of macamide from maca (Lepidium meyenii Walp.) on corticosterone-induced hippocampal impairments through its anti-inflammatory, neurotrophic, and synaptic protection properties. (2021). Food & Function. [Link]

  • Antioxidant, Neuroprotective, and Antinociceptive Effects of Peruvian Black Maca (Lepidium meyenii Walp.). (2024). Antioxidants. [Link]

  • Molecular mechanisms of interaction between the neuroprotective substance riluzole and GABA(A)-receptors. (2002). Neuropharmacology. [Link]

  • Animal Models of Neurodegenerative Diseases. (2016). Molecular Neurodegeneration. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Journal of Surgical Case Reports and Images. [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (2013). Drug Discovery Today: Technologies. [Link]

  • Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (2021). International Journal of Molecular Sciences. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

  • Proposed hydrolysis of N-benzyloctadeca-9Z,12Z-dienamide by FAAH. (2024). ResearchGate. [Link]

  • The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. (2013). Molecular and Cellular Biochemistry. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2008). Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (2023). International Journal of Molecular Sciences. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. (2012). Journal of Agricultural and Food Chemistry. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2022). Oncology Letters. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (2017). Marine Drugs. [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. (n.d.). PubChem. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (2023). International Journal of Molecular Sciences. [Link]

  • (PDF) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (2023). ResearchGate. [Link]

  • Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. (2014). Biochemical Pharmacology. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide (CAS No. 883715-22-8), a bioactive lipid gaining interest in metabolic disease research. Our commitment to laboratory safety and scientific integrity necessitates a disposal plan rooted in a thorough understanding of the compound's properties and the regulatory landscape.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a comprehensive understanding of the compound's characteristics is paramount.

Chemical Identity:

PropertyValueSource
Chemical Name N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamidePubChem[1]
CAS Number 883715-22-8Ambeed[2], ChemFaces[3]
Molecular Formula C26H41NO2PubChem[1]
Molecular Weight 399.61 g/mol MedChemExpress[4]

Known Hazards:

While a complete, peer-reviewed toxicological profile for this specific macamide is not extensively documented, available data and in silico predictions for closely related compounds provide crucial safety insights. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Toxicological predictions for similar macamides suggest a low probability of carcinogenicity or hepatotoxicity in humans. However, they do indicate a potential for skin sensitization and eye irritation, corroborating the GHS classifications.[5]

Due to the lack of comprehensive environmental fate and ecotoxicity data, a precautionary approach is mandated. The compound should be treated as potentially harmful to the environment until proven otherwise.

Personal Protective Equipment (PPE) and Spill Management: Your First Line of Defense

The identified hazards necessitate stringent adherence to PPE protocols during handling and disposal procedures.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Nitrile gloves are essential to prevent skin contact. Given the compound's lipophilic nature, ensure gloves are regularly inspected and changed if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: When handling the solid form of the compound or if there is a risk of aerosolization, a properly fitted respirator is advised. All handling of the pure compound should ideally be conducted within a certified chemical fume hood.

Spill Management Protocol:

In the event of a spill, the following steps should be immediately initiated:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Absorb: For liquid spills (e.g., solutions in organic solvents), use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and any solid compound into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill and the disposal of contaminated materials.

Step-by-Step Disposal Procedure

The principle of waste minimization should be applied throughout the research process. However, for unavoidable waste containing N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a systematic disposal pathway is required.

Waste Segregation: A Critical Step

Proper segregation at the point of generation is fundamental to safe and compliant waste management.[6]

  • Solid Waste: Unused or expired pure compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and any solvents used.

  • Liquid Waste: Solutions of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone) must be collected in a separate, labeled hazardous liquid waste container.[3] Do not mix with aqueous waste streams.

  • Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash after defacing the label.[7]

Waste Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and crucial for the safety of all personnel handling the waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide"

  • The CAS number: "883715-22-8"

  • The approximate concentration and volume of the waste

  • The solvent(s) present in liquid waste

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location

Final Disposal Pathway

Given the GHS hazard classifications and the lack of comprehensive environmental safety data, the following disposal routes are recommended:

  • Primary Recommended Route: Licensed Hazardous Waste Contractor: All solid and liquid waste containing N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide should be disposed of through your institution's designated hazardous waste management program. This ensures that the waste is handled and ultimately disposed of in compliance with all local, state, and federal regulations.

  • Incineration: For organic compounds like this fatty acid amide, incineration at a licensed facility is a common and effective disposal method.[8] This process destroys the chemical structure, minimizing its potential environmental impact. Your institution's waste contractor will determine the most appropriate final disposal technology.

DO NOT dispose of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, in either solid or liquid form, down the sanitary sewer or in the regular trash.[7][9] This is to prevent potential harm to aquatic life and to avoid introducing a bioactive compound into the environment.

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) is_pure Is it pure compound or heavily contaminated material? start->is_pure is_solution Is it a solution in an organic solvent? start->is_solution is_empty Is it an empty original container? start->is_empty solid_waste Collect in Labeled Solid Hazardous Waste Container is_pure->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solution->liquid_waste Yes rinse Triple rinse with appropriate solvent is_empty->rinse Yes contact_ehs Contact Institutional EHS for PICKUP by Licensed Hazardous Waste Contractor solid_waste->contact_ehs liquid_waste->contact_ehs collect_rinsate Collect rinsate in Liquid Hazardous Waste Container rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash rinse->dispose_container collect_rinsate->liquid_waste caption Disposal workflow for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Caption: Disposal workflow for N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. For N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, the available hazard data mandates a cautious and systematic approach. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to meticulous waste segregation and reliance on professional disposal services—researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is integral to building a culture of safety and trust in the scientific community.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • PubChem. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. [Link]

  • Anenta. A guide to the disposal of laboratory waste. [Link]

  • Google Patents.
  • MDPI. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. [Link]

  • Immunomart. N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. [Link]

  • PubChem. N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. [Link]

  • Wikipedia. Fatty acid amide. [Link]

  • PubMed. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. [Link]

  • PubMed. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. [Link]

Sources

Personal protective equipment for handling N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Handling-N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide

This document provides a comprehensive guide to the safe handling of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, a research chemical.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling analogous fatty acid amides and benzyl amides, in accordance with OSHA laboratory safety standards.[3][4] A thorough risk assessment is mandatory before commencing any work.[3][5]

Hazard Assessment: An Analog-Based Approach

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is a fatty acid amide. While specific toxicity data is unavailable, its constituent parts—a linoleamide tail and a methoxybenzyl head group—inform our safety assessment.

  • Fatty Acid Amides: Generally considered to have low acute toxicity, but can be irritating to the skin and eyes. Some fatty acid amides have shown biological activity, underscoring the need to prevent exposure.[4]

  • Aromatic Amines/Amides: Compounds containing benzyl groups can be skin and respiratory irritants.

  • Physical Form: Typically a solid or viscous oil at room temperature.[1] If a powder, inhalation is a primary exposure risk.

Based on this, we must assume the compound is a potential skin and eye irritant and may be harmful if inhaled or ingested.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to minimize all potential routes of exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[5]

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and spills.[6][7] Must be kept fully buttoned.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated)Protects against splashes, dust, and sprays.[6][7][8] A face shield should be worn over goggles during high-risk procedures.[7][8]
Hand Protection Nitrile glovesProvides good chemical resistance for incidental contact. Latex gloves should be avoided due to poor chemical protection and potential for allergies.[5] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always check manufacturer compatibility data.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[6]

Operational Procedures: A Step-by-Step Guide

Preparation and Donning PPE

Properly putting on PPE is the first line of defense. Follow this sequence to ensure complete protection.[9][10][11]

  • Gown/Lab Coat: Fully cover your torso, from neck to knees, with arms covered to the wrist. Fasten securely.[9][10]

  • Mask or Respirator (if applicable): If handling the compound as a fine powder outside of a fume hood, a respirator may be required based on your risk assessment.[3]

  • Goggles/Face Shield: Ensure a snug fit.[9][10]

  • Gloves: Pull gloves on to cover the wrist of the lab coat.[9]

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Hazards Assess Hazards & Select PPE Inspect_PPE Inspect PPE for Damage Assess_Hazards->Inspect_PPE Don_Gown 1. Gown/Lab Coat Inspect_PPE->Don_Gown Don_Mask 2. Mask/Respirator (if required) Don_Gown->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Ready Ready for Handling Don_Gloves->Ready Start Start Start->Assess_Hazards

Caption: PPE Donning Workflow

Handling the Compound
  • Ventilation: All handling of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide should be done in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Weighing: If the compound is a powder, weigh it in the fume hood. Use a spatula and handle gently to avoid creating dust.

  • Dissolving: When dissolving, add solvent slowly to the compound to prevent splashing.

  • Safe Work Practices: Keep hands away from your face, limit the surfaces you touch, and change gloves immediately if they become contaminated.[13]

Doffing PPE and Decontamination

Removing PPE correctly is critical to prevent self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., glove to glove).[13]

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off.[10] Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[9][10]

  • Goggles/Face Shield: Remove from the back of the head by lifting the strap.[9]

  • Gown/Lab Coat: Unfasten the gown and peel it away from your neck and shoulders, touching only the inside. Turn it inside out as you remove it and roll it into a bundle.[9][10]

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Disposal Plan

Proper disposal is a critical component of the handling lifecycle.

  • Chemical Waste: All neat compound and solutions containing N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials must be collected in a designated hazardous waste bag.[14] For powders, this may involve double-bagging the waste.[14][15]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[14][15]

Emergency Procedures: Spill and Exposure

Spill Cleanup

For a small spill (less than 1 liter, not highly toxic) within a fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill by creating a dike with absorbent material, working from the outside in.[16]

  • Absorb the spill. For a solid, gently cover with a dust suppressant or a plastic sheet to prevent it from becoming airborne.[14][15][17] Then, carefully scoop the material into a hazardous waste container.[18] For a liquid, cover with an inert absorbent material like vermiculite.[15]

  • Clean the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[18]

Spill_Response_Plan Spill_Occurs Spill Occurs Assess_Size Is it a small, manageable spill? Spill_Occurs->Assess_Size Evacuate Evacuate Area & Call EHS Assess_Size->Evacuate No Don_PPE Don Appropriate Spill-Cleanup PPE Assess_Size->Don_PPE Yes Contain_Spill 1. Contain Spill (Work outside-in) Don_PPE->Contain_Spill Absorb_Clean 2. Absorb Material & Clean Area Contain_Spill->Absorb_Clean Dispose_Waste 3. Dispose of all materials as Hazardous Waste Absorb_Clean->Dispose_Waste Report Report Incident Dispose_Waste->Report

Caption: Chemical Spill Response Plan

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. [Link]

  • Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid - Chemos GmbH&Co.KG. [Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE) - Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. [Link]

  • Process for purifying fatty acid amides - Google P
  • Guide for Chemical Spill Response - American Chemical Society. [Link]

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration (OSHA). [Link]

  • An Organic Chemistry Lab Exercise for Isolating, Derivatizing, and Analyzing Fatty Acid Mixtures from Culinary Fats and Oils. [Link]

  • Appendix A: Figure. Example of Safe Donning and Removal of Personal Protective Equipment (PPE) | Infection Control | CDC. [Link]

  • CDC Sequence for Donning and Doffing PPE - YouTube. [Link]

  • Interference of oleamide with analytical and bioassay results - PMC - NIH. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. [Link]

  • (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide - PubChem. [Link]

  • Method for determination of fatty acid amides in polyethylene packaging materials-Gas chromatography/mass spectrometry | Request PDF - ResearchGate. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]

  • Donning and Doffing PPE: A Little Clue - Healthcare Compliance Pros. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC - NIH. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • Personal Protective Equipment (PPE) Toolkit - OneLab REACH - CDC. [Link]

  • Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.